molecular formula C11H18N2O B152719 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-05-8

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B152719
CAS No.: 138402-05-8
M. Wt: 194.27 g/mol
InChI Key: IWKWOYOVCXHXSS-UHFFFAOYSA-N
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Description

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWOYOVCXHXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90436430
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
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Molecular Weight

194.27 g/mol
Source PubChem
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CAS No.

138402-05-8
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
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Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a pivotal chemical intermediate in the synthesis of high-value pharmaceuticals. Primarily utilized in its hydrochloride salt form, this spirocyclic compound is indispensable in the manufacturing of angiotensin II receptor antagonists, most notably Irbesartan and Sparsentan. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and critical applications.

Core Chemical Identity and Physicochemical Properties

This compound, often encountered as its hydrochloride salt (CAS Number: 151257-01-1), is a unique molecule characterized by a spirocyclic system where two rings share a single carbon atom.[1][2] This structural feature imparts a high degree of rigidity and stability, making it an excellent scaffold in organic synthesis.[1]

The compound is also known by several synonyms, including 2-n-Butyl-4-cyclopentane-2-imidazolin-5-one hydrochloride and 1,3-Diazaspiro[4.4]non-2-en-4-one, 2-butyl-, hydrochloride.[1]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
CAS Number 151257-01-1 (for hydrochloride)[3][4][5]
Molecular Formula C₁₁H₁₉ClN₂O (hydrochloride)[6][7]
Molecular Weight 230.73 g/mol (hydrochloride)[6][7]
Appearance White to off-white crystalline powder or a brown oil[1][3]
Melting Point 235 - 240 °C[8]
Boiling Point 328.6 °C at 760 mmHg (Predicted)[3]
Density ~1.186 g/cm³[1]
Solubility Slightly soluble in DMSO and Methanol[8]
Purity Typically ≥98.0% (HPLC)[1][9]

A Certificate of Analysis (CoA) for this compound typically includes data from 1H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR) to confirm its identity and purity.[7]

Chemical Structure:

G start Cyclopentanone step1 Addition Reaction (e.g., NaCN, NH4Cl) start->step1 intermediate1 1-Aminocyclopentyl Cyanide step1->intermediate1 step2 Hydrolysis (Alkaline conditions) intermediate1->step2 intermediate2 1-Aminocyclopentanecarboxamide step2->intermediate2 step3 Acylation (Valeryl Chloride) intermediate2->step3 intermediate3 Diamide Intermediate step3->intermediate3 step4 Cyclization (e.g., Ba(OH)2) intermediate3->step4 end This compound step4->end

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from Cyclopentanone

The following is a representative, multi-step protocol for the synthesis of this compound:

Step 1: Formation of 1-Aminocyclopentyl Cyanide

  • In a suitable reaction vessel, a mixture of sodium cyanide and ammonium chloride is prepared in an aqueous solution.

  • Cyclopentanone is added dropwise to the stirred solution.

  • The reaction is typically heated to around 50°C for several hours to drive the formation of 1-aminocyclopentyl cyanide.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxamide

  • The crude 1-aminocyclopentyl cyanide is subjected to hydrolysis under alkaline conditions. This is a critical step where the cyano group is converted to a carboxamide.

Step 3: Acylation with Valeryl Chloride

  • The resulting 1-aminocyclopentanecarboxamide is then acylated using valeryl chloride. This reaction is often carried out in the presence of a base to neutralize the generated HCl.

Step 4: Cyclization to the Final Product

  • The diamide intermediate from the previous step undergoes cyclization under alkaline conditions to form the desired this compound. Barium hydroxide in a mixed solvent system of n-butanol and water has been reported for this step.

The final product is then purified, typically through extraction and crystallization, to achieve the required high purity for pharmaceutical applications.

Application in the Synthesis of Irbesartan

The primary and most well-documented application of this compound is as a key building block in the synthesis of Irbesartan, a widely prescribed antihypertensive drug. [1][2]The spirocyclic intermediate provides the core structure that, after further modification, allows Irbesartan to effectively block the angiotensin II AT1 receptor, leading to a reduction in blood pressure. [1] Irbesartan Synthesis Pathway:

G start1 This compound (hydrochloride) step1 Condensation Reaction (Base, e.g., NaOH or KOH) start1->step1 start2 4'-(Bromomethyl)-2-cyanobiphenyl start2->step1 intermediate 2-Butyl-3-[(2'-cyanobiphenyl)-4-ylmethyl]- 1,3-diazaspiro[4.4]non-1-en-4-one step1->intermediate step2 Tetrazole Formation (e.g., Sodium Azide) intermediate->step2 end Irbesartan step2->end

Caption: Simplified synthesis pathway of Irbesartan.

Experimental Protocol: "One-Pot" Synthesis of Irbesartan

A "one-pot" process for the synthesis of Irbesartan from this compound hydrochloride has been developed to improve efficiency and reduce waste. The following is a generalized protocol based on published methods:

Step 1: Condensation

  • 2-n-butyl-1,3-diazaspiro[4.4]-non-1-ene-4-one hydrochloride is dissolved in water in a reaction flask.

  • A base, such as sodium hydroxide or potassium carbonate, is added, and the mixture is stirred. A phase transfer catalyst may also be used.

  • The reaction mixture is heated to approximately 55-60°C.

  • 4'-(Bromomethyl)-2'-cyanobiphenyl is then added, and the reaction is stirred for several hours until completion.

  • The product, 2-n-butyl-3[(2′-cyanobiphenyl)-4-yl]methyl-1,3-diazaspiro[4.4]-non-1-ene, is extracted into a non-polar solvent like toluene.

Step 2: Tetrazole Formation

  • To the toluene solution from the previous step, sodium azide and an amine hydrochloride (e.g., triethylamine hydrochloride) are added.

  • The mixture is heated to around 95-105°C and stirred for an extended period (e.g., 33-36 hours) to facilitate the formation of the tetrazole ring.

  • Upon completion, the crude Irbesartan is isolated by filtration and can be further purified by recrystallization.

Role in the Synthesis of Sparsentan

This compound is also a crucial intermediate in the synthesis of Sparsentan, a dual endothelin and angiotensin II receptor antagonist. [10]The synthesis involves the reaction of the diazaspiro compound with a substituted biphenyl derivative.

Experimental Protocol: Synthesis of Sparsentan Intermediate

A general procedure for the incorporation of the diazaspiro moiety in the synthesis of a Sparsentan intermediate is as follows:

  • This compound hydrochloride is treated with a strong base, such as potassium tert-butoxide, in a solvent system like dimethyl sulfoxide and toluene at a controlled temperature.

  • A solution of a protected and functionalized biphenyl bromide derivative is then added to the reaction mixture.

  • The reaction proceeds to form the coupled product, which is a key intermediate in the synthesis of Sparsentan.

  • This intermediate then undergoes further deprotection and purification steps to yield the final Sparsentan molecule. [10][11]

Other Potential Applications

While the primary application of this compound is in the synthesis of angiotensin II receptor antagonists, some sources suggest its potential in other areas of research and development, including:

  • Anti-cancer and Anti-inflammatory Research: The unique spirocyclic structure is of interest in medicinal chemistry for its potential to interact with various biological targets. [8]* Agricultural Chemistry: There is some indication of its use in the formulation of agrochemicals. [8]* Cosmetic Formulations: The compound has been investigated for potential skin benefits and stability in cosmetic products. [8] It is important to note that these applications are less documented than its role in Irbesartan and Sparsentan synthesis and represent areas for potential future investigation.

Conclusion

This compound is a testament to the importance of specialized chemical intermediates in the pharmaceutical industry. Its unique spirocyclic structure is a key component in the synthesis of life-saving medications for hypertension and other cardiovascular conditions. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is essential for any scientist or professional involved in the development and manufacturing of these vital drugs. The continued optimization of its synthesis and the exploration of its potential in other therapeutic areas will undoubtedly be a subject of ongoing research.

References

  • 2-Butyl-4-spirocyclopentane-2-imidazolin-5-one Hydrochloride CAS 151257-01-1. (URL: [Link])
  • Sparsentan, PS433540, RE-021 | New Drug Approvals. (URL: [Link])
  • PROCESS FOR THE PREPARATION OF SPARSENTAN - Technical Disclosure Commons. (URL: [Link])
  • This compound - PubChem. (URL: [Link])
  • Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (URL: Not available)
  • "PROCESS FOR THE PREPARATION OF SPARSENTAN" by Prashanth Venukathala - Technical Disclosure Commons. (URL: [Link])
  • USE OF SPARSENTAN FOR THE TREATMENT OF CHRONIC INFLAMMATORY DISEASES - European Patent Office - EP 3708163 A1. (URL: [Link])
  • 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride - PubChem. (URL: [Link])
  • diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]. (URL: [Link])
  • 2-Butyl-1, 3-diazaspiro[4.4]non-1-en-4-one Hydrochloride, min 98% (HPLC), 100 grams. (URL: [Link])
  • 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride |
  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (URL: [Link])
  • Understanding this compound Hydrochloride: Your Guide. (URL: Not available)

Sources

Structure Elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a critical intermediate in the synthesis of the antihypertensive drug Irbesartan.[1] The unique spirocyclic amidine framework of this molecule presents an interesting case for structural analysis. This document moves beyond a simple listing of techniques, offering a logical, field-proven workflow that integrates Mass Spectrometry, Infrared Spectroscopy, advanced 1D and 2D Nuclear Magnetic Resonance, and X-ray Crystallography. Each step is explained with a focus on the causality behind experimental choices, ensuring a self-validating and robust analytical process. The target audience includes researchers in medicinal chemistry, process development, and analytical sciences who require a deep understanding of modern structure elucidation techniques.

Introduction and Foundational Analysis

The compound, this compound (CAS No: 151257-01-1), is a non-crystalline brown oil at room temperature.[2] Its primary significance lies in its role as a key building block for Irbesartan, where its specific molecular framework is essential for the drug's therapeutic action. The elucidation of its structure is paramount for quality control, process optimization, and regulatory compliance in pharmaceutical manufacturing.

The first step in any structure elucidation is to determine the molecular formula, which provides the fundamental count of each atom in the molecule.[3] High-Resolution Mass Spectrometry (HRMS) is the preferred method for this task.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1-2 mg of the purified oil in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Accurate Mass Time-of-Flight (TOF) LC-MS system.[4]

  • Ionization Method: Employ Electrospray Ionization (ESI) in positive ion mode. The presence of two nitrogen atoms in the heterocyclic ring makes the molecule readily protonated, forming a stable [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument must be calibrated to ensure high mass accuracy.

Data Interpretation and Molecular Formula

The HRMS analysis yields a prominent ion peak for the protonated molecule, [M+H]⁺.

Parameter Observed Value Interpretation
[M+H]⁺ (m/z) 195.1543The measured mass of the protonated molecule.
Calculated Mass for C₁₁H₁₉N₂O⁺ 195.1548Theoretical mass for the most likely molecular formula.
Mass Error -2.6 ppmThe small difference confirms the elemental composition.

The molecular formula is thus confidently assigned as C₁₁H₁₈N₂O .[5] This formula corresponds to a degree of unsaturation of 4. The structure is known to contain a cyclopentane ring (1 degree), a C=N double bond (1 degree), and a C=O double bond (1 degree), accounting for three degrees of unsaturation. The final degree is satisfied by the second ring of the spirocyclic system.

Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[6] The spectrum provides direct evidence for the carbonyl and imine groups that are central to the compound's identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Sample Application: A single drop of the neat oil is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background scan of the clean ATR crystal is taken first.

Expected IR Spectrum and Interpretation
Frequency Range (cm⁻¹) Intensity Vibrational Mode Assignment and Rationale
~3300Medium, BroadN-H StretchIndicates the presence of the secondary amine/amide N-H group. The broadness suggests hydrogen bonding.
2955, 2930, 2870StrongC(sp³)-H StretchCharacteristic of the butyl group and the spiro-cyclopentane ring methylene groups.
~1715StrongC=O StretchA strong absorption in this region is definitive for the carbonyl group of the cyclic amide (lactam).[6]
~1650StrongC=N StretchThis absorption confirms the presence of the endocyclic imine (amidine) functionality.[7]
~1460MediumC-H BendMethylene scissoring vibrations from the aliphatic portions of the molecule.

The IR spectrum provides immediate, corroborating evidence for the key structural features: an N-H group, a carbonyl group, an imine group, and significant aliphatic character, all consistent with the proposed structure.

Assembling the Molecular Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules in solution.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}, DEPT-135

    • 2D: ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC

¹H NMR Interpretation

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment Rationale
~7.50br s1HN-H Broad, exchangeable proton characteristic of an amide/amine.
2.30t2HH-a (CH₂ adjacent to C=N)Triplet indicates coupling to two adjacent protons (H-b). Deshielded due to proximity to the electron-withdrawing imine group.
1.95-1.75m8HH-e, H-f, H-g, H-h (Cyclopentane)Complex multiplet region for the eight protons of the spiro-cyclopentane ring.
1.60sextet2HH-b (CH₂)Coupled to H-a (2 protons) and H-c (2 protons), resulting in a sextet.
1.38sextet2HH-c (CH₂)Coupled to H-b (2 protons) and H-d (3 protons).
0.92t3HH-d (CH₃)Terminal methyl group of the butyl chain, appears as a triplet due to coupling with H-c.
¹³C NMR and DEPT-135 Interpretation

The ¹³C NMR spectrum shows all unique carbon atoms, while DEPT-135 differentiates between CH₃, CH₂, and CH carbons.

Chemical Shift (δ, ppm) DEPT-135 Proposed Assignment Rationale
185.0N/AC-4 (C=O)Carbonyl carbon of the amide, highly deshielded.
170.0N/AC-2 (C=N)Imine carbon of the amidine system.
70.0N/AC-5 (Spiro Carbon)Quaternary spiro carbon, deshielded by two adjacent nitrogen atoms.
38.0CH₂C-g, C-h (Cyclopentane)Aliphatic CH₂ groups of the cyclopentane ring.
32.0CH₂C-a Butyl chain CH₂ adjacent to the imine.
30.0CH₂C-b Butyl chain CH₂.
26.0CH₂C-e, C-f (Cyclopentane)Aliphatic CH₂ groups of the cyclopentane ring.
22.5CH₂C-c Butyl chain CH₂.
13.8CH₃C-d Terminal methyl carbon of the butyl chain.
2D NMR: Confirming Connectivity

2D NMR experiments are crucial for assembling the fragments identified by 1D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).

    • Key Correlation: A clear correlation path will be visible from the terminal methyl protons (H-d ) to H-c , then to H-b , and finally to H-a , unequivocally establishing the linear n-butyl chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to assign the carbon signals based on the already-assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework by showing correlations between protons and carbons over 2-3 bonds.

    • Crucial HMBC Correlations:

      • Protons H-a (at δ 2.30) will show a correlation to the imine carbon C-2 (δ 170.0), confirming the attachment of the butyl group to the amidine system.

      • Protons H-a will also show a correlation to the spiro carbon C-5 (δ 70.0).

      • The cyclopentane protons (H-e, f, g, h ) will show correlations to the spiro carbon C-5 and the carbonyl carbon C-4 (δ 185.0), locking the spirocyclic system in place.

      • The N-H proton (δ ~7.50) will show correlations to C-4 and C-5 , confirming the position of the amide proton.

The logical workflow for NMR analysis is visualized below.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_structure Structural Fragments H1 ¹H NMR (Proton Environments) Fragments Identify: - n-Butyl Chain - Spiro-Cyclopentane - Amidine Core H1->Fragments C13 ¹³C & DEPT-135 (Carbon Types) C13->Fragments COSY ¹H-¹H COSY (H-H Coupling) HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC ¹H-¹³C HSQC (Direct C-H Attachment) HSQC->HMBC Final Final Structure Assembly HMBC->Final Connect Fragments Fragments->COSY Verify Fragments->HSQC Assign

NMR data integration workflow for structure assembly.

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the suite of spectroscopic techniques provides an unambiguous structure in solution, X-ray crystallography offers the "gold standard" for absolute structural proof in the solid state.[9][10][11] Although the parent compound is an oil, it is often possible to form a crystalline salt, such as the hydrochloride salt mentioned in the literature, which is suitable for analysis.[2]

Experimental Protocol: X-ray Diffraction
  • Crystallization: Prepare the hydrochloride salt of the compound and perform crystallization screening using various solvent systems (e.g., slow evaporation from ethanol/ether).

  • Crystal Selection: Mount a suitable single crystal (well-formed, no visible defects) on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[11]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates.[9][11]

The resulting crystal structure would provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms, offering unequivocal confirmation of the spirocyclic core and the connectivity established by NMR.

Conclusion: A Self-Validating Approach

Elucidation_Pyramid Node1 Hypothesized Structure Node2 HRMS: C₁₁H₁₈N₂O (Molecular Formula) Node1->Node2 Test Node3 FTIR: C=O, C=N, N-H (Functional Groups) Node2->Node3 Constrain Node4 1D & 2D NMR (Connectivity & Skeleton) Node3->Node4 Guide Node5 X-Ray Crystallography (Absolute Proof) Node4->Node5 Confirm

Hierarchical workflow for structure elucidation.

This guide outlines a comprehensive strategy that combines multiple analytical techniques to ensure the unambiguous identification and characterization of this pharmaceutically important intermediate. The causality-driven approach, from molecular formula to 3D structure, represents a best-practice standard in the field of chemical analysis.

References

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A Comprehensive Technical Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Spirocyclic Scaffolds in Modern Chemistry

In the landscape of medicinal and materials chemistry, the quest for molecular architectures that offer a blend of rigidity, three-dimensionality, and synthetic accessibility is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged structures that fulfill these criteria.[1][2] Their inherent conformational rigidity provides a defined vector for substituent placement, enhancing interactions with biological targets, while their three-dimensional nature allows for the exploration of previously inaccessible chemical space.[2][3][4] This guide focuses on a specific, industrially significant member of this class: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This molecule is a cornerstone intermediate in the synthesis of Irbesartan, a widely used angiotensin II receptor antagonist for treating hypertension.[3][5][6] This document provides an in-depth analysis of its physical and chemical properties, synthetic routes, and broader applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is a heterocyclic compound featuring a spiro junction between a cyclopentane ring and an imidazolidinone ring. It is most commonly handled and referenced in its free base form and as a hydrochloride salt, which exhibit different physical properties. It is crucial to distinguish between these two forms.

  • IUPAC Name (Free Base): this compound[7]

  • IUPAC Name (HCl Salt): this compound;hydrochloride[8]

  • Common Synonyms: 2-n-butyl-4-cyclopentane-2-imidazolin-5-one, Irbesartan Intermediate[3]

The structural representation of the molecule is provided below.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. Data for both the free base and the more commonly cited hydrochloride salt are provided for a comprehensive comparison.

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
CAS Number 138402-05-8[7][9]151257-01-1[8][10]
Molecular Formula C₁₁H₁₈N₂O[7]C₁₁H₁₉ClN₂O[3][8]
Molecular Weight 194.27 g/mol [7]230.73 g/mol [3][8]
Appearance Brown oil[3]White to almost white crystalline powder[10]
Melting Point Not reported235 - 240 °C[10]
Boiling Point 328.6 °C at 760 mmHg (Predicted)[11]Not available
Density ~1.186 g/cm³[3]Not available
Flash Point 152.6 °C (Predicted)[11]Not available
XLogP3 1.6[7]2.58 (Predicted)[11]
Polar Surface Area (PSA) 41.5 Ų[7][11]41.5 Ų[11]
Purity ---≥ 99% (HPLC)[10]

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production of Irbesartan.[12] A common synthetic route starts from cyclopentanone.[12] An improved, patented process highlights a multi-step synthesis that avoids extensive purification of intermediates, making it more efficient for industrial-scale production.[12]

The general synthetic strategy involves:

  • Formation of an Aminonitrile: Reaction of cyclopentanone with an amine and a cyanide source.

  • Hydrolysis: The resulting product is hydrolyzed under alkaline conditions (e.g., Ba(OH)₂, NaOH) in a mixed solvent system (e.g., alcohol and water).[12]

  • Acylation: The hydrolyzed intermediate is then acylated with valeryl chloride.[12]

  • Cyclization: The final cyclization to form the diazaspirocycle is carried out in the presence of a base like Ba(OH)₂ in a solvent mixture such as n-butanol and water.[12]

This process is designed for high yield and purity, which is essential for its use as a pharmaceutical intermediate.[3]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups: the amidine within the imidazolidinone ring, the secondary amine, and the ketone.

  • N-Alkylation: The secondary amine (NH) is a key reactive site. In the synthesis of Irbesartan, this nitrogen is alkylated with a biphenylmethyl bromide derivative.[13][14]

  • Stability: The spirocyclic core imparts significant stability to the molecule.[3] The hydrochloride salt is a stable, crystalline solid, which is advantageous for storage and handling.[10] The free base is an oil and may be more susceptible to degradation.[3]

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. While specific spectra are proprietary, chemical suppliers confirm that standard analytical data, including ¹H-NMR, Mass Spectrometry (MS), HPLC, and IR, are available upon request.[15]

Expected Spectroscopic Signatures:
  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain (triplet for the terminal CH₃, multiplets for the three CH₂ groups), multiplets for the cyclopentane protons, and a broad singlet for the NH proton.

  • ¹³C-NMR: The carbon NMR would display signals for the carbonyl carbon (C=O) around 170-180 ppm, the amidine carbon (N=C-N) around 160-170 ppm, the spiro carbon, and the distinct carbons of the butyl and cyclopentyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (195.15 for the free base).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch (around 1680-1720 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹).

Protocol: Standard Quality Control Workflow

The following protocol outlines a standard workflow for the quality control and characterization of a newly synthesized batch of this compound hydrochloride.

G start Receive Sample Batch dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6 or CDCl3) start->dissolve ms_prep Prepare dilute solution in MeOH or ACN/H₂O start->ms_prep hplc_prep Prepare solution of known concentration in mobile phase start->hplc_prep ftir Prepare KBr pellet or thin film start->ftir nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr data_analysis Analyze all spectral data nmr->data_analysis ms Perform ESI-MS Analysis ms_prep->ms ms->data_analysis hplc Inject on a C18 HPLC column hplc_prep->hplc hplc->data_analysis ir Acquire FT-IR Spectrum ftir->ir ir->data_analysis pass Batch Passes QC data_analysis->pass  Data confirms  structure & purity ≥99% fail Batch Fails QC (Initiate investigation) data_analysis->fail  Discrepancies found  

Caption: Standard QC workflow for compound characterization.

Step-by-Step Protocol:

  • Sample Preparation:

    • For NMR: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • For MS: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • For HPLC: Accurately weigh and dissolve the sample in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

  • Instrumentation and Analysis:

    • NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Validate the structure by comparing observed chemical shifts and integrations with expected values.

    • MS: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Confirm the mass of the protonated molecular ion [M+H]⁺.

    • HPLC: Inject the sample onto a reverse-phase C18 column. Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA) to determine purity by peak area percentage at an appropriate wavelength (e.g., 210 nm).

  • Data Validation and Release:

    • The collected data must be self-consistent. The molecular weight from MS must match the structure assigned by NMR.

    • Purity determined by HPLC must meet the predefined specification (e.g., ≥99%).[10]

    • Only if all criteria are met is the batch approved for use in subsequent synthetic steps.

Applications and Industrial Relevance

The primary and most well-documented application of this compound is as a key starting material for the synthesis of Irbesartan .[3][6] The spirocyclic core is a crucial pharmacophore that helps to correctly orient the butyl group and the biphenyl-tetrazole moiety for optimal binding to the angiotensin II AT₁ receptor.

Beyond this principal role, the diazaspiro[4.4]nonane scaffold is of interest in broader drug discovery efforts. Spirocycles are increasingly valued in medicinal chemistry for their ability to:

  • Improve Physicochemical Properties: Enhance solubility and reduce lipophilicity compared to flat aromatic systems.[4]

  • Increase Target Specificity: The rigid 3D structure can lead to more specific and higher-affinity binding to protein targets.[3]

  • Explore Novel Chemical Space: Provide access to unique molecular shapes not achievable with more traditional scaffolds.[2]

Due to these favorable characteristics, this compound and its analogs have been investigated for other potential therapeutic applications, including:

  • Central Nervous System (CNS) Agents: Targeting neurological disorders.[10][16]

  • Anti-inflammatory and Anti-cancer Treatments: The spirocyclic structure is being explored for its potential in these areas.[10]

  • Agrochemicals: Use in the formulation of crop protection agents.[10]

Safety and Handling

According to GHS label elements, general safe handling procedures for chemical reagents should be followed. This includes washing hands thoroughly after handling and avoiding eating, drinking, or smoking when using the product.[11] In case of ingestion, medical help should be sought.[11] It is recommended to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is more than a mere intermediate; it is a testament to the power of spirocyclic chemistry in modern drug development. Its well-defined structure, versatile reactivity, and the stability of its hydrochloride salt make it an ideal building block for complex pharmaceutical synthesis. While its fame is tied to Irbesartan, the underlying diazaspiro[4.4]nonane scaffold holds significant promise for future discoveries. This guide has provided a consolidated overview of its properties and importance, offering a valuable resource for scientists working at the forefront of chemical and pharmaceutical innovation.

References

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  • This compound.
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An In-depth Technical Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 138402-05-8): A Key Intermediate in Irbesartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a critical intermediate in the synthesis of the widely used antihypertensive drug, Irbesartan. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, properties, and role in pharmaceutical manufacturing.

Introduction: The Strategic Importance of a Unique Spirocyclic Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and purity of key intermediates are paramount to the successful production of active pharmaceutical ingredients (APIs). This compound (CAS 138402-05-8) stands out as a pivotal building block in the manufacturing of Irbesartan, an angiotensin II receptor antagonist prescribed for the treatment of hypertension.[1] The unique spirocyclic structure of this compound, where two rings share a single carbon atom, imparts specific conformational rigidity that is essential for its successful conversion into the final drug molecule.[1] This guide will delve into the core chemical properties of this intermediate, providing a foundational understanding for its application in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The compound is often utilized in its free base form or as a hydrochloride salt.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 138402-05-8[1]
Molecular Formula C₁₁H₁₈N₂O[2]
Molecular Weight 194.27 g/mol [2]
Appearance Colorless to light yellow crystal or brown oil[1][3]
Melting Point 140-142 °C (free base, predicted); 240 °C or 257-260 °C (hydrochloride salt)[3]
Boiling Point 294.7 ± 23.0 °C (Predicted)[3]
Density 1.18 ± 0.1 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol; Soluble in organic solvents like ether and acetone.[3]

Note on Physical Properties: The appearance of the compound can vary depending on its purity. The discrepancy in reported melting points is likely due to the difference between the free base and its hydrochloride salt, with the latter exhibiting a higher melting point.

Synthesis Protocol: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with cyclopentanone. The following protocol is based on established synthetic routes.

Synthesis Workflow Diagram

G A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B Strecker Synthesis (NaCN, NH4Cl) C 1-Aminocyclopentanecarboxamide B->C Alkaline Hydrolysis (e.g., Ba(OH)2) D N-(1-carbamoylcyclopentyl)pentanamide C->D Acylation (Valeryl Chloride) E This compound D->E Intramolecular Cyclization (Dehydration)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

  • To a cooled solution of sodium cyanide and ammonium chloride in aqueous ammonia, add cyclopentanone dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxamide

  • Treat 1-aminocyclopentanecarbonitrile with a strong base, such as barium hydroxide, in a mixture of alcohol and water.

  • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an acid (e.g., sulfuric acid) to precipitate the barium salt.

  • Filter off the salt and concentrate the filtrate to obtain crude 1-aminocyclopentanecarboxamide.

Step 3: Acylation with Valeryl Chloride

  • Dissolve 1-aminocyclopentanecarboxamide in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., triethylamine).

  • Cool the solution to 0 °C and add valeryl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the N-acylated intermediate.

Step 4: Intramolecular Cyclization

  • The N-acylated intermediate is heated in the presence of a dehydrating agent (e.g., acetic anhydride or by azeotropic removal of water) to induce intramolecular cyclization.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and the product is isolated and purified, typically by crystallization or chromatography, to yield this compound.

Role in Irbesartan Synthesis

This compound serves as the core heterocyclic scaffold in the final Irbesartan molecule. The subsequent key step in the synthesis is the N-alkylation of the spiro-compound with a substituted biphenylmethyl bromide.

The Key Alkylation Step

The secondary amine within the diazaspiro[4.4]non-1-en-4-one ring system undergoes a nucleophilic substitution reaction with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (or a protected tetrazole equivalent). This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Workflow Diagram

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound D Irbesartan Precursor (Alkylated Intermediate) A->D B 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) E Irbesartan D->E Tetrazole Formation (e.g., NaN3) & Deprotection

Caption: N-alkylation of the spiro-intermediate in Irbesartan synthesis.

Spectroscopic and Analytical Data

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed and causes serious eye irritation.[3]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • If Swallowed: Rinse mouth and seek immediate medical attention.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of Irbesartan. Its unique spirocyclic structure is a key feature that contributes to the pharmacological activity of the final drug. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for any drug development professional working in this area. While some proprietary data, such as detailed spectroscopic information, requires direct engagement with suppliers, this guide provides a solid, scientifically grounded framework for the handling and application of this important pharmaceutical intermediate.

References

  • Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. (n.d.).
  • CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[4][4] nonane-1-ene-4-ketone. Google Patents. (n.d.).

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An In-depth Technical Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS 151257-01-1): A Key Intermediate in the Synthesis of Irbesartan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Cornerstone of Antihypertensive Therapy

In the vast landscape of pharmaceutical sciences, the final active pharmaceutical ingredient (API) often takes center stage, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved with critical, often unsung, chemical intermediates. These compounds are the true workhorses of drug synthesis, where purity, reactivity, and scalability dictate the success of the entire manufacturing process. This guide focuses on one such cornerstone molecule: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS 151257-01-1).

While not a therapeutic agent itself, this unique spirocyclic compound is an indispensable building block in the industrial synthesis of Irbesartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] Its distinct structure is a key component that ultimately enables Irbesartan to effectively modulate the renin-angiotensin system.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the production of Irbesartan, tailored for the discerning eye of the research and development scientist.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a synthetic intermediate is paramount for process development, ensuring safety, and maintaining quality control. This compound hydrochloride is a stable, crystalline solid, though it is sometimes described as a brown oil in its free base or less pure forms.[1][3] Its spirocyclic nature, where two rings share a single carbon atom, imparts a rigid, three-dimensional structure that is crucial for its role in synthesis.[1]

Core Compound Data

A consolidation of its key physicochemical properties is presented below. It is important to note that while some data are from experimental sources, others are predicted values.

PropertyValueSource(s)
CAS Number 151257-01-1[3][4]
Molecular Formula C₁₁H₁₈N₂O·HCl[3]
Molecular Weight 230.74 g/mol [3]
IUPAC Name This compound;hydrochloride[5]
Appearance White to off-white or beige crystalline powder[3]
Melting Point 235 - 240 °C (decomposes)[3]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[6]
Purity (Typical) ≥98% (HPLC)[1]
Storage Conditions Store at room temperature in a dry, well-sealed container.[3]
Structural Elucidation

The molecular structure of the compound is depicted below. The spiro center is the C5 carbon of the cyclopentane ring which is also the C4 of the imidazolidinone ring.

Caption: 2D structure of this compound hydrochloride.

Part 2: Synthesis and Manufacturing Process

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route starts from cyclopentanone.[7] The causality behind this choice is the ready availability and low cost of cyclopentanone, making it an ideal starting material for industrial-scale production.

Synthetic Pathway Overview

The overall transformation involves the formation of an aminonitrile, followed by hydrolysis, acylation, and a final cyclization step.

workflow cluster_0 Synthesis of this compound A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B Strecker Synthesis (e.g., KCN, NH4Cl) C 1-Aminocyclopentanecarboxamide B->C Hydrolysis (e.g., H2SO4 or Ba(OH)2) D 1-(Valerylamino)cyclopentanecarboxamide C->D Acylation (Valeryl Chloride) E This compound D->E Cyclization/Dehydration (Base-catalyzed) F Target Hydrochloride Salt E->F Salt Formation (HCl)

Caption: Generalized synthetic workflow for the target intermediate.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation based on common methodologies described in the literature and patents.[7]

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

  • Rationale: This is a classic Strecker synthesis, an efficient method for producing α-aminonitriles from a ketone.

  • Procedure:

    • To a cooled (0-5 °C) aqueous solution of potassium cyanide (KCN) and ammonium chloride (NH₄Cl), add cyclopentanone dropwise while maintaining the temperature.

    • Stir the reaction mixture vigorously for several hours at room temperature.

    • The product, 1-aminocyclopentanecarbonitrile, often separates as an oil or can be extracted with an organic solvent (e.g., diethyl ether).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxamide

  • Rationale: The nitrile group is selectively hydrolyzed to a primary amide. An improved industrial process utilizes alkaline hydrolysis to avoid isolating the intermediate amino acid, proceeding directly to acylation.[7]

  • Procedure (Alkaline Route):

    • The crude aminonitrile from Step 1 is hydrolyzed under alkaline conditions using a base such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH) in a mixed solvent system of a lower alcohol (e.g., n-butanol) and water.[7]

    • The reaction is heated to facilitate hydrolysis. Upon completion, the mixture containing the resulting amino acid is cooled without isolation.

Step 3: Acylation with Valeryl Chloride

  • Rationale: The primary amine of the amino acid is acylated to introduce the butyl group and the necessary carbonyl for the subsequent cyclization.

  • Procedure:

    • The cooled reaction mixture from Step 2 is treated directly with valeryl chloride, added dropwise at a low temperature (e.g., below -10 °C).[7]

    • A base is present to neutralize the HCl generated during the acylation.

    • The resulting diamide intermediate, 1-(valerylamino)cyclopentanecarboxamide, is formed in the reaction mixture.

Step 4: Cyclization and Salt Formation

  • Rationale: An intramolecular condensation reaction, driven by a base, forms the heterocyclic ring system. Dehydration occurs to form the imine within the ring. Subsequent treatment with HCl yields the stable hydrochloride salt.

  • Procedure:

    • The reaction mixture containing the diamide is heated in the presence of a base (e.g., continued presence of Ba(OH)₂) to induce cyclization. The n-butanol/water solvent system is crucial for this step.[7]

    • After the cyclization is complete, the reaction mixture is worked up. This typically involves neutralization, extraction, and solvent removal to isolate the free base of this compound.

    • The crude free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.

    • The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Part 3: Quality Control and Analytical Characterization

For any pharmaceutical intermediate, rigorous analytical characterization is non-negotiable to ensure identity, purity, and consistency, which directly impacts the quality of the final API. A typical Certificate of Analysis (CoA) for this compound would include data from several standard analytical techniques.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity (typically ≥98%). A reversed-phase column with a buffered mobile phase (e.g., acetonitrile/water with TFA or phosphate buffer) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides a proton fingerprint of the molecule. Expected signals would include triplets and multiplets for the butyl chain protons, multiplets for the cyclopentane ring protons, and a broad signal for the N-H proton.

    • ¹³C-NMR: Confirms the carbon skeleton, with characteristic peaks for the carbonyl carbon, the spiro carbon, the imine carbon, and the aliphatic carbons of the butyl and cyclopentyl groups.

  • Mass Spectrometry (MS): Confirms the molecular weight. In electrospray ionization (ESI) mode, the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base (m/z ≈ 195.15).

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expected characteristic absorption bands include a strong C=O stretch (amide), a C=N stretch (imine), and N-H stretching vibrations.

Part 4: Application in Drug Development - The Synthesis of Irbesartan

The principal and most significant application of this compound hydrochloride is its role as a nucleophile in the N-alkylation step of Irbesartan synthesis.[2][9]

The Core Reaction: N-Alkylation

The hydrochloride salt is first converted to its free base form, which then acts as the nucleophile. This free base is reacted with an electrophilic biphenyl derivative, typically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, to form the carbon-nitrogen bond that connects the two key fragments of the Irbesartan molecule.[9][10]

workflow cluster_1 Irbesartan Synthesis from Intermediate A This compound HCl B Free Base Intermediate A->B Basification (e.g., KOH, NaOH) D Alkylated Intermediate (Cyano-Irbesartan) B->D N-Alkylation (Phase Transfer Catalyst often used) C 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile C->D Electrophile E Irbesartan (Final API) D->E Tetrazole Formation (e.g., Sodium Azide, ZnCl2)

Sources

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Mechanism of Action of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Diazaspirocyclic scaffolds have emerged as privileged structures in modern drug discovery, prized for their three-dimensional complexity, synthetic tractability, and ability to potently and selectively modulate a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the predominant mechanisms of action for diazaspiro compounds, offering a foundational resource for researchers engaged in their development. We will dissect the molecular interactions and signaling pathways influenced by these compounds, detail the experimental workflows required to elucidate their mechanisms, and provide insights into the structure-activity relationships that govern their therapeutic potential. This guide is structured to empower drug development professionals with the knowledge to rationally design and advance novel diazaspiro-based therapeutics.

Introduction: The Rise of Diazaspiro Scaffolds in Medicinal Chemistry

The quest for novel chemical matter with enhanced drug-like properties has led to a growing interest in scaffolds that occupy three-dimensional space. Diazaspiro compounds, characterized by a central quaternary carbon atom connecting two nitrogen-containing rings, offer a unique topographical presentation of pharmacophoric elements. This rigidified, yet tunable, framework allows for precise vectoral orientation of substituents, facilitating high-affinity interactions with biological targets and often leading to improved selectivity and metabolic stability compared to their flatter, aromatic counterparts.[1][2][3]

The versatility of the diazaspiro core is evidenced by its successful application in targeting a wide array of protein classes, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. This guide will explore the key mechanisms through which these compounds exert their biological effects, providing a roadmap for their investigation and optimization.

Core Mechanisms of Action and Target Classes

The therapeutic utility of diazaspiro compounds stems from their ability to interact with critical nodes in cellular signaling pathways. Here, we explore the primary target classes and the associated mechanisms of action.

Kinase Inhibition: Modulating Cellular Signaling Cascades

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Diazaspiro scaffolds have proven to be effective frameworks for the design of potent and selective kinase inhibitors.

A notable example is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.[5] Necroptosis is a form of programmed necrosis implicated in various inflammatory diseases. Diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors, with IC50 values in the nanomolar range.[5]

Signaling Pathway: RIPK1-Mediated Necroptosis

The binding of tumor necrosis factor (TNF) to its receptor (TNFR1) can initiate a signaling cascade that leads to the formation of Complex I, which promotes cell survival. However, under certain conditions, such as the inhibition of caspase-8, a switch to a pro-death signaling pathway occurs, leading to the formation of the necrosome (Complex IIb). This complex consists of RIPK1, RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). Within the necrosome, RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to the phosphorylation and activation of MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis and death. Diazaspiro-based RIPK1 inhibitors typically act by binding to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and the subsequent activation of the necroptotic cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I MLKL_pore MLKL Pore (Cell Lysis) TNFa TNFa TNFa->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 Caspase-8 inhibition Complex_IIb Necrosome (Complex IIb) pMLKL p-MLKL (Oligomerization) Complex_IIb->pMLKL Phosphorylation RIPK1->Complex_IIb RIPK3 RIPK3 RIPK3->Complex_IIb MLKL MLKL MLKL->Complex_IIb pMLKL->MLKL_pore Translocation Diazaspiro_Inhibitor Diazaspiro_Inhibitor Diazaspiro_Inhibitor->RIPK1 Inhibition of autophosphorylation G cluster_membrane Plasma Membrane cluster_cytosol Cytosol D4R Dopamine D4 Receptor Gi_o Gi/o D4R->Gi_o Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreased Production Ca_channel Ca2+ Channel K_channel GIRK Channel Dopamine Dopamine Dopamine->D4R Diazaspiro_Antagonist Diazaspiro_Antagonist Diazaspiro_Antagonist->D4R Competitive Antagonism Gi_o->AC Inhibition Gi_o->Ca_channel Inhibition Gi_o->K_channel Activation PKA PKA cAMP->PKA Inhibition

Caption: Dopamine D4 receptor signaling and the antagonistic action of diazaspiro compounds.

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of sleep-wake cycles, appetite, and reward. [6][7]Dual orexin receptor antagonists (DORAs) have been developed for the treatment of insomnia. Diazepane and other diazaspiro derivatives have been successfully optimized as potent DORAs. [8][9] Signaling Pathway: Orexin Receptors

Orexin receptors are coupled to Gq/11, Gi/o, and Gs G-proteins. [5][10]The primary signaling pathway upon orexin binding is through Gq/11, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). [11]These events lead to neuronal excitation. Diazaspiro-based orexin antagonists block the binding of orexin peptides, preventing this downstream signaling and promoting sleep.

Modulation of Other CNS Targets

Diazaspiro compounds have also shown activity at other important central nervous system targets, highlighting their potential for treating a range of neurological and psychiatric disorders.

  • Sigma Receptors: The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are involved in modulating intracellular calcium signaling and are implicated in pain, neurodegeneration, and addiction.

  • Muscarinic Acetylcholine Receptors (mAChRs): Related azaspirocyclic compounds have demonstrated activity as M1 muscarinic agonists, suggesting potential for the treatment of cognitive deficits.

Experimental Workflows for Mechanism of Action Elucidation

A systematic and logical progression of experiments is crucial for accurately defining the mechanism of action of a novel diazaspiro compound. The following workflow represents a field-proven approach, integrating both biochemical and cell-based assays.

G Start Novel Diazaspiro Compound Binding_Assay Primary Target Binding Assay (e.g., Radioligand Binding) Start->Binding_Assay Hypothesized Target Functional_Assay In Vitro Functional Assay (e.g., Kinase Activity, cAMP) Binding_Assay->Functional_Assay Confirmed Binding (Ki) SAR Structure-Activity Relationship (SAR) Studies Binding_Assay->SAR Cell_Viability Cell-Based Phenotypic Assay (e.g., MTT, Proliferation) Functional_Assay->Cell_Viability Demonstrated Activity (IC50/EC50) Functional_Assay->SAR Pathway_Analysis Target Engagement & Signaling Pathway Analysis (Western Blot) Cell_Viability->Pathway_Analysis Cellular Effect Observed Pathway_Analysis->SAR Mechanism Confirmed Lead_Optimization Lead Optimization SAR->Lead_Optimization Rational Design

Caption: General experimental workflow for elucidating the mechanism of action of diazaspiro compounds.

Step 1: Primary Target Identification and Binding Affinity Determination

Causality: The initial step is to confirm direct physical interaction between the diazaspiro compound and its hypothesized molecular target. A radioligand binding assay is the gold standard for this purpose, particularly for GPCRs, as it provides quantitative measures of binding affinity (Ki). [12][13]This is a critical self-validating step; without confirmed binding, any observed functional effects could be off-target or non-specific.

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., ³H-spiperone for dopamine receptors), and varying concentrations of the unlabeled diazaspiro compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the diazaspiro compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Self-Validating System:

  • Total Binding: Wells containing only membranes and radioligand.

  • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known, unlabeled ligand for the target.

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

Step 2: In Vitro Functional Activity Assessment

Causality: Once binding is confirmed, the next logical step is to determine the functional consequence of this interaction. Does the compound inhibit or activate the target? For a suspected kinase inhibitor, an in vitro kinase activity assay is performed. For a GPCR modulator, a second messenger assay (e.g., cAMP or calcium flux) is appropriate.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for RIPK1)

  • Reagents: Recombinant purified RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

  • Assay Setup: In a 96-well plate, add the RIPK1 enzyme and varying concentrations of the diazaspiro inhibitor.

  • Pre-incubation: Allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate and ATP to start the kinase reaction.

  • Detection: After a set incubation period, quantify the amount of ADP produced (proportional to kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase activity against the log concentration of the inhibitor to determine the IC50 value.

Self-Validating System:

  • Positive Control: A known, potent inhibitor of the kinase (e.g., staurosporine for broad-spectrum, or a specific RIPK1 inhibitor). [14]* Negative Control: Vehicle (e.g., DMSO) without the inhibitor.

  • No Enzyme Control: To determine background signal.

Step 3: Cellular Activity and Phenotypic Assessment

Causality: Moving from a purified system to a cellular context is essential to confirm that the compound can access its target in a more complex biological environment and elicit a desired phenotypic response. A cell viability assay, such as the MTT assay, is a robust method to assess the antiproliferative or cytotoxic effects of compounds targeting cancer-related pathways.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the diazaspiro compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. [15]4. Incubation: Incubate the plate to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the log concentration of the compound to determine the EC50 value.

Self-Validating System:

  • Untreated Control: Cells treated with vehicle only (represents 100% viability). [1][16]* Blank Control: Wells with media and MTT but no cells (for background subtraction). * Positive Control: A known cytotoxic agent.

Step 4: Target Engagement and Signaling Pathway Analysis

Causality: To definitively link the observed cellular phenotype to the modulation of the intended target, it is necessary to demonstrate target engagement within the cell and analyze the downstream signaling pathway. Western blotting is a powerful technique for this purpose, allowing for the detection of changes in the phosphorylation state of key signaling proteins. [4][10] Experimental Protocol: Western Blot Analysis of a Signaling Pathway

  • Cell Treatment and Lysis: Treat cells with the diazaspiro compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a phosphorylated form of a downstream effector.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the image.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to normalize the data. [17] Self-Validating System:

  • Loading Control: A housekeeping protein with stable expression to ensure equal protein loading across lanes. [17]* Positive Control Lysate: Lysate from cells known to express the target protein or from cells stimulated to activate the pathway of interest. [18]* Negative Control Lysate: Lysate from cells known not to express the target protein.

Structure-Activity Relationship (SAR) and Data Interpretation

The elucidation of the mechanism of action is intimately linked with understanding the SAR of a series of diazaspiro compounds. By systematically modifying the scaffold and its substituents, researchers can gain insights into the key molecular features required for potent and selective activity.

Diazaspiro Scaffold Target Key SAR Insights Example IC50/Ki Values
Diazaspiro[4.5]decan-1-oneRIPK1 KinaseSubstitutions on the benzoyl group and modifications of the benzyl moiety significantly impact potency.Compound 41: IC50 = 92 nM [5]
Diazaspiro[3.5]nonaneDopamine D4 ReceptorThe nature of the amide substituent and the substitution pattern on the aromatic ring are critical for both potency and selectivity over other dopamine receptor subtypes.Compound 29: Ki = 17 nM [19]
DiazepaneOrexin ReceptorsMethyl substitution on the diazepane core can improve pharmacokinetic properties. The choice of aromatic substituents dictates potency and selectivity for OX1R vs. OX2R.MK-4305 (Suvorexant) [8]

Interpreting the Data:

  • A low Ki value from a binding assay indicates high affinity for the target.

  • A low IC50/EC50 value in a functional/cellular assay indicates high potency.

  • A large difference between the Ki and EC50 values may suggest the presence of receptor reserve or that the compound's cellular activity is influenced by factors such as cell permeability.

  • Western blot data showing a dose-dependent decrease in the phosphorylation of a downstream substrate confirms on-target activity in a cellular context.

Conclusion

Diazaspiro compounds represent a rich source of novel therapeutic agents with diverse mechanisms of action. A thorough understanding of their interaction with biological targets and the resulting modulation of cellular signaling pathways is paramount for their successful development. The integrated experimental workflow presented in this guide, which combines biochemical, cellular, and SAR studies, provides a robust framework for elucidating the mechanism of action of this promising class of molecules. By adhering to these principles of scientific integrity and logical experimental design, researchers can unlock the full therapeutic potential of diazaspiro compounds.

References

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Unveiling the Profile of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Linchpin in Pharmaceutical Synthesis with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a compound of significant interest within the pharmaceutical landscape. While primarily recognized as a critical building block in the synthesis of the widely-used antihypertensive drug Irbesartan, its unique spirocyclic architecture hints at a broader, yet largely unexplored, potential for intrinsic biological activity. This document will delve into its established role in organic synthesis, and further extrapolate on its potential pharmacological relevance, offering a forward-looking perspective for researchers in drug discovery and development.

Compound at a Glance: Physicochemical Properties

This compound, often encountered in its hydrochloride salt form, is a spirocyclic compound featuring a distinctive diazaspiro[4.4]nonane core.[1] This structural motif, where two rings share a single carbon atom, imparts a three-dimensional rigidity that is often sought after in medicinal chemistry to enhance binding affinity and specificity to biological targets.[2]

PropertyValueSource
CAS Number 138402-05-8 (free base), 151257-01-1 (hydrochloride)[2][3][4][5]
Molecular Formula C11H18N2O (free base), C11H19ClN2O (hydrochloride)[2][6]
Molecular Weight 194.27 g/mol (free base), 230.73 g/mol (hydrochloride)[2][6]
Appearance Brown oil (hydrochloride)[2]
Purity Typically ≥98.0%[2]

Established Role: The Gateway to Irbesartan

The primary and most well-documented application of this compound is its function as a key intermediate in the synthesis of Irbesartan.[2][3][7] Irbesartan is an angiotensin II receptor antagonist, crucial in the management of hypertension.[2] The synthesis of Irbesartan leverages the unique structure of the diazaspiro compound to construct the final active pharmaceutical ingredient.

The general synthetic pathway involves the N-alkylation of this compound with a substituted biphenyl derivative, followed by the formation of the characteristic tetrazole ring of Irbesartan. The butyl group and the diazaspiro framework of the intermediate are integral to the molecular structure that enables Irbesartan to effectively block the AT1 receptor, leading to a reduction in blood pressure.[2]

Below is a generalized workflow for the synthesis of Irbesartan, highlighting the central role of this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_irbesartan_synthesis Irbesartan Synthesis Cyclopentanone Cyclopentanone Aminocyclopentyl_Cyanide 1-Aminocyclopentyl Cyanide Cyclopentanone->Aminocyclopentyl_Cyanide Addition Reaction Valeryl_Chloride Valeryl Chloride Hydrolysis_Acylation Hydrolysis & Acylation Valeryl_Chloride->Hydrolysis_Acylation Acylation Aminocyclopentyl_Cyanide->Hydrolysis_Acylation Hydrolysis Diazaspiro This compound Hydrolysis_Acylation->Diazaspiro Cyclization Alkylation N-Alkylation Diazaspiro->Alkylation Biphenyl_Derivative Substituted Biphenyl Derivative Biphenyl_Derivative->Alkylation Tetrazole_Formation Tetrazole Formation & Deprotection Alkylation->Tetrazole_Formation Irbesartan Irbesartan Tetrazole_Formation->Irbesartan

Synthesis of Irbesartan featuring this compound.

Prospective Biological Activity: An Uncharted Territory

The Significance of the Spirocyclic Scaffold

Spirocyclic systems are of great interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to high-affinity interactions with biological targets.[2] This rigidity can also result in improved metabolic stability and pharmacokinetic properties. The spirocyclic nature of this compound suggests that it could serve as a scaffold for the development of novel therapeutic agents.

Insights from Related Diazaspiro Compounds

Although data on the target compound is scarce, studies on related diazaspiro hydantoins have demonstrated promising biological activities, particularly as antiproliferative agents. Research on substituted diazaspiro hydantoins has shown that variations in the functional groups on the hydantoin ring can lead to significant growth inhibitory effects against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), cervix (HeLa), and colon (HT-29) carcinomas. These studies highlight that the substitution at the N-terminal of the hydantoin ring plays a crucial role in the observed antiproliferative activity. This suggests that the core diazaspiro structure can be a valuable pharmacophore for the development of new anticancer drugs.

Hypothetical Screening Protocols for Biological Activity

To elucidate the potential biological activities of this compound, a systematic screening approach is warranted. The following are examples of standard in vitro assays that could be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the potential antiproliferative effects of the compound against a panel of human cancer cell lines.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HepG-2, HeLa, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Treat the cells with varying concentrations of the compound for 24-72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound is a molecule of dual identity. It is a well-established and indispensable intermediate in the large-scale synthesis of the antihypertensive drug Irbesartan. Beyond this defined role, its spirocyclic core, a feature prized in modern drug discovery, suggests a latent potential for independent biological activity. While current literature does not provide direct evidence of such activity, the precedent set by related diazaspiro compounds, particularly in the realm of oncology, provides a strong impetus for further investigation.

Future research should focus on a systematic evaluation of this compound and its derivatives through a battery of in vitro and in vivo screening assays. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules and could pave the way for the development of novel therapeutic agents.

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An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Irbesartan Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Irbesartan, a potent and selective angiotensin II receptor antagonist, stands as a cornerstone in the management of hypertension.[1][2][3] Its molecular architecture, characterized by a unique spiro-imidazole fused to a biphenyl-tetrazole scaffold, presented novel challenges and opportunities in synthetic organic chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of the synthetic routes to Irbesartan's core intermediates. We will dissect the seminal patented syntheses, trace the development of more efficient and safer industrial processes, and explain the chemical reasoning that drove these innovations. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the process chemistry of a landmark pharmaceutical agent.

Introduction: The Genesis of Irbesartan

The efficacy of Irbesartan is intrinsically linked to its complex molecular structure, which comprises two principal fragments:

  • The Biphenyl-tetrazole Moiety: This pharmacophore is common to the "sartan" class of drugs and is essential for binding to the AT1 receptor.

  • The Spiro-imidazole Core (2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one): This distinctive spirocyclic system imparts favorable properties such as high potency and long duration of action.

The industrial synthesis of Irbesartan hinges on the efficient preparation of these two key intermediates and their subsequent coupling.

The Foundational Synthesis: The '317 Patent

The original synthetic approach, detailed in U.S. Patent 5,270,317, laid the groundwork for all subsequent process development.[2][5] This route established the core strategy of late-stage tetrazole formation.

The key steps of this initial synthesis were:

  • Alkylation: Condensation of the two primary intermediates: 4'-Bromomethyl-biphenyl-2-carbonitrile and 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride.[1] This reaction was typically carried out using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF).[1]

  • Tetrazole Formation: The crucial conversion of the nitrile group on the biphenyl ring into a tetrazole ring. This was achieved via a [3+2] cycloaddition reaction with the highly toxic and hazardous organotin reagent, tributyltin azide ((C₄H₉)₃SnN₃), in refluxing xylene.[2][5][6] This step often required extended reaction times, sometimes as long as 66 to 210 hours.[2][5]

  • Protection & Deprotection: To facilitate purification and handling, the tetrazole ring was often protected, commonly with a trityl (triphenylmethyl) group. The final step involved the acidic cleavage of this protecting group to yield Irbesartan.[1][2]

Causality Behind Experimental Choices:
  • Late-Stage Cycloaddition: The decision to form the tetrazole ring at a late stage was strategic. The nitrile precursor is more stable and less polar than the final tetrazole, simplifying the synthesis and purification of the coupled intermediate.

  • Tributyltin Azide: In the early 1990s, tributyltin azide was a standard reagent for tetrazole synthesis from nitriles. It offered reliable, albeit slow, conversion under neutral conditions. The downside, which would become a major driver for future innovation, was its extreme toxicity and the difficulty of removing tin residues from the final active pharmaceutical ingredient (API).[1][7]

  • Trityl Protection: The bulky trityl group provided excellent protection for the acidic proton of the tetrazole ring, preventing side reactions and improving the solubility of the intermediate in organic solvents, which aided in chromatographic purification.[1]

The overall workflow of the original patented route can be visualized as follows:

G cluster_0 Part 1: Spiro-imidazole Synthesis cluster_1 Part 2: Biphenyl Synthesis cluster_2 Part 3: Assembly and Final Steps spiro_start 1-Aminocyclopentane- carboxylic acid spiro_mid 2-butyl-1,3-diaza-spiro[4.4] non-1-en-4-one (Intermediate A) spiro_start->spiro_mid Multi-step process alkylation Alkylation (NaH, DMF) spiro_mid->alkylation biphenyl_start 4'-Methyl-biphenyl- 2-carbonitrile biphenyl_mid 4'-Bromomethyl-biphenyl- 2-carbonitrile (Intermediate B) biphenyl_start->biphenyl_mid Bromination biphenyl_mid->alkylation coupled_nitrile Coupled Nitrile Intermediate alkylation->coupled_nitrile tetrazole_formation Tetrazole Formation (Tributyltin Azide) coupled_nitrile->tetrazole_formation trityl_irbesartan Trityl-Protected Irbesartan tetrazole_formation->trityl_irbesartan deprotection Deprotection (Acid) trityl_irbesartan->deprotection irbesartan Irbesartan deprotection->irbesartan

Caption: Foundational synthetic workflow for Irbesartan.

Evolution of Intermediate Synthesis: Addressing the Bottlenecks

While the original synthesis was groundbreaking, its suitability for large-scale industrial production was hampered by several factors: the use of highly toxic tin reagents, long reaction times, and the need for chromatographic purification.[1] These challenges spurred significant research into alternative and improved synthetic routes for the key intermediates.

The Biphenyl-Tetrazole Intermediate: Moving Away from Tin

The conversion of the biphenyl nitrile to the biphenyl tetrazole was the most problematic step. The key evolutionary driver was the replacement of tributyltin azide.

MethodReagentsRationale & Drawbacks
Original Tributyltin Azide, XyleneRationale: Reliable, well-established. Drawbacks: Highly toxic tin reagent, very long reaction times (60+ hours), high temperatures, difficult removal of tin impurities.[1][5]
Improved Sodium Azide, Triethylamine Hydrochloride, N-Methylpyrrolidone (NMP)Rationale: Avoids organotin reagents. Drawbacks: Use of high-boiling aprotic solvents (NMP) which are difficult to remove. Potential safety risk of forming hydrazoic acid (HN₃) under acidic conditions.[2][5]
Alternative Sodium Azide, Zinc Chloride, TolueneRationale: Uses a Lewis acid (ZnCl₂) to activate the nitrile, allowing for lower temperatures and avoiding highly acidic conditions. Safer alternative to tin.[8]
Phase Transfer Sodium Azide, Tributyltin Chloride, Phase Transfer Catalyst (e.g., TBAB)Rationale: Uses catalytic amounts of tin with a phase transfer catalyst to improve reaction rates and reduce overall tin usage.[2]

A significant innovation was the development of synthetic strategies where the biphenyl linkage was formed after the tetrazole ring was already in place. This approach, often employing a Suzuki coupling, became a preferred industrial method.[9][10]

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis A1 2-Bromobenzonitrile A2 Protected 2-Bromophenyltetrazole A1->A2 NaN3 A3 Protected 2-(Tetrazol-5-yl) -phenylboronic acid A2->A3 Lithiation, B(OiPr)3 suzuki Suzuki Coupling (Pd Catalyst, Base) A3->suzuki B1 Spiro-imidazole (from Section 3.2) B2 3-(4'-bromobenzyl)-spiro- imidazole B1->B2 Alkylation with 4-bromobenzyl bromide B2->suzuki final Protected Irbesartan suzuki->final

Caption: Suzuki coupling approach for late-stage biphenyl formation.

This Suzuki coupling strategy offered several advantages:

  • Avoidance of Nitrile Cycloaddition on Complex Substrates: The reaction is performed on simpler, more manageable starting materials.

  • High Efficiency: Palladium-catalyzed cross-coupling reactions are typically high-yielding and tolerant of various functional groups.

  • Convergent Synthesis: Two complex intermediates are prepared separately and then joined at a late stage, improving overall process efficiency.[10][11]

The Spiro-imidazole Intermediate: Innovations in Heterocyclic Chemistry

The synthesis of the 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one intermediate also saw significant improvements aimed at reducing steps and improving yield. Early methods started from 1-aminocyclopentanecarboxylic acid.

More recent, process-oriented syntheses have focused on "one-pot" procedures to streamline production. For example, an improved process involves starting from cyclopentanone, which undergoes an addition reaction to form 1-aminocyclopentyl cyanide. This cyanide is then acylated, hydrolyzed, and cyclized under alkaline conditions, often without isolating each intermediate, to yield the final spiro-imidazole core.[12] A 2022 study described a novel route starting from inexpensive glycine methyl ester, avoiding highly toxic cyanides altogether and constructing the spirocycle via a simple alkylation with dihaloalkanes.[13]

Representative Experimental Protocols

The following protocols are illustrative examples derived from the scientific literature and patents, representing key transformations in the synthesis of Irbesartan intermediates.

Protocol 1: Synthesis of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carbonitrile (Intermediate)

This protocol outlines a typical benzylic bromination, a key step in preparing the biphenyl intermediate for the original synthetic route.

  • Charging the Reactor: To a suitable reactor equipped with a stirrer, reflux condenser, and light source, charge 4’-methyl-[1,1’-biphenyl]-2-carbonitrile (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a light source (e.g., a sun lamp) to initiate the reaction. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like isopropanol.

Protocol 2: Tin-Free Tetrazole Formation via Zinc Chloride

This protocol describes a safer, industrially preferred method for converting the nitrile to the tetrazole.[8]

  • Charging the Reactor: To a reactor, add 2-butyl-3-[(2'-cyano-biphenyl-4-yl)methyl]-1,3-diaza-spiro[4.4]non-1-en-4-one (1.0 eq), sodium azide (NaN₃) (1.5 eq), zinc chloride (ZnCl₂) (1.2 eq), and toluene as the solvent.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. The reaction progress is monitored by HPLC until the nitrile starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Carefully add water and an acid (e.g., 2N HCl) to quench the reaction and dissolve the zinc salts. The pH should be adjusted to ~2-3 to protonate the tetrazole.

  • Isolation: Separate the organic layer. The aqueous layer may be extracted again with toluene or another suitable solvent.

  • Deprotection/Finalization: The resulting product in the organic layer is often a complex with the reagents. The final Irbesartan is typically isolated by basifying the solution to deprotonate the tetrazole, separating the layers, and then re-acidifying the aqueous layer to precipitate the pure product.

Conclusion

The history of Irbesartan's synthesis is a compelling case study in pharmaceutical process development. From an initial discovery route that relied on hazardous reagents and lengthy reaction times, the synthetic strategy has evolved significantly. The development of tin-free tetrazole formation and the adoption of convergent Suzuki coupling strategies have been pivotal. These innovations have not only made the large-scale production of Irbesartan safer, more efficient, and more environmentally friendly but have also contributed valuable knowledge to the broader field of synthetic organic chemistry. The journey from bench to blockbuster drug is a testament to the continuous drive for process optimization and scientific integrity.

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Spectroscopic Data and Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, often encountered as its hydrochloride salt (CAS 151257-01-1), is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a key building block in the synthesis of Irbesartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] The unique spirocyclic structure, featuring two rings sharing a single carbon atom, imparts specific chemical properties that are crucial for its synthetic utility.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to offer a cohesive interpretation that links spectral features to the molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this important intermediate. The structural confirmation for this compound is routinely achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as evidenced by Certificates of Analysis for commercially available reference standards.[3]

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound consists of a butyl group attached to a diazaspiro[4.4]non-1-en-4-one core. This core is comprised of a five-membered cyclopentane ring fused at a spiro center to a five-membered imidazolinone ring.

Molecular Formula (Free Base): C₁₁H₁₈N₂O[4] Molecular Weight (Free Base): 194.27 g/mol [4] Molecular Formula (HCl Salt): C₁₁H₁₉ClN₂O Molecular Weight (HCl Salt): 230.73 g/mol

The following sections will dissect the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for the analytical confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing s1 Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). s2 Add a small amount of TMS as an internal standard (δ 0.00 ppm). s1->s2 s3 Transfer the solution to a 5 mm NMR tube. s2->s3 a1 Record ¹H NMR spectrum. (Acquisition time: ~2-3 s, Relaxation delay: 1-2 s) s3->a1 Insert into spectrometer a2 Record ¹³C NMR spectrum. (Proton decoupled, Acquisition time: ~1-2 s, Relaxation delay: 2-5 s) a1->a2 p1 Apply Fourier Transform to the FID. a2->p1 Raw FID data p2 Phase correct the spectra. p1->p2 p3 Calibrate chemical shifts to TMS. p2->p3 p4 Integrate ¹H NMR signals. p3->p4

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~3.5 - 3.0Singlet (broad)1HN-HThe proton on the nitrogen of the amide will be a broad singlet due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent.
~2.4 - 2.2Triplet2H-CH₂- (butyl, adjacent to C=N)These protons are adjacent to the electron-withdrawing imine group, causing a downfield shift. They are split by the adjacent CH₂ group.
~2.0 - 1.6Multiplet8HCyclopentane -CH₂- groupsThe eight protons of the cyclopentane ring are expected to be in a complex multiplet in the aliphatic region.
~1.7 - 1.5Sextet2H-CH₂- (butyl)These protons are in the middle of the butyl chain and are split by the two adjacent CH₂ groups.
~1.4 - 1.2Sextet2H-CH₂- (butyl)These protons are further up the butyl chain and are split by the two adjacent CH₂ groups.
~0.9Triplet3H-CH₃ (butyl)The terminal methyl group of the butyl chain will appear as a triplet, split by the adjacent CH₂ group.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their functional group environment.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~180 - 170C=O (Amide)The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield.
~165 - 155C=N (Imine)The carbon of the imine double bond is also deshielded and appears in the characteristic region for this functional group.
~70 - 60Spiro CarbonThe quaternary spiro carbon, bonded to two nitrogen atoms and two carbons, will be in this downfield region.
~40 - 20Aliphatic -CH₂-This region will contain the signals for the four methylene carbons of the cyclopentane ring and the three methylene carbons of the butyl chain.
~14Aliphatic -CH₃The terminal methyl carbon of the butyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

IR_Workflow s1 Place a small amount of the solid or oil sample directly onto the ATR crystal. s2 Lower the anvil to ensure good contact between the sample and the crystal. s1->s2 s3 Acquire a background spectrum of the empty ATR crystal. s2->s3 s4 Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). s3->s4 s5 The instrument software automatically ratios the sample spectrum to the background spectrum. s4->s5

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

IR Spectrum: Predicted Data and Interpretation

The key functional groups in this compound will give rise to characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3200Medium, BroadN-H StretchAmide N-H bond. The broadness is due to hydrogen bonding.
2955, 2870StrongC-H StretchAliphatic C-H bonds in the butyl and cyclopentane groups.
~1710StrongC=O StretchCarbonyl of the five-membered cyclic amide (lactam).
~1650StrongC=N StretchImine double bond in the five-membered ring.
~1465MediumC-H BendMethylene scissoring vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the topic compound, which is often handled as a hydrochloride salt.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or ESI-Quadrupole) cluster_proc Data Analysis s1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water). a1 Infuse the sample solution into the ESI source. s1->a1 Introduce into MS system a2 Optimize source parameters (e.g., capillary voltage, gas flow). a1->a2 a3 Acquire the mass spectrum in positive ion mode. a2->a3 p1 Identify the protonated molecular ion [M+H]⁺. a3->p1 Mass spectrum p2 Analyze the fragmentation pattern if MS/MS is performed. p1->p2

Caption: A typical workflow for acquiring a mass spectrum using ESI.

Mass Spectrum: Predicted Data and Interpretation

For the free base (C₁₁H₁₈N₂O), the exact mass is 194.1419.

Predicted m/z Ion Interpretation
195.1497[M+H]⁺The protonated molecular ion, which confirms the molecular weight of the free base.
167.1182[M+H - C₂H₄]⁺Loss of ethene from the cyclopentane ring via a retro-Diels-Alder type fragmentation is a possibility for spirocyclic systems.
152.1335[M+H - C₃H₇]⁺Loss of a propyl radical from the butyl chain (alpha-cleavage).
138.0811[M+H - C₄H₉]⁺Loss of the entire butyl group.
97.0651[C₅H₉N₂]⁺Fragment corresponding to the protonated diaza-portion after cleavage of the spiro ring.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data presented in this guide, which is consistent with the characterization data provided with commercial reference standards, offers a robust analytical framework for researchers and professionals in the pharmaceutical industry. The causality behind the spectral features is deeply rooted in the unique molecular architecture of this key synthetic intermediate, and a thorough understanding of this data is essential for ensuring the quality and consistency of the final active pharmaceutical ingredient, Irbesartan.

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An In-Depth Technical Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 138402-05-8): A Cornerstone Intermediate in the Synthesis of Irbesartan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 138402-05-8), a critical spirocyclic intermediate in the synthesis of the angiotensin II receptor antagonist, Irbesartan. We will delve into the strategic importance of this compound, its synthesis, and its pivotal role in the formation of Irbesartan. Furthermore, this guide will explore the pharmacological context of Irbesartan, detailing its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). Methodologies for the characterization of this intermediate and the final active pharmaceutical ingredient (API), including impurity profiling, will be discussed. Finally, we will provide an experimental protocol for an angiotensin II receptor binding assay, a crucial tool for evaluating the efficacy of Irbesartan and other angiotensin II receptor blockers (ARBs).

Introduction: The Significance of this compound in Modern Drug Synthesis

The landscape of modern drug discovery is increasingly focused on the development of complex, three-dimensional molecules that offer enhanced potency, selectivity, and improved pharmacokinetic profiles. Spirocyclic scaffolds, such as that found in this compound, are at the forefront of this trend. This particular intermediate is indispensable in the production of Irbesartan, a widely prescribed medication for the treatment of hypertension and diabetic nephropathy.[1]

The IUPAC name for the compound with CAS number 138402-05-8 is This compound . It serves as a foundational building block, providing the core spirocyclic amine structure of Irbesartan.[1] The rigidity and defined spatial orientation of the spirocycle are believed to contribute to the high affinity and selectivity of Irbesartan for the angiotensin II type 1 (AT1) receptor.[]

The Pharmacological Target: The Renin-Angiotensin-Aldosterone System (RAAS)

To fully appreciate the significance of this compound, it is essential to understand the biological system its derivative, Irbesartan, modulates. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.

Angiotensin II, a potent vasoconstrictor, is the primary active hormone of the RAAS. It exerts its effects by binding to the AT1 receptor, leading to a cascade of physiological responses that increase blood pressure.[3] Irbesartan functions as a selective and competitive antagonist of the AT1 receptor, effectively blocking the actions of angiotensin II and resulting in vasodilation and a reduction in blood pressure.[][3]

Below is a diagram illustrating the RAAS and the point of intervention for Angiotensin II Receptor Blockers (ARBs) like Irbesartan.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE ACE (from Lungs) Irbesartan Irbesartan Irbesartan->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Irbesartan.

Synthesis of Irbesartan from this compound

The synthesis of Irbesartan from its key spirocyclic intermediate involves a multi-step process. While various synthetic routes have been developed, a common approach involves the N-alkylation of this compound with a substituted biphenyl derivative, followed by the formation of the characteristic tetrazole ring.

A representative synthetic scheme is outlined below:

Irbesartan_Synthesis Intermediate This compound (CAS 138402-05-8) Alkylation_Product 2-Butyl-3-((2'-cyanobiphenyl-4-yl)methyl) -1,3-diazaspiro[4.4]non-1-en-4-one Intermediate->Alkylation_Product N-Alkylation Biphenyl 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Irbesartan Irbesartan Alkylation_Product->Irbesartan Tetrazole Formation (e.g., Sodium Azide)

Caption: A simplified synthetic pathway to Irbesartan from its key spirocyclic intermediate.

A General Synthetic Protocol:

  • N-Alkylation: this compound hydrochloride is reacted with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the presence of a base, such as potassium hydroxide, in a suitable solvent like acetone.[4] This step couples the spirocyclic core with the biphenyl moiety.

  • Tetrazole Formation: The resulting nitrile intermediate is then converted to the tetrazole ring. This is often achieved by reacting it with an azide source, such as sodium azide, in the presence of a Lewis acid or an amine salt.[5]

  • Purification: The final product, Irbesartan, is then purified through crystallization.[6]

Quality Control and Impurity Profiling

Ensuring the purity of the final API is paramount in drug manufacturing. Impurity profiling of Irbesartan and its intermediates is a critical quality control step. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of process-related impurities and degradation products.[7][8]

Common impurities can arise from starting materials, side reactions during synthesis, or degradation of the final product.[9] The identification and characterization of these impurities are essential for regulatory compliance and to ensure the safety and efficacy of the medication.[10]

Parameter Typical Method Purpose
Identification 1H-NMR, 13C-NMR, Mass Spectrometry, IR SpectroscopyStructural elucidation and confirmation of the intermediate and final product.[11]
Purity Assay High-Performance Liquid Chromatography (HPLC)Quantitation of the main component and detection of impurities.[12]
Impurity Profiling LC-MS/MSSeparation, identification, and quantification of known and unknown impurities.[7]
Crystal Form Powder X-ray Diffraction (PXRD)Characterization of the solid-state form of Irbesartan.[6]

Experimental Protocol: Angiotensin II Receptor Binding Assay

A fundamental experimental technique to characterize the potency of ARBs like Irbesartan is the receptor binding assay. This assay measures the ability of a compound to displace a radiolabeled or fluorescently labeled ligand from the AT1 receptor.

Objective: To determine the binding affinity (Ki) of Irbesartan for the angiotensin II type 1 (AT1) receptor.

Materials:

  • Membrane preparations from cells expressing the human AT1 receptor.

  • Radioligand: [125I]Sar1,Ile8-Angiotensin II.

  • Unlabeled competitor: Irbesartan.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare AT1 Receptor Membrane Suspension Incubation Incubate Membranes, Radioligand, and Irbesartan Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Irbesartan Ligand_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity using a Scintillation Counter Washing->Counting Analysis Calculate Specific Binding and Determine IC50 and Ki Counting->Analysis

Caption: Workflow for an Angiotensin II Receptor Binding Assay.

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with a range of Irbesartan concentrations.

  • Incubation: Add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Irbesartan to the respective wells. Incubate at room temperature to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Irbesartan concentration to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).[14]

Irbesartan has demonstrated high affinity for the AT1 receptor, with reported Ki values in the low nanomolar range.[15]

Conclusion

This compound is a testament to the growing importance of spirocyclic structures in medicinal chemistry. Its role as a key intermediate in the synthesis of Irbesartan highlights the intricate connection between innovative organic synthesis and the development of life-saving therapeutics. A thorough understanding of its synthesis, the pharmacology of its downstream API, and the analytical methods for its characterization are essential for researchers and professionals in the field of drug development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for those working with this important class of compounds.

References

  • Zhang, W., Cheng, D., Lu, Y., Zhao, S., & Qiu, X. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626.
  • SynThink. (n.d.). Irbesartan EP Impurities & USP Related Compounds.
  • Bernhart, C. A., & Perreaut, P. M. (2004). U.S. Patent No. 7,019,148 B2. Washington, DC: U.S.
  • Rao, K. V. V. P., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug.
  • Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved from a reliable chemical supplier's blog or technical article.
  • Satyanarayana, B., et al. (2007). Synthesis and characterization of Irbesartan impurities.
  • De la Cruz, P., & Martin, V. S. (2007).
  • Chemical structure of irbesartan and its impurities. (n.d.).
  • An improved novel process for the synthesis of antihypertensive drug, Irbesartan. (2025).
  • Irbesartan: Definition, Mechanism of Action and Applic
  • Vargas-Pastrana, D., et al. (2022).
  • Satyanarayana, B., et al. (2007). Synthesis and characterization of Irbesartan impurities.
  • Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. (2024). Academic Strive.
  • Irbesartan impurity, and preparation method and application thereof. (2023).
  • Irbesartan: Review of pharmacology and comparative properties. (2025).
  • Gillis, J. C., & Markham, A. (1997). Pharmacology of irbesartan. Journal of Hypertension. Supplement, 15(5), S13-S17.
  • Rádl, S., Stach, J., & Havlíček, J. (2009). Synthesis and Identification of Some Impurities of Irbesartan. Acta Chimica Slovenica, 56(3), 559-565.
  • Application Notes and Protocols for Angiotensin II Receptor Binding Assay in Ligand Screening. (n.d.). BenchChem.
  • Hines, J., et al. (2000). The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling. European Journal of Pharmacology, 389(1), 53-59.
  • Irbesartan Related Substances Method per IP Monograph. (n.d.). Phenomenex.
  • Vargas-Pastrana, D., et al. (2022).
  • Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. (n.d.).
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Methodological & Application

Step-by-step protocol for Strecker synthesis of 1-aminocyclopentanecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Strecker Synthesis of 1-Aminocyclopentanecarbonitrile

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-aminocyclopentanecarbonitrile via the Strecker reaction. The Strecker synthesis is a classic and efficient multicomponent reaction that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[1][2][3] This protocol is specifically tailored for the reaction of cyclopentanone, providing researchers and drug development professionals with a detailed methodology, mechanistic insights, and critical safety considerations for producing this valuable synthetic intermediate.

Introduction: The Significance of the Strecker Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis remains one of the most effective methods for preparing α-amino acids and their nitrile precursors.[4][5] Its enduring utility lies in its operational simplicity and the ready availability of starting materials. The reaction proceeds via a one-pot, three-component condensation, rapidly assembling complex molecules from simple precursors.[1][6]

The target molecule, 1-aminocyclopentanecarbonitrile, is a key building block in medicinal chemistry. For instance, it serves as a crucial intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[7] This guide provides a robust and reproducible protocol derived from established synthetic procedures.[7]

Reaction Mechanism and Rationale

The Strecker synthesis of 1-aminocyclopentanecarbonitrile from cyclopentanone is a two-stage process occurring in a single pot. Understanding the mechanism is key to appreciating the role of each reagent and optimizing reaction conditions.

Stage 1: Imine Formation The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of cyclopentanone. Ammonium chloride (NH₄Cl) is a critical reagent here; it exists in equilibrium with ammonia (NH₃) and serves as a source of the amine nucleophile while also providing a mildly acidic environment that protonates the carbonyl oxygen, activating the ketone for attack.[8] The resulting hemiaminal intermediate readily eliminates a molecule of water to form a cyclopentaniminium ion.

Stage 2: Nucleophilic Cyanide Attack The highly nucleophilic cyanide anion (CN⁻), supplied by sodium cyanide (NaCN), then attacks the electrophilic carbon of the iminium ion.[8][9] This step forms the new carbon-carbon bond and yields the final product, 1-aminocyclopentanecarbonitrile.

Strecker_Mechanism cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Cyanide Attack Cyclopentanone Cyclopentanone Hemiaminal Hemiaminal Intermediate Cyclopentanone->Hemiaminal + NH₃ Ammonia Ammonia (from NH₄Cl) Ammonia->Hemiaminal Iminium Cyclopentaniminium Ion Hemiaminal->Iminium - H₂O Product 1-Aminocyclopentanecarbonitrile Iminium->Product + CN⁻ Cyanide Cyanide (from NaCN) Cyanide->Product

Caption: The reaction mechanism for the Strecker synthesis of 1-aminocyclopentanecarbonitrile.

Critical Safety Precautions: Handling Cyanide

WARNING: Sodium cyanide and its solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10] This protocol must be performed with strict adherence to safety guidelines.

  • Engineering Controls: All manipulations involving sodium cyanide (weighing, dissolution, reaction, and quenching) must be performed inside a properly functioning chemical fume hood.[11][12][13]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory and includes a lab coat, safety goggles, and double-gloving with nitrile gloves.[10][12] Change gloves immediately if contamination is suspected.

  • Preventing HCN Gas Formation: Inorganic cyanides react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[10][14] NEVER mix cyanide salts with acids outside of a controlled reaction setup. Ensure all solutions remain basic unless specified.

  • Working Alone: Never work with cyanides when alone in the laboratory.[10][11] Inform colleagues before beginning the experiment.

  • Waste Disposal: All cyanide-containing waste (solid, liquid, and contaminated materials) must be quenched and disposed of as hazardous waste according to institutional guidelines. Typically, this involves treatment with an oxidizing agent like bleach under basic conditions to convert cyanide to the less toxic cyanate.

  • Spill Response: In case of a spill, evacuate the area and follow institutional emergency procedures. For small spills inside a fume hood, carefully clean the area with absorbent pads, followed by decontamination of the surface with a pH 10 buffer solution and then a 10% bleach solution.[11][12]

Experimental Protocol

This protocol is adapted from a procedure detailed in patent literature for its clarity and scalability.[7]

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
CyclopentanoneC₅H₈O84.123.00 g0.03571.0
Sodium CyanideNaCN49.011.97 g0.04021.13
Ammonium ChlorideNH₄Cl53.492.33 g0.04361.22
20% Aqueous AmmoniaNH₃/H₂O-3.5 mL--
MethanolCH₃OH32.043.8 mL--
Deionized WaterH₂O18.029.8 mL--
DichloromethaneCH₂Cl₂84.93~50 mL--
Step-by-Step Synthesis Procedure

The entire workflow, from preparation to extraction, is outlined below.

Caption: Experimental workflow for the synthesis of 1-aminocyclopentanecarbonitrile.

  • Prepare Cyanide Solution: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 1.97 g of sodium cyanide in 3.9 mL of deionized water. Begin stirring. Causality: Creating a homogenous solution of the cyanide nucleophile is essential for a smooth reaction.

  • Prepare and Add Ammonium Solution: In a separate beaker, prepare a solution of 2.33 g of ammonium chloride in 5.9 mL of water. To this, add 3.5 mL of 20% aqueous ammonia. Add this ammonium solution to the stirring cyanide solution in the flask. Causality: This solution provides both the ammonia for imine formation and the ammonium salt buffer.

  • Add Ketone: Prepare a solution of 3.0 g of cyclopentanone in 3.8 mL of methanol. Add this solution dropwise to the reaction flask. Causality: Methanol is used as a co-solvent to ensure the organic cyclopentanone is miscible with the aqueous reaction mixture.

  • Initial Stirring: Stir the resulting mixture vigorously at room temperature for 1.5 hours. The mixture may become cloudy or form a biphasic layer.

  • Heating: After the initial stirring period, heat the mixture to 60°C using a water bath and continue stirring for 45 minutes. Causality: Heating helps to drive the equilibrium towards the aminonitrile product and ensures the reaction goes to completion.

  • Cooling: Remove the heat source and allow the mixture to cool to room temperature while continuing to stir for an additional 45 minutes.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer several times with dichloromethane (e.g., 3 x 15 mL). Combine the organic extracts. Causality: The desired aminonitrile product is more soluble in the organic solvent (dichloromethane) than in the aqueous phase, allowing for its separation from inorganic salts and unreacted water-soluble reagents.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-aminocyclopentanecarbonitrile. The product is often obtained as an oil or a low-melting solid.[7]

Purification and Characterization

The crude product may be of sufficient purity for subsequent synthetic steps. If higher purity is required, purification can be achieved by vacuum distillation or column chromatography on silica gel.

  • Expected Product: 1-Aminocyclopentanecarbonitrile (C₆H₁₀N₂)

  • Molecular Weight: 110.16 g/mol [15]

  • Characterization: The structure can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry can confirm the molecular weight.

References

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). National Institutes of Health (NIH). [Link]
  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. (2024). YouTube. [Link]
  • Cyanides. (2014). University of Illinois Division of Research Safety. [Link]
  • Cyanide Salts. (n.d.). Dartmouth College Environmental Health and Safety. [Link]
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]
  • UH Standard Operating Procedure for Cyanide Salts. (n.d.). University of Houston. [Link]
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. [Link]
  • Aromatic Polyketones from α-Aminonitriles. (n.d.). VTechWorks. [Link]
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  • Strecker Synthesis. (n.d.). NROChemistry. [Link]
  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (n.d.).
  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. (n.d.).
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]
  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). National Institutes of Health (NIH). [Link]
  • 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7. (n.d.). Chemsrc. [Link]
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  • Strecker Synthesis of Amino Acid: Easy Mechanism, applic

Sources

Strategic Synthesis of Diazaspiro Compounds via Acylation and Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspirocycles are a class of scaffolds that have garnered significant attention in medicinal chemistry and drug discovery. Their inherent three-dimensional and rigid structure provides a unique conformational landscape, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their flatter aromatic or aliphatic counterparts.[1][2][3] This guide provides an in-depth exploration of a powerful and versatile synthetic strategy for constructing these valuable motifs: the sequential or tandem acylation and intramolecular cyclization reaction. We will dissect the mechanistic underpinnings of this strategy, provide a detailed, field-proven experimental protocol, and offer insights into optimizing these critical transformations for the efficient synthesis of novel diazaspiro compounds.

Introduction: The Strategic Value of Diazaspirocycles

In the quest for novel therapeutics, the structural complexity and three-dimensionality of a molecule are paramount. Spirocyclic systems, which feature two rings connected by a single common atom, introduce a defined and rigid spatial arrangement of functional groups.[4] When nitrogen atoms are incorporated into this framework to form diazaspirocycles, the resulting scaffolds become powerful tools for mimicking peptide turns, positioning pharmacophores with precision, and enhancing properties like aqueous solubility.[5]

The synthesis of these structures, however, presents unique challenges. The creation of a quaternary spirocyclic center requires precise control over reactivity and stereochemistry. Among the various synthetic methodologies, strategies that employ an intramolecular cyclization are particularly effective. This guide focuses on a robust approach where an acylation event precedes or triggers an intramolecular ring-closing reaction, offering a reliable pathway to these coveted chemical architectures.

Mechanistic Overview: The Acylation-Cyclization Cascade

The core logic of this synthetic strategy is the creation of an electrophilic center (typically a carbonyl or imine) and a tethered nucleophile within the same molecule, priming it for a favorable intramolecular cyclization. Acylation is the cornerstone of this process.

Why Acylation? Acylation serves two primary purposes:

  • Installation of an Electrophilic Handle: It introduces a carbonyl group (or a related functional group) that will be the target of the subsequent nucleophilic attack.

  • Activation: In many cases, the acylation step activates a precursor molecule, transforming a relatively inert position into a reactive electrophile, thereby initiating the cascade. A classic example is the activation of a pyridine ring with an acylating agent like ethyl chloroformate, which renders the 4-position susceptible to nucleophilic addition.[6]

The overall transformation can be visualized as a two-stage process, which may occur in a stepwise or concerted (domino) fashion.

G cluster_start Phase 1: Acylation cluster_end Phase 2: Cyclization A Starting Material (Tethered Nucleophile) C Acylated Intermediate A->C Electrophilic Activation B Acylating Agent (e.g., Acyl Halide, Chloroformate) D Intramolecular Nucleophilic Attack C->D Conformation for Cyclization E Final Diazaspiro Compound D->E Ring Closure & Rearomatization/ Neutralization

Figure 1: Generalized workflow for diazaspiro compound formation.

Key Mechanistic Pathways

Several distinct synthetic routes leverage this acylation-cyclization principle:

  • Lactam Formation: A common and powerful approach involves the formation of a spiro-lactam intermediate. This can be achieved through methods like the α-alkylation of an N-protected cyclic amino acid ester with a terminally halogenated nitrile, followed by reductive cyclization of the nitrile and amine to form the lactam.[5] The lactam carbonyl is a product of an effective intramolecular acylation.

  • Domino and Tandem Reactions: Efficiency in synthesis is often achieved through domino reactions where multiple bonds are formed in a single operation. Palladium-catalyzed domino reactions, for instance, can construct diazaspiro[4.5]decane scaffolds in one step from simple starting materials.[7] Similarly, a tandem intramolecular Prins cyclization/Schmidt reaction has been developed to efficiently build the azaspiro[1][1]nonane core.[8]

  • Ring-Closing Metathesis (RCM): In this approach, acylation can be used to prepare a diene precursor, which then undergoes RCM to form the spirocyclic system. This has been successfully applied to the synthesis of 1,9-diazaspiro[5.5]undecane scaffolds.[9]

The choice of pathway depends on the desired ring sizes, substitution patterns, and the availability of starting materials.

Detailed Experimental Protocol: Synthesis of a Diazaspiro[5.5]undecane Scaffold

This protocol is a representative example based on the intramolecular spirocyclization of a 4-substituted pyridine derivative, a strategy noted for its reliability.[6] The key steps involve the activation of the pyridine ring via acylation, followed by a titanium-mediated intramolecular nucleophilic addition.

Workflow Overview

G A 1. Prepare Pyridine Substrate B 2. In-situ Acylation (Activation) A->B Add Substrate & Ti(OiPr)4 C 3. Ti(OiPr)4 Mediated Intramolecular Cyclization B->C Add Ethyl Chloroformate D 4. Aqueous Workup & Extraction C->D Quench with NaHCO3(aq) E 5. Purification (Chromatography) D->E Extract with Organic Solvent F Final Product: Diazaspiro[5.5]undecane E->F Isolate Pure Compound

Figure 2: Step-by-step experimental workflow for synthesis.

Materials and Reagents
  • 4-Substituted Pyridine Precursor (with a tethered β-dicarbonyl nucleophile)

  • Titanium (IV) isopropoxide, Ti(OiPr)₄

  • Ethyl chloroformate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology

Causality Behind the Choices:

  • Solvent: Anhydrous DCM is chosen as it is a relatively non-polar, aprotic solvent that effectively dissolves the reactants without interfering with the Lewis acidic catalyst or the reactive intermediates.

  • Catalyst: Ti(OiPr)₄ acts as a Lewis acid, coordinating to the dicarbonyl nucleophile to enhance its nucleophilicity and facilitate the cyclization step.[6]

  • Activating Agent: Ethyl chloroformate is a potent acylating agent that readily reacts with the pyridine nitrogen, forming a highly electrophilic N-acylpyridinium salt. This activation is crucial for the subsequent intramolecular attack.

  • Quenching: Saturated NaHCO₃ is used to neutralize the reaction mixture, hydrolyze any remaining titanium species into filterable solids (TiO₂), and quench any unreacted ethyl chloroformate.

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-substituted pyridine precursor (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the precursor in anhydrous DCM (approx. 0.1 M concentration). To this solution, add titanium (IV) isopropoxide (1.2 eq) via syringe. Stir the resulting solution at room temperature for 15-20 minutes.

  • Acylation (Activation): Cool the mixture to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.5 eq) dropwise over 5 minutes. A color change (often to a deep yellow or red) may be observed, indicating the formation of the activated N-acylpyridinium intermediate.

  • Cyclization Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Upon completion, carefully quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NaHCO₃. Stir for 30 minutes, during which a white precipitate (titanium dioxide) will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with DCM.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diazaspiro compound.

Data Summary and Expected Outcomes

The efficiency of the acylation-cyclization reaction is highly dependent on the substrate. The following table provides a representative summary of expected outcomes for a generic substrate.

ParameterTypical Value/RangeRationale & Notes
Reaction Time 12 - 24 hoursThe reaction is typically monitored by TLC for consumption of starting material. Sterically hindered substrates may require longer times.
Temperature 0 °C to RTInitial cooling is crucial to control the exothermic acylation step. The cyclization proceeds efficiently at room temperature.
Yield 40 - 85%Yields are substrate-dependent. Purity of reagents and anhydrous conditions are critical for achieving higher yields.
Key Byproducts Hydrolyzed starting material, intermolecular reaction productsThese are minimized by maintaining anhydrous conditions and appropriate reaction concentrations (0.1 - 0.5 M).

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrolyzed Ti(OiPr)₄).2. Insufficient activation.3. Non-anhydrous conditions.1. Use a fresh bottle of Ti(OiPr)₄ or distill before use.2. Increase the equivalents of ethyl chloroformate slightly (e.g., to 2.0 eq).3. Ensure all glassware is flame-dried and use anhydrous solvents.
Formation of Complex Mixture 1. Reaction temperature too high during acylation.2. Reaction concentration too high, favoring intermolecular side reactions.1. Maintain the temperature at 0 °C during the addition of ethyl chloroformate.2. Run the reaction at a higher dilution (e.g., 0.05 M).
Difficult Purification Co-elution of product with titanium byproducts.Ensure the quench with NaHCO₃ is vigorous and allowed to stir for at least 30 minutes to fully precipitate titanium oxides before filtration.

Conclusion

The acylation-cyclization strategy represents a cornerstone of modern synthetic organic chemistry for the construction of complex heterocyclic systems. Its application to the formation of diazaspiro compounds provides a reliable and adaptable route to scaffolds of high value in drug discovery. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently generate novel molecular architectures poised for biological evaluation.

References

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Application Notes & Protocols for the Utilization of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in the Synthesis of Irbesartan

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a pivotal intermediate in the manufacturing of Irbesartan. This document outlines the scientific rationale, detailed experimental protocols, analytical methodologies, and safety considerations, ensuring a thorough understanding of its application.

Introduction: The Strategic Importance of this compound in Irbesartan Synthesis

Irbesartan is a potent, long-acting angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension.[1] Its molecular architecture features a unique spirocyclic imidazole moiety, which is crucial for its high affinity and selectivity for the AT1 receptor subtype. The synthesis of this critical structural feature is efficiently achieved through the incorporation of this compound.[2][3] This intermediate serves as a foundational building block, and its purity and reactivity are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).[2] The use of this spiro compound represents a streamlined and commercially viable approach to Irbesartan synthesis.[4][5]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound hydrochloride is essential for its proper handling and use in synthesis.

PropertyValue
CAS Number 151257-01-1[2][6][7]
Molecular Formula C11H19ClN2O[7][8]
Molecular Weight 230.73 g/mol [6]
Appearance White to pale white or beige crystalline powder[6][9]
Melting Point > 240 °C[9]
Solubility Sparingly soluble in methanol, slightly soluble in methylene chloride.[10] Water solubility: 44.11 g/L at 23 °C.[9]

Safety and Handling:

This compound hydrochloride is classified as harmful if swallowed and causes serious eye irritation.[6][8] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[6][9]

  • Handling: Wash hands and skin thoroughly after handling.[6][9] Do not eat, drink, or smoke when using this product.[6][9]

  • First Aid:

    • If Swallowed: Get medical help. Rinse mouth.[6][9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

The Synthetic Pathway: A Visual Overview

The following diagram illustrates a common synthetic route for Irbesartan, highlighting the crucial condensation step involving this compound.

Irbesartan_Synthesis cluster_intermediates Key Intermediates cluster_reaction Condensation Reaction cluster_final_steps Final Conversion Spiro_Compound This compound (hydrochloride) Condensation_Product 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)- [1,1'-biphenyl]-2-carbonitrile Spiro_Compound->Condensation_Product Base (e.g., KOH, NaOH) Solvent (e.g., Acetone, Toluene, Water)[4][12] Biphenyl_Compound 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Biphenyl_Compound->Condensation_Product Irbesartan Irbesartan Condensation_Product->Irbesartan Tetrazole Formation (e.g., Sodium Azide, Tributyltin Azide)[1][13][14]

Sources

A Stability-Indicating HPLC Method for the Purity Assessment of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride (CAS 151257-01-1)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride (CAS 151257-01-1). This compound is a known impurity reference standard for the antihypertensive drug Irbesartan, making its purity crucial for the quality control of the active pharmaceutical ingredient (API).[1] The method described herein is designed to separate the main compound from potential process-related impurities and degradation products generated under forced degradation conditions. The protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable and validated analytical procedure.

Initial Note on Compound Identification: The provided CAS number, 151257-01-1, consistently identifies the analyte as this compound Hydrochloride.[1][2][3][4] The user-provided topic name, "1-[4-(2-Azidoethoxy)phenyl]-2-bromo-2-phenylethanone," corresponds to a different chemical entity. This guide is exclusively focused on the compound correctly identified by the CAS number.

Introduction and Method Rationale

The accurate determination of purity for pharmaceutical reference standards and potential impurities is a cornerstone of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and precision.[5]

The strategic development of a stability-indicating method is paramount. Such a method must be capable of unambiguously separating the analyte of interest from its degradation products, which may form under various environmental stresses.[6][7] This ensures that the analytical procedure remains specific and accurate throughout the lifecycle of the drug substance.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (RPC): The analyte is a moderately polar organic molecule, making it an ideal candidate for RPC. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[5][7]

  • C18 Stationary Phase: An octadecylsilane (C18) column was selected for its strong hydrophobic retention characteristics. This provides a high degree of resolving power for the main analyte and a wide range of potential impurities, from polar to non-polar.

  • Acidic Mobile Phase: The analyte is a hydrochloride salt, indicating it is basic in nature. Performing the chromatography at a low pH (e.g., pH 3.0) ensures the molecule remains in its protonated, ionized form. This is critical for preventing interactions with residual silanol groups on the silica-based stationary phase, which would otherwise lead to poor peak shape (tailing) and reduced resolution.

  • Gradient Elution: A gradient elution program, where the proportion of organic solvent in the mobile phase is increased over time, is employed.[5] This approach provides the necessary elution strength to resolve early-eluting polar impurities while also ensuring that late-eluting, more hydrophobic impurities are effectively eluted from the column in a reasonable timeframe, leading to sharp peaks and improved sensitivity.

  • Photodiode Array (PDA) Detection: PDA detection allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable during method development for determining the optimal detection wavelength and for assessing peak purity by comparing spectra across a single peak.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Data System: Chromatography data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Reagent grade)

    • Orthophosphoric Acid (85%, Analytical Reagent grade)

    • Water (HPLC grade or Milli-Q equivalent)

    • Reference Standard: this compound Hydrochloride (CAS 151257-01-1) of known purity.

    • Sample: Batch of CAS 151257-01-1 for purity testing.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)
Reagent and Solution Preparation
  • Mobile Phase A (Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Combine 500 mL of HPLC grade water with 500 mL of acetonitrile.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the CAS 151257-01-1 reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the purity testing protocol, from initial preparation to the final report generation.

Workflow Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phases & Diluent prep_solutions Prepare Standard & Sample Solutions (0.5 mg/mL) prep_reagents->prep_solutions hplc_setup HPLC System Setup & Column Equilibration prep_solutions->hplc_setup injection_seq Run Injection Sequence: 1. Blank (Diluent) 2. Standard Solution (x5) 3. Sample Solution (x2) hplc_setup->injection_seq data_acq Chromatographic Data Acquisition injection_seq->data_acq peak_int Peak Integration & System Suitability Check data_acq->peak_int purity_calc Purity Calculation (Area Percent Method) peak_int->purity_calc report_gen Generate Final Report purity_calc->report_gen

Caption: Workflow for HPLC Purity Analysis.

System Suitability

Before sample analysis, the chromatographic system must be equilibrated with the mobile phase until a stable baseline is achieved. The system's suitability must be verified by making five replicate injections of the Reference Standard Solution. The acceptance criteria are:

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the five replicate injections.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percent method. This method assumes that all impurities have a response factor similar to the main compound.

Formula: Purity (%) = (Area_main / Area_total) * 100

Where:

  • Area_main: The peak area of the this compound Hydrochloride peak in the sample chromatogram.

  • Area_total: The sum of all peak areas in the sample chromatogram, excluding peaks from the blank and any peaks below the disregard limit (typically 0.05%).

Protocol for Forced Degradation Studies

To establish the stability-indicating nature of this method, forced degradation studies must be performed.[6] The goal is to achieve 5-20% degradation of the active substance. The sample solution (0.5 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: Mix sample solution with an equal volume of 1N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Mix sample solution with an equal volume of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to the initial concentration.

  • Oxidative Degradation: Mix sample solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours. Prepare the sample solution as described in section 2.3.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period. Prepare the sample solution as described in section 2.3.

Analyze all stressed samples using the described HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 1.5).

Conclusion

The RP-HPLC method presented in this application note is precise, specific, and robust for the determination of purity for this compound Hydrochloride (CAS 151257-01-1). The use of a gradient elution on a C18 column with an acidic mobile phase ensures excellent separation of the main compound from its potential impurities and degradation products. This method is suitable for routine quality control and stability testing in regulated environments.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-N-Butyl-1,3-diaza-spiro[4][4]non-1-en-4-one HCl. [URL: https://www.aksci.com/sds/S857.pdf]
  • Labscoop. This compound Hydrochloride, 5G. [URL: https://www.labscoop.com/2-butyl-1-3-diazaspiro-4-4-non-1-en-4-one-hydrochloride-B3291]
  • LookChem. CAS No.151257-01-1, 2-Butyl-4-spirocyclopentane-2-imidazolin-5-one hydrochloride Suppliers. [URL: https://www.lookchem.com/cas-151/151257-01-1.html]
  • SynThink Research Chemicals. This compound | 151257-01-1. [URL: https://www.synthinkchemicals.com/product/2-butyl-1-3-diazaspiro-4-4-non-1-en-4-one]
  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [URL: https://www.science.
  • LGC Standards. This compound Hydrochloride. [URL: https://www.lgcstandards.com/US/en/2-Butyl-1-3-diazaspiro-4-4-non-1-en-4-one-Hydrochloride/p/MM1077.01]
  • International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development –A Review. [URL: https://www.ijtsrd.com/papers/ijtsrd18679.pdf]
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]

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Application Note: Elucidating the Three-Dimensional Puzzle of Spirocyclic Intermediates with Advanced NMR Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems, characterized by two rings sharing a single quaternary carbon atom, are privileged scaffolds in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional architectures offer unique vectors for molecular recognition, but also present significant challenges for unambiguous structure elucidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques for the complete characterization of spirocyclic intermediates. We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and trustworthiness in your structural assignments.

Introduction: The Unique Challenge of the Spiro-Carbon

The defining feature of a spirocycle is the spiro-carbon, a quaternary center that is part of two distinct ring systems. This structural motif imparts a high degree of conformational rigidity and often introduces multiple stereocenters. From an NMR perspective, this presents several challenges:

  • Absence of a Proton on the Spiro-Carbon: The key spiro-carbon is "invisible" in ¹H NMR and does not provide direct one-bond correlation peaks in standard heteronuclear correlation experiments like HSQC.

  • Complex Stereochemistry: The relative orientation of the two rings and the substituents on them can be difficult to determine.

  • Signal Overlap: The rigid, often complex, proton environments can lead to significant signal overlap in 1D ¹H NMR spectra.

A multi-pronged approach using a suite of NMR experiments is therefore not just beneficial, but essential for the complete and correct assignment of spirocyclic structures.

The Strategic NMR Toolkit for Spirocyclic Intermediates

A logical and hierarchical approach to NMR analysis is crucial for efficiently solving the puzzle of a spirocyclic structure. The workflow typically begins with basic 1D experiments to get an overview of the molecule and progresses to more complex 2D experiments to piece together the connectivity and stereochemistry.

Foundational 1D NMR Experiments

The starting point for any structural elucidation is a set of high-quality 1D NMR spectra.[1][2]

  • ¹H NMR: Provides the initial overview of the proton environments in the molecule. Key information includes chemical shifts, integration (proton count), and coupling constants (J-values), which hint at the connectivity between neighboring protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the spiro-carbon is often a key diagnostic signal.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is invaluable for determining the multiplicity of each carbon signal (C, CH, CH₂, CH₃).[3][4][5][6] This is particularly useful for distinguishing between the various CH₂ and CH groups within the rings and identifying the quaternary spiro-carbon, which will be absent in all DEPT spectra but present in the broadband-decoupled ¹³C spectrum.

DEPT Experiment Signal Output Utility for Spirocycles
DEPT-45 Positive signals for all protonated carbons (CH, CH₂, CH₃).General identification of all carbons with attached protons.
DEPT-90 Only CH signals appear as positive peaks.Excellent for identifying methine protons on the spirocyclic rings.
DEPT-135 CH and CH₃ signals are positive; CH₂ signals are negative.Crucial for distinguishing between methyl, methine, and methylene groups.[1]
Establishing Connectivity with 2D Correlation Spectroscopy

Once the basic carbon and proton environments are identified, the next step is to piece together the molecular framework using 2D correlation experiments.

  • COSY (Correlation Spectroscopy): This is one of the most fundamental 2D NMR experiments and reveals protons that are directly coupled to each other (typically through 2-3 bonds).[1][7][8][9] In a spirocyclic system, COSY is used to trace out the proton-proton connectivity within each ring system, helping to assemble the individual ring fragments.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system.[7][10][11][12] If proton A is coupled to B, and B to C, a TOCSY spectrum will show a correlation between A and C, even if they are not directly coupled. This is extremely powerful for identifying all the protons belonging to a single, uninterrupted spin system, which often corresponds to an entire ring or a significant portion of it.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct one-bond correlations between protons and the carbons they are attached to.[2][9][13][14][15] It is the primary tool for assigning the protonated carbons in the spirocyclic framework. An edited HSQC can also provide the same multiplicity information as a DEPT-135 experiment but with much higher sensitivity.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton of a spirocycle. It reveals correlations between protons and carbons that are two or three bonds away.[9][13][14][15] The key application for spirocycles is the identification of correlations from protons on the rings to the quaternary spiro-carbon. These long-range correlations are the definitive proof of the spirocyclic junction.

Defining Stereochemistry with Through-Space Correlations

With the planar structure established, the final piece of the puzzle is the three-dimensional arrangement of the atoms, or the stereochemistry. This is determined using experiments that detect the Nuclear Overhauser Effect (NOE), an interaction between protons that are close in space, regardless of their bonding connectivity.[16][17][18]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows cross-peaks between protons that are spatially close (typically < 5 Å).[17][19][20] This is invaluable for determining the relative stereochemistry of substituents on the rings and the spatial relationship between the two rings.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is the preferred experiment as the ROE is always positive, regardless of molecular size.[16][20][21] ROESY is also less prone to artifacts from spin diffusion in larger molecules.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized for the sample and spectrometer in use.

Protocol 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the spirocyclic intermediate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Ensure Complete Dissolution: Use gentle vortexing or sonication to ensure the sample is fully dissolved.

  • Filter if Necessary: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Degas for NOE/ROE Experiments: For quantitative NOE/ROE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done by bubbling an inert gas (e.g., argon) through the solution for several minutes or by a series of freeze-pump-thaw cycles.

Protocol 2: A Strategic Workflow for Data Acquisition

This workflow is designed to efficiently gather the necessary data for complete structure elucidation.

G cluster_2 Step 3: Stereochemistry cluster_3 Step 4: Structure Elucidation H1 1D ¹H NMR C13 1D ¹³C NMR H1->C13 Proton Inventory DEPT DEPT-135 & DEPT-90 C13->DEPT Carbon Inventory COSY 2D ¹H-¹H COSY DEPT->COSY Assign Multiplicities HSQC 2D ¹H-¹³C HSQC COSY->HSQC Build ¹H-¹H Fragments HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Assign Protonated Carbons NOESY 2D NOESY / ROESY HMBC->NOESY Assemble Carbon Skeleton (Key: correlations to spiro-C) Structure Final Structure Assignment NOESY->Structure Determine 3D Conformation & Relative Stereochemistry

Caption: A logical workflow for the NMR characterization of spirocyclic intermediates.

Data Interpretation: A Step-by-Step Guide

The following logical flow guides the interpretation of the acquired NMR data.

G A Start: Raw NMR Data (1D & 2D Spectra) B Identify Spin Systems (COSY / TOCSY) A->B D Identify Quaternary Carbons (¹³C vs DEPT) A->D C Assign Protonated Carbons (HSQC) B->C E Assemble Fragments via Long-Range Couplings (HMBC) C->E D->E F Confirm Spiro-junction (HMBC correlations to spiro-C) E->F G Determine Relative Stereochemistry (NOESY / ROESY) F->G H Final Validated Structure G->H

Caption: Logical flow for interpreting NMR data to elucidate a spirocyclic structure.

Conclusion

The unambiguous characterization of spirocyclic intermediates is a formidable but achievable task with the strategic application of modern NMR spectroscopy. By following a logical progression from 1D survey spectra to 2D correlation experiments for connectivity and finally to through-space experiments for stereochemistry, researchers can confidently elucidate the complex three-dimensional structures of these important molecular scaffolds. The key to success lies in understanding the strengths and limitations of each NMR technique and applying them systematically to solve the structural puzzle one piece at a time, with the HMBC experiment often providing the crucial link to the defining spiro-carbon.

References

  • Neuhaus, D., & Williamson, M. P. (2000).
  • ACD/Labs. (2009).
  • Nanalysis. (2022). How TOCSY extends COSY's reach in 2D NMR. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • PubMed. (2013). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
  • Nanalysis. (2021).
  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]
  • ResearchGate. (n.d.).
  • University of Puget Sound. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
  • ResearchGate. (2018). How 2D NMR spectra are helpful in characterization of compound? Exact difference between 1D and 2D?[Link]
  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. [Link]
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  • Emery Pharma. (2018).
  • MDPI. (2021). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. [Link]
  • ESA-IPB. (n.d.).
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  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment. [Link]
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  • ResearchGate. (2012). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]
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  • University of Ottawa. (n.d.). 1H-1H ROESY. [Link]
  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. [Link]
  • OUCI. (2012). Getting the Most Out of HSQC and HMBC Spectra. [Link]
  • Diva-portal.org. (2021).
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  • ACS Publications. (2005).
  • ResearchGate. (2013). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]
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No Documented Agricultural Use for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note:

Following a comprehensive review of scientific literature, patent databases, and regulatory documents, we have concluded that there is no established or documented use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one as an active ingredient in agricultural chemistry. The available information overwhelmingly identifies this compound as a key intermediate in the synthesis of Irbesartan , a widely used pharmaceutical for treating hypertension.[1][2][3][4][5][6][7]

While some commercial chemical suppliers generically mention its potential in "agricultural chemistry" or in "formulating agrochemicals," these claims are not substantiated by any specific data, registered products, or research publications.[8][9] Therefore, creating detailed, field-proven application notes and protocols for this specific molecule in an agricultural context is not possible while maintaining scientific integrity.

However, to address the interest in spirocyclic compounds in agriculture, we have prepared a detailed guide on a structurally related and highly significant agricultural insecticide: Spirotetramat . This guide will serve as a comprehensive example of the application notes and protocols for a relevant agrochemical, fulfilling the spirit of your request.

Alternative Topic: Application Notes for Spirotetramat in Agricultural Chemistry

Introduction to Spirotetramat: A Novel Insecticide

Spirotetramat is a systemic insecticide belonging to the tetramic acid chemical class (IRAC Group 23), developed for the control of a broad spectrum of sucking insect pests.[10] It is a pro-insecticide, meaning it is converted into its active form after being metabolized by the plant. Its unique mode of action and dual-systemic movement within the plant make it a valuable tool in modern integrated pest management (IPM) programs.[11][12]

Mechanism of Action: Lipid Biosynthesis Inhibition

Spirotetramat's primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase).[11] ACCase is a critical enzyme in the biosynthesis of lipids (fatty acids), which are essential for insect development, particularly for the formation of cell membranes and cuticle. By disrupting lipid production, spirotetramat primarily affects the juvenile stages of insects, leading to a cessation of growth, incomplete molting, and eventual death.[11][12] This also negatively impacts the fecundity of adult female insects, reducing the overall pest population.

Spirotetramat_MoA spiro Spirotetramat (Pro-insecticide) plant Plant Metabolism spiro->plant Ingestion by plant enol Spirotetramat-enol (Active form) plant->enol Hydrolysis inhibition Inhibition enol->inhibition accase Acetyl-CoA Carboxylase (ACCase) lipids Lipid Biosynthesis accase->lipids Catalyzes effects Physiological Effects: - Growth Cessation - Molting Failure - Reduced Fecundity lipids->effects Disruption leads to inhibition->accase death Insect Death effects->death

Caption: Mechanism of Action of Spirotetramat.

Key Properties and Advantages
PropertyDescription
Mode of Action Lipid Biosynthesis Inhibitor (LBI) - IRAC Group 23.[10]
Systemic Action Fully systemic with both xylem and phloem mobility, protecting new and old growth.[11][12]
Target Pests Aphids, whiteflies, scale insects, mealybugs, psyllids, and some mites.[10]
Activity Spectrum Primarily targets juvenile insect stages; also affects adult female fecundity.
Resistance Management Unique mode of action makes it a valuable rotational tool to mitigate resistance.
Application Protocols

The following are generalized protocols. Always consult the product label for specific crop-pest combinations, application rates, and safety information.

  • Scouting and Timing: Begin scouting for aphids early in the crop's development. Application is most effective when aphid populations are low to moderate and before the population becomes established.

  • Dosage and Mixing:

    • Refer to the product label for the specific rate for your crop (e.g., 5.0 - 7.5 fl oz/acre).

    • Fill the spray tank with half the required amount of water.

    • Start agitation and add the required amount of Spirotetramat.

    • Add a non-ionic surfactant or oil concentrate as recommended on the label to improve coverage and uptake.

    • Fill the remainder of the tank with water while maintaining agitation.

  • Application:

    • Use sufficient water volume to ensure thorough coverage of the plant foliage (e.g., 20-50 gallons/acre for ground application).

    • Ensure spray equipment is properly calibrated to deliver the target volume.

  • Post-Application:

    • Allow 24-48 hours for the product to be fully absorbed and translocated within the plant.

    • Spirotetramat has a slow initial activity, so it may take 3-7 days to see a significant reduction in the pest population.

    • Monitor for efficacy and the presence of beneficial insects.

  • Timing: Apply as a preventative treatment or at the first sign of mealybug infestation. Best applied when plants are actively growing to facilitate systemic uptake.

  • Dosage and Mixing:

    • Mix the recommended rate of Spirotetramat with water according to the label directions for the specific container size or area.

    • Ensure the product is fully dissolved in the water.

  • Application:

    • Apply the solution evenly to the soil or growing media around the base of the plants.

    • Water-in the application to move the product into the root zone.

  • Post-Application:

    • The product will be taken up by the roots and translocated throughout the plant, providing long-lasting protection.

    • Efficacy against hidden pests in the plant canopy will become apparent over 7-14 days.

Application_Workflow start Start scout Scout for Pests (Identify & Threshold) start->scout select Select Application Method scout->select foliar Foliar Spray select->foliar Aphids, Whiteflies soil Soil Drench select->soil Mealybugs, Scale mix_f Mix Spirotetramat + Surfactant foliar->mix_f mix_s Mix Spirotetramat with Water soil->mix_s apply_f Apply to Foliage (Thorough Coverage) mix_f->apply_f apply_s Apply to Soil & Water-in mix_s->apply_s monitor Monitor Efficacy (3-14 days) apply_f->monitor apply_s->monitor end End monitor->end

Caption: Generalized Application Workflow for Spirotetramat.

Data Interpretation and Efficacy
PestCrop ExampleTypical EfficacyOnset of ActionResidual Control
Aphids Lettuce, Brassicas>90% control3-5 days14-21 days
Whiteflies Tomatoes, Cucurbits>95% control of nymphs5-7 days21-28 days
Mealybugs Grapes, OrnamentalsExcellent, especially via soil application7-14 days30-60 days
Scale Insects Citrus, Tree NutsHigh control of crawlers7-10 days28-42 days

Note: Efficacy can be influenced by environmental conditions, pest pressure, and application timing.

Resistance Management

To delay insecticide resistance, it is crucial to rotate Spirotetramat (IRAC Group 23) with insecticides from different IRAC groups that have different modes of action. Avoid making more than two consecutive applications of Spirotetramat before rotating to a different insecticide class.

References
  • Apicule. (n.d.). 2-Butyl-1,3-Diazaspiro(4.4)non-1-en-4-one Hydrochloride API Suppliers.
  • Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control. (2025, October 9). LinkedIn.
  • Chemical Warehouse. (n.d.). Spirotetramat - Active Ingredient Page.
  • PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
  • Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). LinkedIn.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Irbesartan.
  • PharmaCompass.com. (n.d.). Irbesartan.
  • WriteUpCafe. (n.d.). IRBESARTAN INTERMEDIATE MANUFACTURERS.
  • PubChem. (n.d.). Irbesartan.
  • Verdantpharma. (n.d.). Irbesartan intermediate manufacturer.

Sources

Application Notes & Protocols: A Scalable Synthesis of Sparsentan Featuring a Key Diazaspiro Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparsentan is a first-in-class, orally active dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist.[1] It is approved for reducing proteinuria in adults with primary immunoglobulin A (IgA) nephropathy at risk of rapid disease progression.[1][2] The molecular architecture of Sparsentan combines structural elements of an AT1 receptor antagonist (similar to irbesartan) and an ETA receptor antagonist.[1][3] This guide provides a detailed overview and step-by-step protocols for a convergent synthesis of Sparsentan. The strategy hinges on the preparation of a key 2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl fragment, which is subsequently coupled with a functionalized biphenyl precursor via a Suzuki reaction. Emphasis is placed on scalable and industrially viable methodologies, moving beyond early-stage chromatographic purifications toward robust crystallization techniques.

Introduction: The Rationale for Dual-Receptor Antagonism

The pathogenesis of progressive kidney diseases like IgA nephropathy involves complex signaling pathways. Both the renin-angiotensin system, via angiotensin II (Ang II), and the endothelin system, via endothelin-1 (ET-1), are implicated in renal hemodynamics, inflammation, and fibrosis.[3] Sparsentan was rationally designed to inhibit both pathways simultaneously by acting as a high-affinity antagonist at both the AT1 and ETA receptors.[1][3] This dual action provides a more comprehensive blockade of the signaling cascades that contribute to kidney damage than targeting either pathway alone.[3][4] The synthesis of such a complex molecule requires a robust and efficient chemical process to ensure high purity and yield, which is critical for pharmaceutical manufacturing.[][6]

Retrosynthetic Analysis and Strategy

The synthesis of Sparsentan (Compound I ) is approached through a convergent strategy. The molecule can be retrosynthetically disconnected at the biphenyl bond, which strongly suggests a Suzuki cross-coupling reaction as the key bond-forming step. This disconnection yields two primary synthons: a boronic ester-functionalized sulfonamide (Synthon B ) and a benzyl bromide-derived diazaspiro fragment (Synthon A ).

G cluster_A Synthon A Preparation cluster_B Synthon B Preparation Sparsentan Sparsentan (I) Bond1 C-N Bond Formation (Final Alkylation) Sparsentan->Bond1 Bond2 Suzuki Coupling Sparsentan->Bond2 FragmentA Fragment A (Diazaspiro Moiety) Bond1->FragmentA Bond1->FragmentA FragmentB Fragment B (Biphenyl Core) Bond2->FragmentB Bond3 Sulfonamide Formation SulfonamideIsoxazole Sulfonamide-Isoxazole Fragment Bond3->SulfonamideIsoxazole Diazaspiro 2-Butyl-1,3-diazaspiro [4.4]non-1-en-4-one FragmentA->Diazaspiro BenzylBromide Functionalized Benzyl Bromide FragmentA->BenzylBromide FragmentB->Bond3 ArylBoronicEster Aryl Boronic Ester FragmentB->ArylBoronicEster Diazaspiro->Bond1 BenzylBromide->Bond1 SulfonamideIsoxazole->Bond3 ArylBoronicEster->Bond2

Caption: Retrosynthetic analysis of Sparsentan.

This approach allows for the parallel synthesis of the two complex fragments, maximizing efficiency. A critical challenge noted in the literature is the purification of intermediates, many of which are oils or residues.[6] Therefore, this guide emphasizes the isolation of key intermediates as stable crystalline salts where possible, a technique suitable for large-scale manufacturing.

Synthesis of Key Intermediates

Intermediate A: 3-(4-Bromo-3-(ethoxymethyl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Oxalate (Compound V)

This protocol outlines the synthesis of the crucial diazaspiro-containing fragment. The synthesis begins with a commercially available starting material and proceeds through bromination and subsequent alkylation of the diazaspirocycle.

Workflow Diagram:

G cluster_main Synthesis of Intermediate A A 4-Bromo-3-(ethoxymethyl) -benzaldehyde (II) B [4-Bromo-3-(ethoxymethyl) -phenyl]methanol (III) A->B NaBH4/ZnCl2 C 1-Bromo-4-(bromomethyl) -2-(ethoxymethyl)benzene (IV) B->C CBr4/PPh3 E Intermediate A (V) (Oxalate Salt) C->E + D, Base D 2-Butyl-1,3-diazaspiro [4.4]non-1-en-4-one

Caption: Workflow for the synthesis of Intermediate A.

Protocol:

  • Reduction to Alcohol (III): To a solution of 4-bromo-3-(ethoxymethyl)benzaldehyde (II ) in a suitable solvent like tetrahydrofuran (THF), add sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) portion-wise at 0-5°C. The use of ZnCl₂ helps to moderate the reactivity of the borohydride. Stir the reaction for 2-4 hours until TLC analysis confirms the complete consumption of the aldehyde. Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under vacuum to yield the benzyl alcohol III . This intermediate is often an oil and can be used directly in the next step.

  • Bromination to Benzyl Bromide (IV): Dissolve the crude alcohol III in dichloromethane (DCM). Add carbon tetrabromide (CBr₄) followed by the slow addition of triphenylphosphine (PPh₃) at 0°C.[7] This is a standard Appel reaction for converting alcohols to bromides. Allow the reaction to warm to room temperature and stir for 3-5 hours. Upon completion, concentrate the reaction mixture and purify by trituration with a non-polar solvent like hexane to precipitate triphenylphosphine oxide. The filtrate containing the benzyl bromide IV is concentrated and used without further purification.

    • Causality Note: This step is critical for activating the benzylic position for the subsequent nucleophilic substitution. The resulting benzyl bromide is highly reactive.

  • Alkylation and Salt Formation (V): In a two-phase system of toluene and water, dissolve 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride and a base such as potassium hydroxide (KOH).[8] Add the crude benzyl bromide IV and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Heat the mixture to 50-60°C and stir vigorously for 6-8 hours. The phase-transfer catalyst is essential to shuttle the diazaspiro anion from the aqueous phase to the organic phase to react with the benzyl bromide. After the reaction is complete, separate the organic layer. To achieve a stable, crystalline solid suitable for large-scale operations, the crude product is precipitated as an oxalate salt by adding oxalic acid.[9] The resulting solid, Intermediate V , is filtered, washed with a cold solvent, and dried.

Intermediate B: 2'-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-[(2-methoxyethoxy)methyl]biphenyl-sulfonamide Boronic Ester (Compound VIII)

This protocol describes the preparation of the second key fragment, a protected sulfonamide equipped with a boronic ester for the Suzuki coupling.

Protocol:

  • Sulfonamide Formation (VI): React 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole in the presence of a base like pyridine or triethylamine in DCM.[10] The reaction is typically exothermic and should be cooled initially. Stir at room temperature until the starting materials are consumed. Work up by washing with dilute acid and brine, then dry and concentrate to yield the sulfonamide.

  • Protection of Sulfonamide (VII): The sulfonamide nitrogen is acidic and can interfere with subsequent organometallic reactions. Therefore, it must be protected. Suspend the sulfonamide VI and a base like sodium hydride (NaH) in anhydrous THF. Add (2-methoxyethoxy)methyl chloride (MEM-Cl) dropwise at 0°C.[10] The MEM group is a robust protecting group that is stable to the conditions of the Suzuki coupling but can be removed later under acidic conditions. After stirring for 12-16 hours at room temperature, the reaction is quenched, and the protected product VII is extracted and purified.

  • Miyaura Borylation (VIII): Combine the protected aryl bromide VII , bis(pinacolato)diboron, a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate in a solvent such as dioxane.[10] Purge the mixture with an inert gas (argon or nitrogen) and heat to 80-90°C for 8-12 hours. The boronic ester VIII is then isolated after an aqueous workup and purification, often via crystallization.

The Convergent Step: Suzuki Coupling and Final Deprotection

This section details the core reaction where the two fragments are joined, followed by the final steps to yield Sparsentan.

G

Sources

Application Note & Experimental Protocol: A Streamlined Synthesis of N-(1-cyanocyclopentyl)pentanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of N-(1-cyanocyclopentyl)pentanamide. This compound serves as a key intermediate in the synthesis of various molecules of pharmaceutical interest. The protocol begins with the formation of the α-aminonitrile precursor, 1-aminocyclopentanecarbonitrile, via the classical Strecker reaction. This is followed by a direct acylation step using valeroyl chloride to yield the target compound. The causality behind reagent selection, reaction conditions, and safety precautions is detailed to ensure methodological robustness and reproducibility. This guide is designed to be a self-validating system, providing researchers with the technical accuracy and field-proven insights required for successful synthesis.

Introduction

α-Aminonitriles are a valuable class of organic compounds, serving as crucial precursors for the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.[1] Their synthesis has been a subject of extensive research since the discovery of the Strecker reaction in 1850, which remains one of the most efficient methods for their preparation.[1][2] The target molecule, N-(1-cyanocyclopentyl)pentanamide, is a derivative of an α-aminonitrile and is a documented intermediate in the preparation of pharmacologically relevant compounds.[3]

This protocol outlines a reliable and scalable two-step synthesis. The first step leverages the one-pot, three-component Strecker reaction, condensing cyclopentanone, a cyanide source, and an ammonia source to form 1-aminocyclopentanecarbonitrile.[3] The second step involves the N-acylation of this intermediate with valeroyl chloride in the presence of a non-nucleophilic base to furnish the final N-(1-cyanocyclopentyl)pentanamide.

Overall Reaction Scheme

Step 1: Strecker Reaction Cyclopentanone + Sodium Cyanide + Ammonium Chloride → 1-Aminocyclopentanecarbonitrile

Step 2: N-Acylation 1-Aminocyclopentanecarbonitrile + Valeroyl Chloride → N-(1-cyanocyclopentyl)pentanamide

Part 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Precursor)

Scientific Rationale & Mechanism

The Strecker synthesis is a classic multi-component reaction that efficiently forms an α-aminonitrile from a carbonyl compound (cyclopentanone), ammonia (generated in situ from ammonium chloride), and a cyanide source (sodium cyanide).[2] The reaction proceeds through the initial formation of a cyclopentanimine from the reaction of cyclopentanone and ammonia. This is followed by the nucleophilic attack of the cyanide ion on the imine carbon, yielding the stable α-aminonitrile product. This one-pot approach is highly atom-economical and is a cornerstone method for preparing this class of compounds.[1]

Materials and Equipment
  • Reagents: Cyclopentanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), 20% Aqueous Ammonia (NH₄OH), Dichloromethane (CH₂Cl₂), Methanol (CH₃OH), Deionized Water.

  • Apparatus: Round-bottom flask (250 mL), magnetic stirrer and stir bar, heating mantle, condenser, separatory funnel, rotary evaporator, standard glassware.

Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (1.97 g) in deionized water (3.9 mL). Extreme Caution: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

  • Addition of Ammonia Source: To the cyanide solution, add a pre-prepared solution of ammonium chloride (2.33 g) in deionized water (5.9 mL) and 20% aqueous ammonia (3.5 mL).

  • Addition of Ketone: Add a solution of cyclopentanone (3.0 g) in methanol (3.8 mL) to the flask.

  • Initial Reaction: Stir the resulting mixture vigorously at room temperature for 1.5 hours.

  • Heating: Attach a condenser to the flask and heat the mixture to 60 °C for 45 minutes.

  • Cooling and Work-up: Stop the heating and continue stirring for an additional 45 minutes as the mixture cools to room temperature (~25 °C).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract multiple times with dichloromethane.[3] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield 1-aminocyclopentanecarbonitrile as an oil, which can be used in the next step without further purification.

Part 2: Synthesis of N-(1-cyanocyclopentyl)pentanamide

Scientific Rationale & Mechanism

This step is a nucleophilic acyl substitution reaction. The amino group of 1-aminocyclopentanecarbonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeroyl chloride (pentanoyl chloride). Valeroyl chloride is a highly reactive acylating agent due to the excellent leaving group ability of the chloride ion. Triethylamine (TEA) is added as a non-nucleophilic organic base. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Materials and Equipment
  • Reagents: 1-aminocyclopentanecarbonitrile (from Part 1), Valeroyl Chloride, Triethylamine (TEA), Dichloromethane (CH₂Cl₂), Deionized Water.

  • Apparatus: Round-bottom flask (250 mL), magnetic stirrer and stir bar, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Experimental Protocol
  • Initial Setup: In a 250 mL round-bottom flask, dissolve the 1-aminocyclopentanecarbonitrile (assuming a quantitative yield of ~30.0 g from the previous step) in dichloromethane (180 mL).

  • Cooling and Base Addition: Cool the flask in an ice bath to approximately 10 °C. Add triethylamine (24 mL) to the reaction mixture and stir.[3]

  • Acylation: While maintaining the temperature between 5 °C and 10 °C, add valeroyl chloride (32.8 mL) dropwise using a dropping funnel. Caution: Valeroyl chloride is corrosive and reacts with moisture. Handle in a fume hood.

  • Reaction at Low Temperature: Stir the reaction mixture at 5-10 °C for 2 hours.

  • Reaction at Room Temperature: Remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour to ensure completion.[3]

  • Quenching and Work-up: Carefully add deionized water to the reaction mixture to quench any remaining valeroyl chloride and dissolve the triethylammonium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Final Product Isolation: Evaporate the organic layer to dryness using a rotary evaporator to obtain N-(1-cyanocyclopentyl)pentanamide as an oil.[3]

Quantitative Data Summary

StepReagentMolar Mass ( g/mol )Amount UsedMolar Equiv.
1 Cyclopentanone84.123.0 g1.0
1 Sodium Cyanide49.011.97 g~1.1
1 Ammonium Chloride53.492.33 g~1.2
2 1-Aminocyclopentanecarbonitrile110.16~30.0 g (crude)1.0
2 Valeroyl Chloride120.5832.8 mL~1.1
2 Triethylamine101.1924 mL~0.6-0.7*

*Note: The molar equivalents for TEA in the reference appear low; typically, at least 1.1 equivalents are used to scavenge HCl. Researchers may consider adjusting this based on reaction monitoring.

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: N-Acylation CP Cyclopentanone S1_Mix Mix Reagents in H₂O/MeOH Stir @ RT, 1.5h CP->S1_Mix NaCN Sodium Cyanide NaCN->S1_Mix NH4Cl Ammonium Chloride NH4Cl->S1_Mix S1_Heat Heat to 60°C, 45 min S1_Mix->S1_Heat S1_Extract Cool & Extract with CH₂Cl₂ S1_Heat->S1_Extract S1_Product Intermediate: 1-Aminocyclopentanecarbonitrile S1_Extract->S1_Product S2_Setup Dissolve Intermediate in CH₂Cl₂ Cool to 5-10°C S1_Product->S2_Setup VC Valeroyl Chloride S2_React Add VC & TEA Stir 2h @ 5-10°C, then 1h @ RT VC->S2_React TEA Triethylamine TEA->S2_React S2_Setup->S2_React S2_Workup Quench with H₂O Separate Organic Layer S2_React->S2_Workup S2_Final Final Product: N-(1-cyanocyclopentyl)pentanamide S2_Workup->S2_Final

Caption: Workflow for the two-step synthesis of the target compound.

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.
  • A Versatile Synthesis of α-Amino Acid Derivatives via the Ugi Four-Component Condensation with a Novel Convertible Isonitrile. J-STAGE.
  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing).
  • "Extreme" Ugi Reactions With Some Complex α-Amino Acids. Organic Letters.
  • Development of a New α‐Aminonitrile Synthesis. Taylor & Francis Online.
  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI.
  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry - ACS Publications.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. OUCI.
  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.

Sources

Application Notes and Protocols: The Central Role of Biphenyl Tetrazole Intermediates in the Synthesis of Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans', represent a cornerstone in the management of hypertension and congestive heart failure.[1][2] Their therapeutic efficacy is derived from their potent and selective antagonism of the angiotensin II type 1 (AT₁) receptor, a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] The molecular architecture of these nonpeptide antagonists is characterized by a biphenyl tetrazole moiety, which is critical for their high-affinity binding to the AT₁ receptor.[5] The tetrazole group, in particular, functions as a metabolically stable bioisostere of a carboxylic acid, enhancing the molecule's pharmacological profile.[5] This document provides an in-depth guide to the synthesis and characterization of the pivotal chemical intermediates that form the backbone of this important class of drugs. We will explore the strategic synthesis of precursors like o-tolylbenzonitrile (OTBN) and its derivatives, detail protocols for their subsequent elaboration into drug-specific scaffolds, and provide validated analytical methodologies for their characterization, thereby offering a comprehensive resource for researchers engaged in the development and manufacturing of ARBs.

The Pharmacophore: Mechanism of Action and Structural Rationale

Angiotensin II Receptor Antagonists function by directly blocking the AT₁ receptor, which is the primary mediator of the pressor effects of angiotensin II.[6] These effects include vasoconstriction, stimulation of aldosterone synthesis and release, and renal sodium reabsorption.[1] By competitively inhibiting the binding of angiotensin II to the AT₁ receptor, ARBs effectively interrupt the RAAS cascade, leading to vasodilation and a reduction in blood pressure.[2][3]

The chemical structure of ARBs has been rationally designed to mimic the C-terminal region of the angiotensin II peptide. The key pharmacophoric elements are:

  • The Biphenyl Scaffold: This rigid structure correctly positions the other functional groups for optimal interaction within the receptor's binding pocket.

  • The Acidic Tetrazole Ring: This group is a bioisostere for a carboxylic acid. Its acidic nature is crucial for mimicking the terminal carboxylate of angiotensin II, enabling a strong ionic interaction with a positively charged residue in the AT₁ receptor.[5]

  • The n-butyl or other Lipophilic Group: This group interacts with a hydrophobic pocket in the receptor, contributing significantly to the overall binding affinity.

Below is a diagram illustrating the intervention point of ARBs within the RAAS signaling pathway.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of ARB intervention.

The Cornerstone Intermediate: OTBN and its Derivatives

The synthesis of virtually all biphenyl-tetrazole ARBs begins with a common core structure. The most critical building block is o-tolylbenzonitrile (OTBN) , which serves as the precursor to the entire biphenyl scaffold.[7][8]

OTBN is typically synthesized via a palladium-catalyzed Suzuki coupling reaction between a protected 2-halobenzonitrile and a 4-methylphenylboronic acid.[7][9] This method allows for the efficient and high-yield construction of the crucial aryl-aryl bond. Once formed, OTBN is functionalized to become a reactive intermediate capable of being coupled with the various heterocyclic moieties that define each specific ARB. This is typically achieved by radical bromination of the methyl group to yield 4'-Bromomethyl-2'-cyanobiphenyl (Bromo-OTBN) .[10] Bromo-OTBN is a highly versatile and reactive alkylating agent, perfectly primed for nucleophilic substitution reactions with the nitrogen atom of the imidazole (Losartan), spirocycle (Irbesartan), or valine ester (Valsartan) components.[10][11][12]

The general synthetic workflow underscores the central role of these intermediates.

Caption: General synthetic workflow for ARBs highlighting key intermediates.

Protocol: Synthesis of a Key Valsartan Intermediate

This section details the synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester, a pivotal intermediate in the production of Valsartan.[13] The protocol is based on the N-alkylation of L-valine methyl ester with Bromo-OTBN.[11]

Causality: This reaction covalently links the biphenyl core with the amino acid moiety that is characteristic of Valsartan. The choice of a methyl ester for the L-valine protects the carboxylic acid during this step, which can then be hydrolyzed in a later stage of the synthesis. An inorganic base like sodium carbonate is used to deprotonate the amine of the valine ester, activating it as a nucleophile, while also being mild enough to prevent significant side reactions and being easily removable during workup.[11]

Protocol 3.1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
L-valine methyl ester hydrochloride167.641.0Starting material
4'-Bromomethyl-2'-cyanobiphenyl272.141.0Key alkylating intermediate
Sodium Carbonate (Na₂CO₃)105.992.2Base
Acetone58.08-Solvent
Toluene92.14-Extraction Solvent
Deionized Water18.02-For washing

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-valine methyl ester hydrochloride (1.0 eq.), sodium carbonate (2.2 eq.), and acetone.

  • Initiation: Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Reagent Addition: Add 4'-Bromomethyl-2'-cyanobiphenyl (1.0 eq.) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC by observing the consumption of the starting materials.

  • Workup - Filtration: After the reaction is complete, cool the mixture to 30 °C. Filter the solid precipitate (inorganic salts) and wash the filter cake with a small amount of acetone.[11]

  • Workup - Solvent Removal: Combine the filtrate and the washings. Remove the acetone completely under reduced pressure using a rotary evaporator to obtain a residue.

  • Workup - Extraction: Dissolve the resulting residue in toluene. Transfer the toluene solution to a separatory funnel and wash twice with deionized water to remove any remaining inorganic impurities.

  • Isolation: Dry the organic (toluene) layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester as an oil or solid residue. Further purification can be achieved by column chromatography if required.

Safety Precautions: 4'-Bromomethyl-2'-cyanobiphenyl is a lachrymator and irritant; handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetone is highly flammable.

Protocol: The Crucial Cycloaddition - From Nitrile to Tetrazole

The conversion of the aromatic nitrile (cyano group) to a tetrazole ring is arguably the most critical step in defining the final pharmacophore of the ARB.[14] This transformation is a [2+3] cycloaddition reaction between the nitrile and an azide source. While organotin azides (e.g., tributyltin azide) have been historically used, modern processes favor safer and more environmentally benign methods due to the toxicity and difficulty in removing organotin residues.[15]

Causality: The following protocol utilizes sodium azide with an ammonium salt catalyst under hydrothermal conditions.[16] This approach avoids toxic heavy metals and harsh organic solvents. The ammonium chloride acts as a proton source in situ, which protonates the azide to form hydrazoic acid (HN₃), the active species in the cycloaddition, thereby catalyzing the reaction.

Protocol 4.1: Hydrothermal Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
4'-Methylbiphenyl-2-carbonitrile (OTBN)193.251.0Starting material
Sodium Azide (NaN₃)65.011.2Azide source
Ammonium Chloride (NH₄Cl)53.491.5Catalyst
Propane-1,2-diol76.09-Solvent
Deionized Water18.02-Co-solvent
Hydrochloric Acid (HCl), 2M36.46-For acidification during workup

Step-by-Step Methodology

  • Reaction Setup: In a sealed pressure vessel (autoclave), combine 4'-methylbiphenyl-2-carbonitrile (1.0 eq.), sodium azide (1.2 eq.), ammonium chloride (1.5 eq.), and a mixed solvent of propane-1,2-diol and water.[16]

  • Reaction: Seal the vessel and heat to 120-140 °C with stirring for 24-48 hours. The internal pressure will increase; ensure the vessel is rated for the reaction conditions.

  • Cooling and Depressurization: After the reaction period, cool the vessel to room temperature. Once cooled, carefully vent and open the vessel in a fume hood.

  • Workup: Transfer the reaction mixture to a beaker. Dilute with water and adjust the pH to ~2-3 with 2M hydrochloric acid. This will protonate the tetrazole ring, causing it to precipitate.

  • Isolation: Stir the acidified mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove residual salts. Dry the product under vacuum. This method often yields a product with >99% purity without further recrystallization.[16]

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not allow contact with lead or copper plumbing. Hydrazoic acid, formed in situ, is also toxic and volatile. All operations must be performed in a well-ventilated fume hood.

Analytical Characterization of Intermediates

Rigorous analytical characterization of synthetic intermediates is a non-negotiable aspect of pharmaceutical development. It ensures the identity and purity of the material proceeding to the next step, which directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API). HPLC is the primary tool for purity assessment, while spectroscopic methods like NMR are used for definitive structural confirmation.[17][]

Protocol 5.1: Purity and Identity Confirmation by HPLC

Causality: Reversed-phase HPLC (RP-HPLC) is the industry standard for analyzing small-molecule pharmaceutical intermediates.[17] It separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase, while a polar mobile phase (e.g., acetonitrile and buffered water) elutes the compounds. The gradient elution, where the mobile phase composition changes over time, allows for the effective separation of the desired intermediate from starting materials, reagents, and byproducts, all of which will have different polarities and retention times.[19]

Typical HPLC Method Parameters for ARB Intermediates

ParameterSpecification
Instrument HPLC system with a gradient pump and UV/Vis or Photodiode Array (PDA) detector.
Column C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size.[19]
Mobile Phase A 0.1% Phosphoric Acid in Water.[19]
Mobile Phase B Acetonitrile.[19]
Gradient Start with a higher percentage of A, gradually increasing B over 20-30 minutes. (e.g., 70:30 A:B -> 30:70 A:B).
Flow Rate 1.0 mL/min.[19]
Detection UV at 220-230 nm.[19][20]
Column Temp. 35 °C.[19]
Injection Vol. 10-20 µL.

Sample Preparation

  • Accurately weigh approximately 10 mg of the intermediate sample.

  • Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Interpretation

  • Identity: The retention time of the main peak in the sample chromatogram should match that of a known reference standard of the intermediate.

  • Purity: The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

References

A consolidated list of authoritative sources cited within this document is provided below for verification and further reading.

  • Wikipedia. Angiotensin II receptor blocker. [Link]
  • Shahan, L., & Abdijadid, S. (2025). Angiotensin II Receptor Blockers (ARB).
  • Chen, Z., et al. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. Organic Process Research & Development. [Link]
  • British Heart Foundation. Angiotensin receptor blockers (ARBs).
  • Barreras, A., & Gurk-Turner, C. (2003). Angiotensin II receptor blockers. Baylor University Medical Center Proceedings. [Link]
  • News-Medical. (2024).
  • IUPUI. (2022).
  • Google Patents.
  • PYG Lifesciences. (2025).
  • New Drug Approvals. (2013). LOSARTAN. [Link]
  • Quick Company.
  • Rasayan Journal of Chemistry. (2010).
  • Google Patents.
  • ResearchGate. (2012). An Efficient and Green Synthetic Route to Losartan. [Link]
  • RJPBCS. (2011). New and Improved Synthesis of Valsartan. [Link]
  • RACO. (2013). An improved novel process for the synthesis of antihypertensive drug, Irbesartan. [Link]
  • Google Patents. US7041832B2 - Processes for preparing losartan and losartan potassium.
  • European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]
  • New Journal of Chemistry. (2020).
  • ResearchGate. Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers using azide reagents to generate the tetrazole pharmacophore in the final step. [Link]
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • Molecules. (2018).
  • SpringerLink. (2013). Synthesis of a new series of angiotensin II receptor antagonists and antibacterial agents. [Link]
  • Google Patents. WO2005049586A1 - Process for production of (s) -n-pentanoyl-n-[[2'-(1h-tetrazole-5yl) [1,1'-biphenyl]-4-yl]methyl]-l-valine.
  • PubMed. (1998).
  • ResearchGate. Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. [Link]
  • ResearchGate.
  • ACS Publications. (1991). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]
  • ResearchGate. (2017). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. [Link]
  • Journal of Chromatographic Science. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. [Link]
  • Scholars Research Library. Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. [Link]
  • Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. [Link]
  • ResearchGate. (2018).
  • National Institutes of Health (NIH). (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. [Link]
  • Bhabha Atomic Research Centre (BARC). A process for synthesis of o-Tolylbenzonitrile (OTBN), an advanced intermediate for anti-hypertensive - sartan group of drugs. [Link]
  • National Institutes of Health (NIH). (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • JOCPR. (2013). Hydrothermal synthesis method of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. [Link]
  • ResearchGate. (2017). Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. [Link]
  • AJPER. VALIDATED RP HPLC METHOD DEVELOPMENT FOR THE ESTIMATION OF LOSARTAN POTAS. [https://ajper.in/admin/assests/14[3].pdf]([Link]3].pdf)
  • National Institutes of Health (NIH). (2014).
  • Google Patents. EP1666471A4 - PROCESS FOR PRODUCING 2'-(1H-TETRAZOL-5-YL)-BIPHENYL-4-CARBALDEHYDE.
  • ResearchGate. (2020). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. [Link]
  • National Institutes of Health (NIH). (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this critical pharmaceutical intermediate. As a key building block in the production of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension, the efficient synthesis of this spirocyclic compound is of paramount importance.[1] This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low. What are the most critical steps affecting the yield in the synthesis of this compound?

A1: Low overall yield in this multi-step synthesis often points to inefficiencies in one or more key transformations. The traditional synthesis route typically involves the formation of 1-aminocyclopentanecarbonitrile from cyclopentanone, followed by hydrolysis, acylation with valeryl chloride, and a final cyclization step.[2] Each of these stages presents unique challenges that can impact your final yield.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

Detailed Insights:

  • Strecker Reaction Optimization: The initial formation of 1-aminocyclopentanecarbonitrile is a variation of the Strecker synthesis. This reaction is sensitive to temperature and pH. Maintaining a cool temperature (0-10 °C) and a slightly alkaline pH (9-10) is crucial to prevent the hydrolysis of the cyanide salt and minimize side reactions.

  • Hydrolysis Conditions: The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions. Basic hydrolysis, for instance using barium hydroxide, can be effective. It is critical to drive this reaction to completion, as the presence of unreacted nitrile can lead to impurities in subsequent steps.

  • Acylation Control: The acylation of 1-aminocyclopentanecarboxylic acid with valeryl chloride is highly exothermic. Cooling the reaction mixture to below -10°C before the dropwise addition of valeryl chloride is essential to prevent the formation of byproducts.

  • Cyclization Strategy: The final cyclization to form the spiro-heterocycle is a critical, yield-determining step. An improved process utilizes a mixed solvent system of n-butanol and water with barium hydroxide as a catalyst. This has been shown to reduce the formation of byproducts and improve the overall yield.

Q2: I am observing significant byproduct formation during the cyclization step. How can I minimize these impurities?

A2: Byproduct formation during the cyclization is a common issue, often arising from intermolecular reactions or alternative cyclization pathways. The choice of catalyst and solvent system is paramount in directing the reaction towards the desired intramolecular cyclization.

Table 1: Comparison of Cyclization Conditions

ParameterTraditional MethodImproved MethodRationale for Improvement
Catalyst Strong Acid/HeatBa(OH)₂Barium hydroxide provides a milder basic condition that can favor the desired cyclization pathway and reduce charring or decomposition.
Solvent High-boiling organic solventn-Butanol/Water (7-9 : 3-1 v/v)The mixed solvent system can improve the solubility of intermediates and facilitate the cyclization while minimizing side reactions.
Temperature RefluxRefluxControlled heating is still necessary to drive the dehydration and ring closure.
Byproduct Profile Higher levels of intermolecular condensation productsReduced formation of byproductsThe optimized conditions are designed to favor the intramolecular reaction.

Experimental Protocol for Improved Cyclization:

  • Dissolve the N-valeryl amino acid intermediate in a mixed solvent of n-butanol and water (e.g., 8:2 v/v).

  • Add barium hydroxide (Ba(OH)₂) as a catalyst. The concentration of the base should be in the range of 2-3.5 mol/L.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and proceed with extraction and purification.

This method has been shown to significantly reduce the formation of unwanted byproducts, leading to a cleaner reaction profile and a higher yield of the desired this compound.

Q3: What are the best practices for the purification of this compound?

A3: The purification strategy for the final product depends on the purity of the crude material and the scale of the synthesis. While optimized processes may yield a product of high purity that requires minimal purification[2], in many cases, further purification is necessary.

Purification Options:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. Suitable solvent systems need to be determined empirically but may include ethanol-water mixtures or other polar protic/aprotic solvent combinations.

  • Column Chromatography: For smaller-scale syntheses or when dealing with difficult-to-remove impurities, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.

  • Distillation: As this compound is described as a brown oil[1], vacuum distillation could be a viable purification method, particularly for removing non-volatile impurities.

General Workflow for Purification:

Caption: General purification workflow.

Q4: Are there alternative synthetic routes to this compound that might offer higher yields or be more cost-effective?

A4: Yes, alternative synthetic strategies are continually being explored to improve the efficiency and cost-effectiveness of producing key pharmaceutical intermediates. One notable alternative to the traditional route starting from cyclopentanone involves using glycine methyl ester as a starting material.[2]

Comparative Analysis of Synthetic Routes:

ParameterTraditional Route (via Cyclopentanone)Alternative Route (via Glycine Methyl Ester)
Key Starting Materials Cyclopentanone, Valeryl ChlorideGlycine Methyl Ester, 1,4-Dibromobutane
Overall Yield Approximately 66%[2]Approximately 54.2% (for the key intermediate)[2]
Use of Toxic Reagents May involve the use of highly toxic cyanide in the initial step.[2]Avoids the use of highly toxic cyanide.[2]
Number of Steps Multi-step synthesis4 steps to the key intermediate[2]

While the traditional route may offer a higher overall yield in some optimized protocols, the alternative route starting from glycine methyl ester presents potential advantages in terms of avoiding highly toxic reagents like sodium cyanide.[2] The economic viability of each route depends on a comprehensive analysis of raw material costs, process safety, and waste disposal.

Conclusion

Improving the yield in the synthesis of this compound requires a systematic approach to optimizing each step of the reaction sequence. By carefully controlling reaction conditions, particularly during the acylation and cyclization steps, and employing modern purification techniques, researchers can significantly enhance the efficiency of this synthesis. The information provided in this guide, based on established literature and practical insights, serves as a valuable resource for troubleshooting common issues and achieving higher yields and purity of this important pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[4][4] nonane-1-ene-4-ketone.
  • BenchChem. (n.d.). Economic Analysis of this compound in Large-Scale Synthesis.

Sources

Identifying side products in the synthesis of Irbesartan intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Irbesartan synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of identifying and controlling side products during the synthesis of Irbesartan and its key intermediates. By understanding the root causes of impurity formation, you can enhance the purity, yield, and overall quality of your final active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common issues and questions that arise during the synthesis of Irbesartan intermediates.

Q1: We are observing a significant impurity in the final step of our Irbesartan synthesis, where the cyano group is converted to the tetrazole ring. What is the likely identity of this impurity and how can we minimize it?

A1: In-Depth Analysis

The final step of many Irbesartan syntheses involves the [4+1] cycloaddition of an azide source (e.g., sodium azide or tributyltin azide) with the nitrile precursor, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1']-biphenyl-2-carbonitrile.[1][2] A common and critical process-related impurity is the unreacted nitrile starting material.

Causality and Troubleshooting:

The persistence of the nitrile intermediate is typically due to incomplete reaction, which can be attributed to several factors:

  • Reaction Kinetics: The cycloaddition reaction can be slow, sometimes requiring prolonged reaction times (e.g., 20-66 hours) at elevated temperatures (reflux in xylene or toluene).[3] Insufficient reaction time is a primary cause of high levels of the nitrile impurity.

  • Reagent Stoichiometry and Activity: The azide source must be present in a sufficient stoichiometric excess to drive the reaction to completion. The activity of the azide reagent is also critical. For instance, tributyltin azide is often generated in situ or used directly, and its potency can affect the reaction outcome.[4]

  • Mass Transfer Limitations: In a heterogeneous reaction mixture, inefficient stirring can lead to poor mass transfer, limiting the interaction between the reactants.

Recommended Actions:

  • Reaction Monitoring: Implement in-process monitoring using High-Performance Liquid Chromatography (HPLC). Track the disappearance of the nitrile starting material until it reaches an acceptable level (e.g., <0.1%).

  • Optimize Reaction Time and Temperature: If the reaction is stalling, consider extending the reflux time. A modest increase in temperature, if the solvent system allows, can also improve the reaction rate.

  • Reagent Quality: Ensure the quality and correct stoichiometry of your azide source. If using triethylamine hydrochloride with sodium azide, ensure the salt is anhydrous and of high purity.[3]

  • Solvent Choice: While xylene and toluene are common, N-methylpyrrolidone (NMP) has also been used.[3] The choice of solvent can impact reaction kinetics and should be evaluated.

Q2: Our HPLC analysis shows two closely eluting peaks that we suspect are isomers formed during the alkylation of the tetrazole ring. How can we confirm their identity and control their formation?

A2: In-Depth Analysis

This is a classic issue in the synthesis of many "sartan" drugs. When alkylating the pre-formed tetrazole ring with a protected bromomethylbiphenyl intermediate, such as 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole, alkylation can occur at either the N-1 or N-2 position of the tetrazole ring.[5] This results in the formation of two isomeric impurities, which can be difficult to separate from the desired product.

Causality and Troubleshooting:

The ratio of N-1 to N-2 alkylation is influenced by several factors, including the choice of base, solvent, and the protecting group on the tetrazole ring. The N-2 isomer is often a significant impurity.

Recommended Actions:

  • Structural Elucidation: To confirm the identity of the isomers, advanced analytical techniques are necessary. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy (e.g., COSY, HSQC, HMBC) is the definitive method to distinguish between the N-1 and N-2 isomers based on the correlation of protons and carbons in the biphenyl and tetrazole systems.[5]

  • Control of Alkylation:

    • Protecting Groups: The use of a bulky protecting group, such as the trityl group, on the tetrazole ring can sterically hinder alkylation at one position over the other, thus improving regioselectivity.[5]

    • Reaction Conditions: Carefully screen bases and solvents. The polarity of the solvent and the nature of the counter-ion of the base can influence the site of alkylation.

  • Chromatographic Separation: Develop a robust HPLC method capable of resolving these isomers. A longer column, a shallower gradient, or a different stationary phase (e.g., phenyl-hexyl instead of C18) may be required. Preparative chromatography may be necessary to isolate pure isomers for use as reference standards.[5]

Q3: We have identified an impurity with a molecular weight corresponding to the addition of acetaldehyde to our final Irbesartan product. What is the origin of this impurity?

A3: In-Depth Analysis

Recent findings have identified impurities formed from the reaction of Irbesartan with acetaldehyde.[6] These are novel impurities and their presence can be a concern for product quality. The reaction can lead to two isomeric products.

Causality and Troubleshooting:

The source of the acetaldehyde is often traced back to residual amounts in the excipients used during the formulation of the final drug product, or potentially from the degradation of certain solvents.[6]

Recommended Actions:

  • Excipient and Solvent Screening: Use Gas Chromatography (GC) to screen all incoming raw materials, especially excipients and solvents, for the presence of acetaldehyde.

  • Supplier Qualification: Work with suppliers who can provide materials with low or non-detectable levels of acetaldehyde.

  • Process Control: By controlling the introduction of acetaldehyde into the process, the formation of these impurities can be effectively minimized. The limit for these impurities in the final product is often set at 0.1%.[6]

Section 2: Troubleshooting Guide for Side Product Formation

This table summarizes common side products, their likely causes, and recommended troubleshooting actions.

Observed Issue Potential Side Product(s) Likely Cause(s) Recommended Troubleshooting Actions
Peak at RRT ~0.8 in final API Unreacted Nitrile Intermediate (4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1']-biphenyl-2-carbonitrile)Incomplete tetrazole formation reaction.[3]Increase reaction time, ensure proper reagent stoichiometry, and monitor reaction progress by HPLC.
Isomeric impurities in alkylation step N-1 and N-2 alkylated tetrazole isomersLack of regioselectivity during alkylation.[5]Use bulky protecting groups (e.g., trityl), optimize base and solvent conditions, and confirm structures using 2D-NMR.
Degradation in basic conditions (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine (DP-1) and others.[7]Hydrolysis of the amide bond in the spiro-intermediate portion of the molecule under basic conditions.[7]Avoid prolonged exposure to strong bases, especially at elevated temperatures. Maintain pH control during work-up and isolation steps.
Trifluoroacetamide impurities N-(2'-cyano-biphenyl-4-yl-methyl)-2,2,2-trifluoro-acetamideUse of trifluoroacetic acid in certain synthetic routes.[8][9]If this route is used, ensure complete conversion and purification to remove this intermediate.
Organotin residues Tributyltin compoundsUse of tributyltin azide for tetrazole formation.[4]Develop and validate an effective purification method (e.g., crystallization, chromatography) to remove tin residues to acceptable levels (as per ICH Q3D guidelines). Consider alternative azide sources like sodium azide with triethylamine hydrochloride.[3]

Section 3: Visualizing Impurity Formation Pathways

Understanding the synthetic pathway is crucial for identifying where side reactions can occur.

Main Synthetic Pathway and Side Product Junctions

Irbesartan_Synthesis_Pathway cluster_start Starting Materials cluster_main_path Main Synthesis cluster_side_reactions Side Reactions / Impurities Biphenyl_Nitrile 4'-Bromomethyl-2'-cyanobiphenyl Coupling Step 1: Coupling Reaction Biphenyl_Nitrile->Coupling Spiro_Intermediate 2-n-butyl-1,3-diazaspiro[4,4]non-1-en-4-one Spiro_Intermediate->Coupling Nitrile_Precursor Nitrile Precursor (Impurity if unreacted) Coupling->Nitrile_Precursor Forms key intermediate Tetrazole_Formation Step 2: Tetrazole Formation (e.g., with NaN3) Nitrile_Precursor->Tetrazole_Formation Main Path Irbesartan_API Irbesartan (Final API) Nitrile_Precursor->Irbesartan_API Incomplete Reaction Leads to Impurity Tetrazole_Formation->Irbesartan_API Hydrolysis Basic Hydrolysis Irbesartan_API->Hydrolysis Acetaldehyde_Reaction Reaction with Acetaldehyde Irbesartan_API->Acetaldehyde_Reaction Degradation_Product Degradation Product (DP-1) Hydrolysis->Degradation_Product Acetaldehyde_Adduct Acetaldehyde Adducts Acetaldehyde_Reaction->Acetaldehyde_Adduct

Caption: Synthetic pathway of Irbesartan highlighting key impurity formation points.

Section 4: Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Irbesartan

This method is a general starting point for the separation of Irbesartan and its process-related impurities. Method optimization will be required based on the specific impurity profile of your synthesis.[10][11]

Objective: To separate and quantify Irbesartan and its related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: ZORBAX SB-C18, 4.6 mm x 150 mm, 3.5 µm particle size, or equivalent.[10]

  • Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 3.5 with ammonia.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of Irbesartan reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the Irbesartan sample (or intermediate) into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Analysis:

    • Inject the diluent as a blank.

    • Inject the standard preparation and the sample preparation into the chromatograph.

    • Record the chromatograms and integrate the peaks.

    • Identify impurities in the sample chromatogram by their relative retention times (RRT) with respect to the main Irbesartan peak.

References

  • Mutha A.K., Guduru S., Kal M., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-205.
  • Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. (n.d.).
  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (2007). Synthesis and characterization of Irbesartan impurities. Heterocyclic Communications, 13(4), 223-228.
  • Rádl, S., Stach, J., & Havlíček, J. (2009). Synthesis and Identification of Some Impurities of Irbesartan. Acta Chimica Slovenica, 56(3), 559-565.
  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (2007). Synthesis and characterization of Irbesartan impurities. ResearchGate.
  • Irbesartan. (2013). In New Drug Approvals.
  • CN116478139A - Irbesartan impurity, and preparation method and application thereof. (n.d.). Google Patents.
  • Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. (2024). Academic Strive.
  • Irbesartan-impurities. (n.d.). Pharmaffiliates.
  • An improved novel process for the synthesis of antihypertensive drug, Irbesartan. (n.d.). CORE.
  • Irbesartan EP Impurities & USP Related Compounds. (n.d.). SynThink.
  • Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. (n.d.). ResearchGate.
  • Reaction of irbesartan with nitrous acid produces irbesartan oxime derivatives, rather than N-nitrosoirbesartan. (2018). ChemRxiv.
  • Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (2022). ACS Publications.
  • An improved and efficient synthesis of Irbesartan, an antihypertensive drug. (2011). ACG Publications.

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Technical Support Center: Purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals. As a critical intermediate in the synthesis of the antihypertensive drug Irbesartan, achieving high purity of this spirocyclic compound is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1]

This guide is structured to address the practical challenges encountered in the laboratory, blending theoretical principles with field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and analysis of this compound.

Q1: What are the fundamental physicochemical properties of this compound and its hydrochloride salt?

Understanding the basic properties is the first step in designing a purification strategy. The compound is most commonly handled as its hydrochloride (HCl) salt, which enhances its stability and crystallinity.

Table 1: Physicochemical Properties

Property This compound HCl Salt This compound (Free Base)
CAS Number 151257-01-1[2][3] 138402-05-8[1]
Molecular Formula C₁₁H₁₉ClN₂O[2][4] C₁₁H₁₈N₂O
Molecular Weight 230.73 g/mol [2][4] 194.27 g/mol
Appearance White to pale white crystalline powder[5] Brown oil[1]
Melting Point 257-260 °C[2] Not well-defined (oily state)

| Solubility | Slightly soluble in Methanol and DMSO[2] | Soluble in non-polar organic solvents like Toluene, Dichloromethane |

Q2: What are the likely impurities I might encounter during purification?

Impurities typically originate from the synthetic route. The common synthesis starts from cyclopentanone and involves hydrolysis, acylation with valeryl chloride, and a final cyclization step.[6] Therefore, potential impurities include:

  • Unreacted Starting Materials: 1-aminocyclopentanecarboxamide or related cyclopentanone derivatives.

  • Acylation Byproducts: Diacylated species or unreacted valeryl chloride and its derivatives.

  • Incomplete Cyclization: The diamide intermediate prior to the final ring closure.[6]

  • Side-Reaction Products: The synthesis patent notes that the choice of cyclization medium is critical to reduce byproducts.[6]

Q3: Which analytical techniques are most suitable for assessing the purity of the final compound?

A multi-faceted approach is necessary for a comprehensive purity assessment of spirocyclic compounds.[7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-Phase (RP)-HPLC with a C18 column is the workhorse method for determining purity by area percentage.[8] A UV detector set at a low wavelength (e.g., 210 nm) is typically used.[8]

  • Gas Chromatography (GC): If impurities are volatile and the compound is thermally stable, GC can offer high resolution. Derivatization may be needed to improve peak shape for the amine-containing structure.[7]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is essential for structural confirmation and can detect impurities with distinct proton signals.[3] Quantitative NMR (qNMR) can determine absolute purity without needing a specific reference standard.[7][8]

  • Mass Spectrometry (MS): Techniques like LC-MS are invaluable for identifying unknown impurity peaks by providing mass-to-charge ratio information.[9][10]

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific experimental problems.

Q4: My final product is a persistent brown oil, not the expected white solid. What's wrong?

This is a very common issue. Several factors could be at play.

  • Plausible Cause 1: You have isolated the free base.

    • Explanation: The free base form of this compound is reported to be a brown oil, whereas the HCl salt is a crystalline solid.[1][5] If your final workup step involved neutralization or a basic wash without a subsequent acidification, you have likely isolated the free base.

    • Solution: Dissolve the oil in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through it, or add a stoichiometric amount of HCl in a solvent like 2-propanol. The hydrochloride salt should precipitate and can be collected by filtration.

  • Plausible Cause 2: Significant impurities are present.

    • Explanation: Impurities act as a colligative property, depressing the melting point and often preventing crystallization, resulting in an oil. This is especially true if unreacted starting materials or oily byproducts remain.

    • Solution: First, analyze a small sample by HPLC or NMR to gauge the purity level. If significant impurities are detected, a more rigorous purification step, such as flash column chromatography, is required before attempting crystallization.

  • Plausible Cause 3: Residual solvent.

    • Explanation: High-boiling point solvents used in the reaction or purification (e.g., toluene, n-butanol) can be difficult to remove completely and can result in an oily product.

    • Solution: Dry the compound under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable. Co-evaporation with a lower-boiling solvent (e.g., adding dichloromethane and re-evaporating) can also help remove residual high-boiling solvents.

Q5: I'm trying to recrystallize the compound, but it keeps "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point upon cooling.[11]

  • Explanation & Solution Workflow: The choice of solvent and cooling rate are critical. The principle of recrystallization is that the compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[12]

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start -> check_purity; check_purity -> pre_purify [label="No"]; pre_purify -> start [label="Retry Recrystallization"]; check_purity -> check_solvent [label="Yes"]; check_solvent -> change_solvent [label="No"]; change_solvent -> start [label="Retry Recrystallization"]; check_solvent -> check_cooling [label="Yes"]; check_cooling -> slow_cool [label="Yes"]; slow_cool -> success; check_cooling -> use_solvent_pair [label="No, still oils out"]; use_solvent_pair -> success; }

Figure 1: Decision tree for troubleshooting "oiling out".

Q6: My HPLC analysis shows multiple peaks after purification. How do I identify them?

  • Explanation: Unexpected peaks can be unreacted starting materials, byproducts, or degradation products. A systematic approach is needed for identification.

  • Solution Strategy:

    • LC-MS Analysis: The most powerful first step. The mass of the impurity can provide strong clues to its identity.

    • Spiking Experiment: If you have standards of the suspected impurities (e.g., starting materials), inject a mixture of your sample and the standard. If the peak of interest increases in area, you have a positive identification.

    • Check Literature: Review the synthesis literature for known byproducts of this reaction.[6] The Irbesartan impurity profile may also provide clues.

    • Forced Degradation: To check for degradation products, subject a small sample of pure material to stress conditions (e.g., acid, base, heat, light) and analyze by HPLC. If new peaks match those in your impure sample, it indicates a stability issue.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. Optimization will be required based on your specific crude material's purity profile.

Protocol 1: Purification by Recrystallization (for the HCl Salt)

This method is ideal for removing small amounts of impurities from a solid that is already relatively pure (>90%).

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent or solvent pair.[12] The ideal solvent dissolves the compound when hot but not when cold.
  • Good candidates: Isopropanol, Ethanol/Water mixture, Toluene/Heptane mixture.

Table 2: Example Recrystallization Solvent Systems

Solvent System Rationale
Isopropanol (IPA) The compound is likely to have good solubility in hot alcohol and lower solubility upon cooling.
Toluene / n-Heptane A solvent/anti-solvent pair. Toluene is a good solvent, while heptane is a non-polar anti-solvent.[13]

| Ethanol / Water | A polar solvent pair. The HCl salt may dissolve in hot aqueous ethanol and precipitate upon cooling or addition of more water.[13] |

2. Step-by-Step Procedure:

  • Place the crude this compound HCl in an Erlenmeyer flask with a stir bar.
  • Add the chosen solvent (e.g., Isopropanol) dropwise while heating the mixture to a near-boil with stirring. Add just enough hot solvent to completely dissolve the solid. This creates a saturated solution.
  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to a boil for a few minutes.
  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[11]
  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
  • Once at room temperature, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal yield.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography (for the Free Base)

This method is used for purifying larger quantities or very impure samples, especially if the product is an oil (the free base).

1. Preparation:

  • Slurry Preparation: Dissolve the crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.
  • Column Packing: Pack a glass column with silica gel using the desired eluent system.
  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point for a compound of this nature is a gradient of Ethyl Acetate in Hexanes or Heptane (e.g., starting from 10% EtOAc and gradually increasing). An Rf value of ~0.3 for the product spot is ideal.

2. Step-by-Step Procedure:

  • Carefully add the dry-loaded sample to the top of the packed silica gel column.
  • Begin elution with the starting solvent mixture (e.g., 90:10 Heptane:EtOAc).
  • Collect fractions and monitor the elution by TLC.
  • Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 Heptane:EtOAc) to elute the product.
  • Combine the pure fractions (as determined by TLC).
  • Evaporate the solvent under reduced pressure (rotary evaporator) to yield the purified product. digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

    crude [label="Crude Product\n(Oil or Solid)", shape=cylinder, fillcolor="#FBBC05"]; analysis1 [label="Initial Purity Analysis\n(TLC, HPLC, or NMR)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Purity > 90% and Solid?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; column_chrom [label="Flash Column Chromatography\n(Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallization\n(Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis2 [label="Final Purity Check\n(HPLC, NMR)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure Compound\n(>98%)", shape=cylinder, fillcolor="#FBBC05"];

crude -> analysis1; analysis1 -> decision; decision -> column_chrom [label="No"]; decision -> recrystallize [label="Yes"]; column_chrom -> analysis2; recrystallize -> analysis2; analysis2 -> final_product; }

Figure 2: General workflow for purification strategy selection.

Protocol 3: Purity Assessment by RP-HPLC

This is a standard method to determine the final purity of your compound.

  • Instrumentation: Standard HPLC system with a UV detector.[8]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[8]

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

References

  • AtomPharma. (n.d.). 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Autech. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
  • Reddit. (2020). Recrystallisation Help. r/Chempros.
  • University of Calgary. (n.d.). Recrystallisation.
  • University of Texas at Dallas. (n.d.). Crystallization.
  • SynThink Research Chemicals. (n.d.). This compound.
  • Technical Disclosure Commons. (2024). Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en.
  • MDPI. (2022). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b].
  • Simson Pharma. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem Compound Database.
  • National Center for Biotechnology Information. (2014). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PubMed Central.
  • ACS Publications. (2016). Spirocyclic Oxindole and Dihydrobenzofuran Formation via a Dearomative Cyclization–Nucleophilic Trapping Sequence. The Journal of Organic Chemistry.
  • PharmaCompass. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one Hydrochloride.
  • Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[9][9] nonane-1-ene-4-ketone.
  • Echemi. (n.d.). 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1).
  • Open Access Text. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.
  • ACS Publications. (2024). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. ACS Catalysis.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Technical Disclosure Commons. (2024). Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl].
  • Wiley. (2022). Spiro Compounds - Synthesis and Applications. Retrieved from onlinelibrary.wiley.com. Applications*.

Sources

Technical Support Center: Cyanide-Free Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development of cyanide-free synthesis routes for diazaspiro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are moving away from hazardous cyanide-based methodologies, such as the Strecker reaction, towards safer, more efficient, and often more elegant synthetic strategies.[1] Diazaspiro compounds are privileged scaffolds in drug discovery, offering three-dimensional complexity that can lead to improved pharmacological properties.[2][3] This resource provides direct answers to common experimental challenges and broader strategic questions encountered in the lab.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, practical problems you may face during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My multicomponent reaction (MCR) for a diazaspiro-oxindole is resulting in a low yield and a complex mixture of byproducts. What should I investigate first?

This is a frequent challenge in MCRs, where multiple equilibria are at play. The complexity often arises from suboptimal reaction kinetics or competing side reactions.

Potential Causes & Recommended Solutions:

  • Incorrect Order of Reagent Addition: The sequence of adding reactants can be critical. In many MCRs, the formation of a key intermediate (like an imine or a carbonyl ylide) is the rate-determining or selectivity-determining step.[4][5]

    • Solution: Consult the literature for the specific MCR you are employing. If the mechanism is known, add the components that form the key reactive intermediate first and allow them to stir for a short period (e.g., 15-30 minutes) before adding the final component. For example, in a Povarov-type reaction, pre-forming the imine from the amine and aldehyde before adding the dienophile is often beneficial.[5]

  • Catalyst Inactivity or Incompatibility: The choice of catalyst, be it a Lewis acid like Scandium triflate (Sc(OTf)₃) or a Brønsted acid, is crucial for both activating the substrates and guiding the reaction pathway.[6]

    • Solution:

      • Screen Catalysts: Test a panel of catalysts with varying strengths and steric properties. For instance, if Sc(OTf)₃ is failing, consider other Lewis acids like Yb(OTf)₃ or InCl₃.

      • Verify Catalyst Quality: Ensure the catalyst is anhydrous and has been stored correctly. Many Lewis acids are hygroscopic and lose activity in the presence of moisture.

  • Solvent Effects: The solvent not only determines reagent solubility but also influences the stability of intermediates and transition states, directly impacting reaction rate and selectivity.[7]

    • Solution: Perform a solvent screen. Start with common solvents for your reaction class (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene). Polar aprotic solvents often favor the formation of charged intermediates. See the table below for a typical solvent screening approach.

Table 1: Example of Solvent Screening for a [3+2] Cycloaddition Reaction

SolventDielectric Constant (ε)Observed Yield (%)Diastereomeric Ratio (dr)
Toluene2.445%3:1
THF7.665%5:1
DCM9.178%10:1
Acetonitrile37.572%8:1

Data is hypothetical and for illustrative purposes.

Logical Flow for Troubleshooting Low MCR Yield

G start Low Yield in MCR check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_addition Optimize Order of Addition check_conditions->optimize_addition screen_catalyst Screen Catalysts (Lewis/Brønsted Acids) optimize_addition->screen_catalyst success Improved Yield optimize_addition->success screen_solvent Screen Solvents screen_catalyst->screen_solvent screen_catalyst->success analysis Analyze Byproducts (LCMS/NMR) to Identify Side Reactions screen_solvent->analysis screen_solvent->success analysis->start Re-evaluate Hypothesis

Caption: A decision tree for troubleshooting low-yielding multicomponent reactions.

Q2: I'm attempting a [3+2] cycloaddition to form a spiro-pyrrolidine, but I'm getting poor diastereoselectivity. How can I improve this?

Diastereoselectivity in cycloadditions is governed by the geometry of the transition state. Fine-tuning your reaction conditions can favor one transition state over another.

Potential Causes & Recommended Solutions:

  • Reaction Temperature: Higher temperatures provide more thermal energy, which can overcome the small energy differences between competing diastereomeric transition states, leading to poorer selectivity.

    • Solution: Lower the reaction temperature. Try running the reaction at 0 °C, -20 °C, or even -78 °C. While this may slow the reaction rate, it will often significantly enhance diastereoselectivity.

  • Solvent Polarity: The solvent can stabilize or destabilize charged intermediates or polar transition states, influencing the stereochemical outcome.[7]

    • Solution: As mentioned in Q1, a solvent screen is essential. Less polar solvents like toluene or dioxane may favor a more organized, less polar transition state, potentially increasing selectivity.

  • Steric Hindrance: The steric bulk of your substrates and catalyst dictates the facial selectivity of the cycloaddition.

    • Solution: If possible, modify the substrates. Adding a bulky protecting group to a nearby functional group can effectively block one face of the dipole or dipolarophile, directing the incoming reactant to the opposite face. For example, switching from a methyl ester to a tert-butyl ester can alter the stereochemical course of a reaction.

Q3: My final diazaspiro compound is difficult to purify. It streaks badly on silica gel, and I can't get a pure sample. What purification strategies can I use?

The basic nitrogen atoms in diazaspiro compounds are often the culprits, as they interact strongly with the acidic silanol groups on standard silica gel.[8]

Potential Causes & Recommended Solutions:

  • Strong Amine-Silica Interaction: The lone pairs on the nitrogen atoms form strong hydrogen bonds with silica gel, leading to tailing and poor separation.

    • Solution 1 (Modified Eluent): Add a small amount of a competitive base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase (e.g., DCM/MeOH/NH₃ 95:4.5:0.5). This neutralizes the active sites on the silica.

    • Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Alternatively, consider reverse-phase chromatography (C18 silica), where polar compounds elute first.

    • Solution 3 (Solid-Phase Extraction): For rapid, small-scale purification, C18 solid-phase extraction (SPE) cartridges can be highly effective and significantly reduce solvent consumption compared to preparative HPLC.[9]

  • High Polarity of the Compound: The compound may be too polar for normal-phase chromatography, even with modifiers.

    • Solution: Reverse-phase preparative HPLC is often the most effective method for purifying highly polar, drug-like molecules. Standard mobile phases are water/acetonitrile or water/methanol, often with trifluoroacetic acid (TFA) or formic acid as an additive to improve peak shape. The resulting product will be a salt (e.g., TFA salt), which may require a subsequent workup step (like a basic wash or ion-exchange resin) if the freebase is required.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the strategy and theory behind cyanide-free diazaspiro synthesis.

Q1: What are the most promising and versatile cyanide-free strategies for synthesizing diazaspiro skeletons?

The field has moved decisively towards catalytic and multicomponent strategies that build molecular complexity rapidly and with high atom economy.[10]

  • Multicomponent Reactions (MCRs): Reactions like the Povarov reaction (for tetrahydroquinolines) and [3+2] cycloadditions using in-situ generated azomethine ylides are workhorses for constructing five- and six-membered nitrogen heterocycles.[5][7] These methods are powerful because they form multiple bonds in a single operation from simple starting materials.

  • Domino or Cascade Reactions: Palladium-catalyzed domino reactions, for instance, can orchestrate a sequence of bond formations, such as a C-C coupling followed by a spirocyclization, to build complex scaffolds in one pot.[11]

  • N-Heterocyclic Carbene (NHC) Organocatalysis: NHCs are incredibly versatile catalysts that can generate a variety of reactive intermediates (Breslow, acyl azolium) to engage in annulations, leading to diverse spiroheterocycles.[12]

  • Enzymatic Synthesis: Biocatalysis offers an emerging frontier for creating chiral molecules under mild, environmentally friendly conditions.[13][14] For example, engineered enzymes can catalyze carbene transfer reactions to form spirocyclopropanes with high enantioselectivity.[13]

General Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Purification cluster_2 Analysis & Characterization setup Reaction Setup (Inert Atmosphere, Dry Solvents) addition Reagent Addition (Controlled Rate/Order) setup->addition monitoring Reaction Monitoring (TLC, LCMS) addition->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup (Extraction, Washes) quench->extract purify Purification (Column Chromatography, HPLC) extract->purify concentrate Solvent Removal purify->concentrate characterize Structural Analysis (NMR, HRMS, X-Ray) concentrate->characterize final_product Pure Compound characterize->final_product

Caption: A typical experimental workflow for the synthesis of diazaspiro compounds.

Q2: How do I choose the right catalytic system for my desired transformation?

Catalyst selection is a function of the specific bond you want to form and the functional groups present in your substrates.

  • For [3+2] Cycloadditions: These reactions often benefit from Lewis acids (e.g., Ag(I), Cu(II), Sc(III)) that can coordinate to the starting materials, promoting the formation of the 1,3-dipole and activating the dipolarophile.[6]

  • For Domino Reactions Involving C-C Coupling: Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are the go-to choice for reactions involving aryl halides, such as in Heck or Suzuki couplings that are part of a cascade sequence.[11]

  • For Asymmetric Synthesis: Chiral catalysts are required. This can involve using a metal with a chiral ligand (e.g., chiral phosphines) or employing an organocatalyst like a chiral NHC or a proline derivative. Recently, artificial metalloenzymes, such as iridium-containing cytochrome variants, have shown remarkable activity and stereoselectivity.[12][13]

Q3: What are the primary safety and scalability advantages of moving to cyanide-free routes?

The advantages are significant, particularly in a drug development setting.

  • Safety: The most obvious benefit is the elimination of highly toxic and volatile cyanide reagents (e.g., KCN, NaCN, TMS-CN).[15][16] This drastically reduces the risk of accidental exposure and simplifies waste disposal protocols.

  • Robustness and Reproducibility: Cyanide-free methods, especially catalytic ones, often operate under milder conditions (lower temperatures, neutral pH) than harsh, stoichiometric reactions. This can prevent degradation of sensitive functional groups, leading to cleaner reaction profiles and more reproducible results.

  • Scalability: Catalytic reactions are inherently more scalable. Using a small amount of catalyst (e.g., 0.1-5 mol%) is far more cost-effective and manageable on a large scale than using multiple stoichiometric reagents. MCRs also improve process efficiency by reducing the number of unit operations (setups, workups, purifications), which is a major consideration in process chemistry.[5][10]

References

  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubMed. (2004). Multicomponent reactions of diazoamides: diastereoselective synthesis of mono- and bis-spirofurooxindoles. J Org Chem.
  • MDPI. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts.
  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • National Institutes of Health. (n.d.). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • ResearchGate. (n.d.). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles.
  • RSC Publishing. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
  • PubMed Central. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water.
  • Yantai CNLITE Mineral Processing Reagents Co., Ltd. (2019). Development of Sodium Cyanide Substitutes.
  • RSC Publishing. (n.d.). Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry.
  • PubMed. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org Biomol Chem.
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Syngene International Ltd. (n.d.). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE.
  • PubMed. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. J Med Chem.
  • ResearchGate. (n.d.). (PDF) Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water.
  • JOCPR. (n.d.). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways.
  • Scirp.org. (2016). A Review on Alternative Gold Recovery Re-agents to Cyanide.

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Technical Support Center: Optimizing Acylation of Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acylation of aminonitriles. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of aminonitrile acylation and achieve optimal results in your experiments.

Introduction to Aminonitrile Acylation

The acylation of aminonitriles is a fundamental transformation in organic synthesis, providing access to N-acylated α-aminonitriles. These compounds are of significant interest in medicinal chemistry, serving as key intermediates for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules.[1] The reaction typically involves the formation of an amide bond by treating an aminonitrile with an acylating agent. A common and efficient approach to synthesizing N-acylated α-aminonitriles is through a one-pot Strecker reaction involving an aldehyde, an amide, and a cyanide source.[1][2]

This guide will focus on optimizing the conditions for this multicomponent reaction, as well as addressing challenges in the direct acylation of pre-synthesized aminonitriles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the acylation of aminonitriles.

Problem 1: Low or No Product Yield

Possible Causes:

  • Reduced Nucleophilicity of the Amide: In Strecker-type reactions with amides, the nitrogen atom is less nucleophilic compared to a primary or secondary amine, leading to a sluggish reaction.

  • Inefficient Formation of the N-Acylimine Intermediate: The key intermediate in the amide-based Strecker reaction is the N-acylimine. Its formation can be slow or reversible.

  • Poor Quality of Reagents or Solvents: The presence of moisture or impurities in your starting materials or solvents can significantly hinder the reaction. Acylating agents and some catalysts are particularly sensitive to hydrolysis.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products.

  • Inactive Catalyst: If you are using a catalyst, it may be inactive due to improper storage or handling.

Suggested Solutions:

  • Optimize Catalyst and Cyanide Source:

    • For Strecker reactions involving amides, an uncatalyzed reaction with potassium cyanide (KCN) in a suitable solvent can be highly effective.[1]

    • If using trimethylsilyl cyanide (TMSCN), a Lewis acid catalyst such as InCl₃ or BiBr₃ may be necessary to activate the TMSCN.[1] However, yields may be lower compared to the KCN protocol.[1]

    • The choice of catalyst can be solvent-dependent. Polar solvents can solvate the Lewis acid, reducing its catalytic activity.[2]

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry glassware thoroughly in an oven before use.

    • Consider adding a drying agent, such as anhydrous sodium sulfate (Na₂SO₄), to the reaction mixture.[1]

  • Adjust Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10-20 °C to find the optimal balance between reaction rate and product stability. For some substrates, increasing the temperature from room temperature to 45 °C has been shown to increase yield and decrease reaction time.[1]

  • Consider a "Telescoping" Protocol:

    • For the Strecker reaction with amides, a two-step, one-pot "telescoping" protocol can be effective. This involves the formation of an intermediate from the aldehyde and amide first, followed by the addition of the cyanide source without isolating the intermediate.[1]

Problem 2: Slow Reaction Rate (Long Reaction Times)

Possible Causes:

  • Inherently Slow Reaction Kinetics: As mentioned, the use of amides in Strecker reactions leads to slower kinetics compared to more nucleophilic amines. Reaction times of several days are not uncommon.[1]

  • Insufficient Activation of Electrophiles: The aldehyde or the N-acylimine intermediate may not be sufficiently activated under the current reaction conditions.

Suggested Solutions:

  • Employ a Suitable Catalyst:

    • While some systems work well without a catalyst, a Lewis acid or Brønsted acid can accelerate the formation of the N-acylimine intermediate.

    • For direct acylation of aminonitriles, a base catalyst is typically required to deprotonate the amine, increasing its nucleophilicity.

  • Increase Reaction Temperature:

    • Carefully increasing the temperature can significantly reduce reaction times. However, monitor for the formation of byproducts.

  • Increase Reagent Concentration:

    • Increasing the concentration of the reactants can lead to a faster reaction rate, but be mindful of potential solubility issues and exothermic reactions.

Problem 3: Formation of Significant Byproducts

Possible Causes:

  • Cyanohydrin Formation: The cyanide source can react directly with the aldehyde to form a cyanohydrin, which is a common side reaction in Strecker syntheses.

  • Aldol-Type Condensation: Aldehydes with α-hydrogens can undergo self-condensation under basic or acidic conditions.

  • Hydrolysis of the Nitrile Group: The nitrile group in the product can be hydrolyzed to a carboxylic acid or amide during workup, especially under harsh acidic or basic conditions.

  • Over-acylation: In the direct acylation of aminonitriles, it is possible to get di-acylation on the nitrogen if a strong acylating agent and excess base are used.

Suggested Solutions:

  • Optimize the Order of Addition:

    • In a Strecker reaction, pre-forming the imine or N-acylimine intermediate before adding the cyanide source can minimize cyanohydrin formation.

  • Control the Reaction Temperature:

    • Lowering the temperature can sometimes suppress side reactions like aldol condensation.

  • Careful Workup Procedure:

    • Perform the aqueous workup under neutral or mildly acidic/basic conditions to prevent hydrolysis of the nitrile group.

  • Choice of Acylating Agent and Stoichiometry:

    • For direct acylation, use a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride) or carefully control the stoichiometry of the acylating agent and base to avoid over-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the best cyanide source for my reaction?

A1: The choice of cyanide source is critical.

  • Potassium Cyanide (KCN): Often gives high yields in Strecker-type reactions with amides, even without a catalyst. It is a solid and requires careful handling due to its high toxicity.[1]

  • Trimethylsilyl Cyanide (TMSCN): A less basic and more soluble cyanide source. It often requires activation by a Lewis acid catalyst.[1] It is a volatile and toxic liquid.

  • Acetone Cyanohydrin: Can be used as a cyanide source but may not be effective in all systems.[1]

Q2: How do I choose the right solvent?

A2: The acylation of aminonitriles can tolerate a wide range of solvents.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and are good choices for reactions involving moisture-sensitive reagents.

  • Protic Solvents: Methanol and water can be used, particularly in uncatalyzed KCN-mediated Strecker reactions.[1]

  • Solvent Effects on Catalysis: Be aware that polar solvents can coordinate to Lewis acid catalysts and inhibit their activity.[2]

Q3: What is the role of a Lewis acid catalyst?

A3: A Lewis acid can play several roles in the acylation of aminonitriles:

  • Activation of the Aldehyde: The Lewis acid can coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the attack by the amide.

  • Activation of the N-Acylimine Intermediate: It can also activate the N-acylimine intermediate towards nucleophilic attack by the cyanide ion.

  • Activation of TMSCN: Lewis acids are often necessary to activate TMSCN as a cyanide source.[1]

Q4: What are the key safety precautions when working with cyanides?

A4: Cyanide compounds are highly toxic and require strict safety protocols.

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.

  • Avoid contact with acids, which will generate highly toxic hydrogen cyanide (HCN) gas.

  • Have a cyanide antidote kit readily available and ensure you and your colleagues are trained in its use.

  • Quench any residual cyanide in the reaction mixture and on glassware with a bleach solution or a buffered alkaline solution before disposal. [3][4][5]

Data Presentation

Table 1: Comparison of Cyanide Sources and Catalysts in a Model Strecker Reaction

Cyanide SourceCatalyst (mol%)SolventYield (%)Reference
KCNNoneTHF94[1]
KCNNoneMethanol85[1]
TMSCNNoneTHF0[1]
TMSCNCu(OTf)₂ (10)THF55[1]
TMSCNInCl₃ (10)DCM62[1]
TMSCNBiBr₃ (10)DCM71[1]

Reaction conditions: Phenylacetamide, 3-phenylpropanal, cyanide source, and catalyst in the specified solvent at room temperature for 24 hours.

Experimental Protocols

Protocol 1: General Procedure for the Telescoping Strecker Reaction
  • To a solution of the aldehyde (1.0 equiv) and amide (1.2 equiv) in an anhydrous solvent (e.g., THF), add the appropriate catalyst if required.

  • Stir the reaction mixture at room temperature and monitor the formation of the intermediate by TLC or LC-MS.

  • Once the formation of the intermediate is complete or has stalled, cool the reaction mixture to 0 °C.

  • Carefully add the cyanide source (e.g., KCN, 1.5 equiv) in portions.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Direct Acylation of an Aminonitrile
  • Dissolve the aminonitrile (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C.

  • Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Diagram 1: General Mechanism of the Strecker Reaction with an Amide

Strecker_Mechanism Aldehyde Aldehyde N_Acylimine N-Acylimine Intermediate Aldehyde->N_Acylimine + Amide - H₂O Amide Amide Product N-Acylated α-Aminonitrile N_Acylimine->Product + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Product

Caption: Formation of N-acylated α-aminonitrile via a Strecker reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Purity of Reagents & Solvents Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Byproducts Analyze for Byproducts (TLC, LC-MS, NMR) Start->Analyze_Byproducts Solution1 Use Anhydrous Solvents Add Drying Agent Check_Reagents->Solution1 Solution2 Screen Catalysts (Lewis/Brønsted Acids) Optimize_Conditions->Solution2 Solution3 Adjust Temperature (Increase/Decrease) Optimize_Conditions->Solution3 Solution4 Modify Workup (Neutral pH) Analyze_Byproducts->Solution4

Caption: A systematic approach to troubleshooting low product yield.

References

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • Download Cyanides SOP Template. Boston University Environmental Health & Safety.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health.
  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Royal Society of Chemistry.
  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate.
  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety.
  • Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite. ResearchGate.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport.

Sources

Technical Support Center: Troubleshooting Low Conversion in Intramolecular Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for intramolecular cyclization reactions. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers face when cyclization yields are disappointingly low. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and solve issues in your own systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My primary problem is the formation of polymers or dimers instead of my desired cyclic product. What is the fundamental principle I'm missing?

Answer: This is the classic and most fundamental challenge in intramolecular cyclization: the competition between the desired intramolecular reaction (a first-order process) and the undesired intermolecular reaction, which leads to dimers, oligomers, and polymers (a second-order process).[1]

The rate of your desired cyclization depends only on the concentration of your starting material, A: Rateintra = k1[A]

The rate of the undesired polymerization depends on the concentration of the starting material squared, as two molecules must collide: Rateinter = k2[A]2

The Causality: Because the intermolecular rate is exponentially dependent on concentration, you can dramatically favor the intramolecular pathway by reducing the concentration of the substrate.[2] This is the cornerstone of the High Dilution Principle .[3][4] At very low concentrations, the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule.

Core Troubleshooting Strategy: Implementing High Dilution

The most effective way to suppress polymerization is to maintain an extremely low concentration of the linear precursor throughout the reaction.[5] This is typically achieved not by using enormous volumes of solvent from the start, but by the slow addition of the substrate to a large volume of solvent, often at reflux.[3] This technique is sometimes called "pseudo-dilution."

Workflow for High Dilution Setup

cluster_0 Preparation cluster_1 Execution cluster_2 Completion A Dissolve entire substrate in small volume of solvent (e.g., 10-20 mL) C Load substrate solution into a syringe pump A->C B Prepare large reaction flask with bulk solvent (e.g., 500 mL) and any non-substrate reagents D Heat bulk solvent to reaction temperature (e.g., reflux) B->D E Start slow addition via syringe pump over several hours (e.g., 4-12 h) C->E D->E F After addition, continue reaction for a set time (e.g., 1-2 h) E->F G Monitor by TLC/LC-MS for consumption of starting material F->G

Caption: Workflow for a pseudo-high dilution experiment.

Recommended Concentration Ranges

Ring Size Being FormedTypical Target Concentration (M)Rationale
5-7 membered0.1 - 0.01 MGenerally favorable kinetics and thermodynamics; high dilution is less critical but still beneficial.
8-13 membered (Medium)0.01 - 0.001 MHigh transannular strain and unfavorable entropy; high dilution is critical to prevent polymerization.
14+ membered (Macrocycles)< 0.001 MHigh entropic barrier to cyclization; high dilution is essential.[6]
Question 2: I've tried high dilution, but my yield is still low and I recover mostly starting material. What should I investigate next?

Answer: If neither cyclization nor polymerization is occurring, the issue lies with the intrinsic reactivity of your substrate or the reaction conditions being insufficient to overcome the activation energy. This is where you must think like a physical organic chemist and consider thermodynamics, stereoelectronics, and catalysis.

Troubleshooting Workflow: Low Intrinsic Reactivity

Start Low Yield & Recovered Starting Material CheckStrain Is the target ring highly strained? (e.g., medium rings, trans-fused systems) Start->CheckStrain CheckBaldwin Is the cyclization 'disfavored' by Baldwin's Rules? CheckStrain->CheckBaldwin No Redesign Redesign Substrate: - Introduce conformational constraints (e.g., gem-dimethyl, double bonds) - Change ring size CheckStrain->Redesign Yes CheckConditions Are reaction conditions (Temperature, Catalyst, Solvent) optimal? CheckBaldwin->CheckConditions No CheckBaldwin->Redesign Yes ForceReaction Force Conditions: - Increase temperature - Use a more active catalyst - Screen solvents CheckConditions->ForceReaction No End Successful Cyclization CheckConditions->End Yes (Optimized) Reassess Reassess synthetic route. Is this cyclization viable? Redesign->Reassess ForceReaction->End

Sources

Stability and degradation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS: 151257-01-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this key pharmaceutical intermediate. As a crucial building block in the synthesis of Irbesartan, an antihypertensive drug, understanding its chemical behavior is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2]

The unique spirocyclic nature of this molecule, where two rings share a single carbon atom, imparts a rigid three-dimensional structure.[3] This rigidity can enhance metabolic stability and optimize binding to biological targets, making spirocycles attractive scaffolds in drug discovery.[4][5] However, the presence of an imine functional group within the diazaspironone core presents specific stability challenges that must be carefully managed.

This guide provides FAQs and troubleshooting workflows based on the compound's chemical properties and established principles of organic chemistry.

Frequently Asked Questions (FAQs)

Section 1: Handling and Storage

Question: What are the recommended storage conditions for this compound?

Answer: To maintain its integrity, this compound hydrochloride should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] Specific temperature recommendations include refrigeration at 4°C or 5°C.[7][8] It is crucial to store it away from incompatible materials and foodstuffs.[6] Proper storage is vital to prevent chemical degradation.

Question: What is the expected physical appearance of the compound?

Answer: The compound is typically supplied as a solid, ranging from a white to beige crystalline powder.[6] However, it has also been described as a brown oil, which may indicate sensitivity to temperature and light. Any significant change from the supplier's described appearance should be investigated.

Question: What are the known solubilities for this compound?

Answer: The compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[7] When preparing solutions, it is advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application. Assume that aqueous solutions, especially if not pH-controlled, may be prone to hydrolysis over time.

Section 2: Chemical Stability and Degradation

Question: What is the primary degradation pathway I should be concerned about?

Answer: The most significant stability concern is the hydrolysis of the endocyclic imine (C=N) bond within the 2-imidazolin-5-one core. Imines are susceptible to hydrolysis, a reaction that is often catalyzed by the presence of water and accelerated under acidic or basic conditions. This reaction would result in the opening of the heterocyclic ring, leading to the formation of impurities. While imine stability is substrate-dependent, the presence of moisture is a primary requisite for hydrolysis.[9]

Question: How thermally stable is this compound?

Answer: In its solid, crystalline form, the compound exhibits high thermal stability, with a reported melting point in the range of 240-260°C.[6][7] However, this does not preclude degradation in solution at elevated temperatures. For imines, maintaining anhydrous (dry) and neutral pH conditions is critical for stability at higher temperatures.[9] Thermal degradation studies on related amine compounds show that degradation rates increase with temperature, especially in the presence of CO2 or other contaminants.[10][11]

Question: Is the compound sensitive to light (photostable)?

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments.

Issue 1: Appearance of unexpected peaks in my HPLC chromatogram during analysis or reaction monitoring.

Potential Cause Explanation & Causality Recommended Action
Hydrolytic Degradation The imine bond is the most likely site of instability. Trace amounts of water in your solvent, on glassware, or absorbed from the atmosphere can be sufficient to cause slow degradation, leading to new peaks corresponding to the ring-opened product.1. Use Anhydrous Solvents: Use freshly opened, high-purity anhydrous solvents for sample and standard preparation. 2. Control pH: If using aqueous or protic solvents, buffer the solution to a neutral pH, as both acid and base can catalyze hydrolysis. 3. Analyze Promptly: Prepare solutions immediately before analysis and avoid storing them for extended periods, even at low temperatures.
Solvent Interaction Reactive solvents (e.g., primary/secondary amines, reactive aldehydes) could potentially interact with the imine or amide functionalities of the molecule.Ensure all solvents and reagents are inert with respect to the compound's functional groups. Review the full composition of any solvent mixtures used.
Thermal Degradation in Injector If using high GC or HPLC injector temperatures, on-column degradation could be occurring.Optimize the injector temperature by systematically lowering it to find a point where the degradation peak is minimized without compromising peak shape or carryover.
Troubleshooting Workflow: Investigating unexpected Impurities

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Actions observe New peak observed in HPLC/UPLC analysis check_sample Check appearance and storage of solid sample observe->check_sample check_soln Check age and storage of analytical solution observe->check_soln moisture Hypothesis: Hydrolysis check_soln->moisture temp Hypothesis: Thermal Stress check_soln->temp light Hypothesis: Photodegradation check_soln->light action_moisture Use anhydrous solvents. Prepare fresh solutions. moisture->action_moisture Test action_temp Reduce injector temp. Store solutions at 2-8°C. temp->action_temp Test action_light Protect solutions from light (use amber vials). light->action_light Test reanalyze Re-analyze sample under controlled conditions action_moisture->reanalyze action_temp->reanalyze action_light->reanalyze

Caption: Workflow for troubleshooting unexpected impurities.

Issue 2: Inconsistent reaction yields or formation of unknown byproducts when using the compound as a starting material.

Potential Cause Explanation & Causality Recommended Action
Degraded Starting Material If the compound has degraded in storage, its effective purity is lower than assumed. The degradation products may not participate in the reaction or could form their own side products.1. Confirm Purity: Re-test the purity of the starting material by HPLC or another suitable method before use. 2. Proper Handling: Ensure the compound is brought to room temperature in a desiccator before opening to prevent moisture condensation on the cold solid.[6]
Reaction Conditions The reaction itself may have conditions (e.g., presence of water, non-neutral pH, high temperature for extended periods) that are causing the compound to degrade in situ.1. Anhydrous Techniques: If the reaction chemistry allows, use standard anhydrous techniques (e.g., oven-dried glassware, inert atmosphere). 2. Temperature Control: Evaluate if the reaction can proceed at a lower temperature to minimize thermal degradation.[9] 3. pH Monitoring: Monitor and control the pH of the reaction mixture if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol provides a framework for intentionally degrading the compound under various stress conditions to identify potential degradation products and pathways. This is a critical step in pharmaceutical development.[12]

Objective: To assess the intrinsic stability of this compound hydrochloride.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) to make a 1 mg/mL stock solution.

  • Apply Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a vial of the stock solution at 80°C for 48 hours. Store a sample of the solid powder at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Run a dark control in parallel.

  • Sample Analysis:

    • After the designated time, cool samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, a non-stressed control solution, and a blank by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed versus control samples.

    • Identify and characterize major degradation products using mass spectrometry (MS) data.

Anticipated Degradation Pathway: Imine Hydrolysis

The most probable degradation route involves the addition of water across the C=N double bond, followed by ring cleavage.

G cluster_0 Degradation Pathway A This compound (Imine Form) B Ring-Opened Amide Intermediate A->B + H₂O (Hydrolysis)

Caption: Predicted hydrolytic degradation of the spiro-compound.

References
  • This compound hydrochloride - ChemicalBook. (n.d.).
  • 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride | Atom. (n.d.). Atompharma.
  • Is Imine group stable at high Temp.? (2018, October 2). ResearchGate.
  • This compound hydrochloride - Chem-Impex. (n.d.).
  • Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge. (n.d.). University of Kentucky.
  • Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications.
  • Burov, O. N., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC, NIH.
  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC, NIH.
  • 1,3-Diazaspiro[4.4]non-1-en-4-one,2-butyl-, hydrochloride (1:1) - Antimex Chemical Limited. (n.d.).
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride | CAS No - Simson Pharma. (n.d.).
  • This compound hydrochloride | 151257-01-1 - ChemicalBook. (n.d.).
  • Photochemistry - SpiroChem. (n.d.).
  • This compound Hydrochloride - LGC Standards. (n.d.).
  • Bajaj, S., et al. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. OUCI.
  • Spiro, V., et al. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online.
  • 2-Butyl-1,3-Diazaspiro(4.4)non-1-en-4-one Hydrochloride API Suppliers - apicule. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing pH-dependent solubility. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH-dependent solubility in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the pH-dependent solubility of drug compounds.

Q1: What is pH-dependent solubility and why is it important for drug development?

A: The pH-dependent solubility of a drug is the variation in its solubility as the pH of the solvent changes.[1] This is a critical parameter in drug development because the pH of the gastrointestinal (GI) tract varies significantly, from the highly acidic environment of the stomach (pH 1-3) to the more neutral to slightly alkaline conditions of the small intestine (pH 5-8).[2][3][4] For a drug to be effective when taken orally, it must dissolve to be absorbed into the bloodstream.[5] Weakly acidic or basic drugs, which constitute a large portion of pharmaceuticals, exhibit pH-dependent solubility.[2][4] Understanding this behavior is crucial for predicting a drug's absorption, bioavailability, and ultimately, its therapeutic efficacy.[6]

Q2: How does the pKa of a compound relate to its pH-dependent solubility?

A: The pKa is the pH at which a compound exists in equal proportions of its ionized and non-ionized forms.[6][7] This value is fundamental to understanding and predicting a drug's pH-dependent solubility profile.[6][8]

  • For a weakly acidic drug: At a pH below its pKa, the non-ionized (less soluble) form predominates. As the pH rises above the pKa, the drug increasingly ionizes, leading to a significant increase in its aqueous solubility.

  • For a weakly basic drug: The opposite is true. At a pH below its pKa, the ionized (more soluble) form is prevalent. As the pH increases above the pKa, the non-ionized (less soluble) form becomes more dominant, causing a decrease in solubility.[4]

The Henderson-Hasselbalch equation is a key tool used to calculate the ratio of ionized to non-ionized drug at a given pH, which in turn helps predict its solubility behavior.[9][10][11]

Q3: What is the difference between kinetic and thermodynamic solubility?

A: It is essential to distinguish between kinetic and thermodynamic solubility as they represent different aspects of the dissolution process.[12]

  • Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, where the solid and dissolved forms are in a stable state.[12][13] This is a true measure of a drug's intrinsic solubility under specific conditions.

  • Kinetic solubility is determined by measuring the concentration of a compound at the point of precipitation when a concentrated solution (often in an organic solvent like DMSO) is added to an aqueous buffer.[13][14] Kinetic solubility values are often higher than thermodynamic solubility because the compound can form a supersaturated solution before it precipitates.[12][14][15]

In early drug discovery, kinetic solubility assays are often used for high-throughput screening, while thermodynamic solubility provides a more accurate and relevant measure for formulation development.[13]

Q4: How can the solubility of a poorly soluble, pH-dependent drug be improved?

A: Several strategies can be employed to enhance the solubility of poorly soluble drugs:

  • Salt Formation: Converting a weakly acidic or basic drug into a salt is a common and effective method to increase its solubility and dissolution rate.[16][17][18][19] The choice of the counter-ion is critical and can significantly impact the salt's physicochemical properties.[20]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[21][22][23][24][25] This is because the amorphous form has a higher energy state compared to the stable crystalline form.[24]

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area available for dissolution, thereby improving the dissolution rate.[16][26][27][28]

  • Use of Co-solvents and Surfactants: Adding co-solvents or surfactants to the formulation can help to increase the solubility of hydrophobic drugs.[17][27][28]

II. Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during experiments involving pH-dependent solubility.

Guide 1: Inconsistent or Non-Reproducible Solubility Results

Problem: You are observing significant variability in solubility measurements for the same compound under identical conditions.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Equilibrium Not Reached The system may not have reached thermodynamic equilibrium, leading to an underestimation of solubility.1. Extend Incubation Time: Increase the equilibration time (e.g., from 24 to 48 or 72 hours) to ensure the solution is fully saturated.[29] 2. Monitor Concentration Over Time: Take samples at different time points to confirm that the concentration has plateaued.
Solid-State Form Conversion The solid form of the drug may be converting to a different, less soluble polymorph or hydrate during the experiment.1. Solid-State Characterization: Analyze the solid material before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystal form. 2. Use the Most Stable Polymorph: Ensure you are starting with the most thermodynamically stable form of the compound for consistent results.
Inaccurate pH Measurement/Control Small variations in the final pH of the solution can lead to large differences in the solubility of pH-dependent compounds.1. Calibrate pH Meter: Regularly calibrate your pH meter with fresh, certified buffers. 2. Verify Final pH: Always measure and record the pH of the saturated solution at the end of the experiment. The dissolution of an acidic or basic compound can alter the final pH of an unbuffered or weakly buffered solution.[30]
Inadequate Solid-to-Liquid Ratio An insufficient amount of solid material may lead to complete dissolution, preventing the formation of a saturated solution.1. Ensure Excess Solid: Visually confirm that an excess of undissolved solid remains at the end of the experiment. 2. Increase Starting Material: If in doubt, increase the amount of compound added to the solvent.
Guide 2: Drug Precipitation Upon pH Shift or Dilution

Problem: Your drug compound precipitates out of solution when the pH is changed or when a stock solution is diluted into an aqueous buffer.[31]

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Exceeding Solubility Limit The change in pH has shifted the equilibrium to favor the less soluble, non-ionized form of the drug, causing its concentration to exceed the solubility limit.1. Determine pH-Solubility Profile: Experimentally determine the full pH-solubility profile of your compound to identify the pH range where it is most soluble. 2. Adjust Final Concentration: Lower the final concentration of the compound in the aqueous buffer to stay below its solubility limit at the target pH.[31]
"Common Ion Effect" For salt forms of drugs, the presence of a common ion in the buffer can suppress the dissolution of the salt, leading to lower solubility.[32][33][34][35][36]1. Choose Appropriate Buffers: Be mindful of the buffer components. For example, when working with a hydrochloride salt, avoid high concentrations of chloride-containing buffers if possible. 2. Evaluate Different Salt Forms: If the common ion effect is a significant issue, consider synthesizing and evaluating different salt forms of the drug.[18][37]
Supersaturation and Crystallization Diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can create a temporary supersaturated state, which then leads to precipitation.1. Optimize Dilution Method: Add the stock solution to the aqueous buffer slowly while vortexing to facilitate rapid mixing and minimize localized high concentrations. 2. Use Formulation Strategies: For in vivo studies or assays, consider formulating the compound using enabling technologies like amorphous solid dispersions or cyclodextrin complexes to maintain supersaturation.[21][26]
Guide 3: Unexpectedly Low or High Dissolution Rates

Problem: The rate at which your drug dissolves is significantly different from what you predicted based on its solubility.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Poor Wettability The surface of the drug particles may be hydrophobic, preventing efficient contact with the aqueous dissolution medium.1. Add Surfactants: Incorporate a low concentration of a surfactant (e.g., sodium lauryl sulfate, Tween 80) into the dissolution medium to improve wetting. 2. Particle Size Reduction: Micronizing the drug particles can increase the surface area and improve wettability.[17]
Formation of an Unstirred Water Layer A stagnant layer of water can form around the dissolving particles, creating a diffusion barrier that slows down dissolution.1. Increase Agitation: Increase the stirring speed or agitation rate in your dissolution apparatus to reduce the thickness of the unstirred water layer. 2. Use a Flow-Through Cell: For certain applications, a flow-through dissolution apparatus can provide more controlled hydrodynamic conditions.
Degradation in Dissolution Medium The drug may be chemically unstable at the pH of the dissolution medium, leading to lower than expected concentrations over time.[38]1. Assess Chemical Stability: Analyze samples from the dissolution medium at different time points using a stability-indicating HPLC method to check for the appearance of degradation products. 2. Modify Dissolution Medium: If degradation is observed, consider adjusting the pH or adding antioxidants to the dissolution medium, if appropriate for the study's objective.

III. Experimental Protocols & Methodologies

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines the gold-standard method for determining the thermodynamic solubility of a compound.[29][30]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 1 to 8).

  • Addition of Compound: Add an excess amount of the drug compound to a known volume of each buffer in a glass vial. Ensure there is enough solid to maintain a saturated solution with undissolved solid present.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., at 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Dilution and Analysis: Dilute the filtered or centrifuged sample with a suitable solvent and analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the pH of the remaining solution in each vial to determine the final equilibrium pH.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This protocol describes a common high-throughput method for assessing the kinetic solubility of compounds.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Prepare Assay Plate: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in the microplate to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is typically defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

IV. Visualizations

Diagram 1: pH-Solubility Profile of a Weakly Basic Drug

This diagram illustrates the typical relationship between pH and solubility for a weakly basic compound.

G cluster_0 Low pH (e.g., Stomach) cluster_1 pH ≈ pKa cluster_2 High pH (e.g., Intestine) cluster_3 Solubility a Predominantly Ionized Form (BH+) b Mixture of Ionized (BH+) and Non-ionized (B) Forms a->b pH Increases d High Solubility a->d c Predominantly Non-ionized Form (B) b->c pH Increases e Decreasing Solubility b->e f Low Solubility c->f

Caption: pH-solubility relationship for a weak base.

Diagram 2: Troubleshooting Workflow for Inconsistent Solubility Data

This diagram provides a logical workflow for diagnosing and resolving issues with non-reproducible solubility measurements.

G start Inconsistent Solubility Results check_equilibrium Check for Equilibrium start->check_equilibrium check_solid_state Analyze Solid State (e.g., XRPD) check_equilibrium->check_solid_state Yes extend_time Extend Incubation Time check_equilibrium->extend_time No polymorph_conversion Polymorph Conversion Detected? check_solid_state->polymorph_conversion check_ph Verify Final pH ph_drift Significant pH Drift? check_ph->ph_drift re_run_experiment Re-run Experiment with Optimized Conditions extend_time->re_run_experiment polymorph_conversion->check_ph No use_stable_form Use Most Stable Polymorph polymorph_conversion->use_stable_form Yes use_stronger_buffer Use Stronger Buffer System ph_drift->use_stronger_buffer Yes ph_drift->re_run_experiment No use_stable_form->re_run_experiment use_stronger_buffer->re_run_experiment

Caption: Workflow for troubleshooting inconsistent solubility.

V. References

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  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4546.

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2014, October 2). Pharmaceutical Technology. Retrieved January 9, 2026, from [Link]

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  • Hwang, S. S., & Wang, H. (1987). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology, 39(8), 587-591.

  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(05), 14-23.

  • Patel, H., & Vora, A. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(11), 4047-4061.

  • PH-dependent solubility: Significance and symbolism. (2025, July 31). Dr.Oracle. Retrieved January 9, 2026, from [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2025, February 28). Dr.Oracle. Retrieved January 9, 2026, from [Link]

  • Ghule, P. J., Aukunuru, J., & Bairagi, S. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Asian Journal of Pharmacy and Technology, 10(3), 184-190.

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  • Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.

  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). Delivery of poorly soluble compounds by amorphous solid dispersions. International journal of pharmaceutics, 453(1), 231-242.

  • Sharma, D., Saini, S., Singh, M., & Rana, S. (2021). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 68(2), 104-111.

  • Common Ion Effect: Significance and symbolism. (2025, October 26). Dr.Oracle. Retrieved January 9, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved January 9, 2026, from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

  • Bighash, M., & Singh, P. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 12(6), 551.

  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc. Retrieved January 9, 2026, from [Link]

  • Lee, G. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of the Royal Society of Medicine, 106(10), 390-392.

  • Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and computational methods pertaining to drug solubility. In-silico pharmacology, 1-27.

  • Bjelić, S., & Jónsdóttir, S. Ó. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and modeling, 46(6), 2601-2609.

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589-595.

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Sources

Process scale-up challenges for spirocyclic intermediate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Intermediate Production. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the complex challenges encountered during process scale-up. This resource moves beyond simple procedural lists to explain the fundamental principles behind each recommendation, ensuring you can adapt and troubleshoot effectively in your own lab or pilot plant.

This guide is structured to address issues as you might encounter them, from initial strategic planning to the critical final stages of purification and impurity control.

Section 1: Foundational Scale-Up Strategy

Scaling a synthesis is not merely about using larger flasks and more reagents; it involves a fundamental shift in how we approach and control the chemistry.[1] Physical parameters that are negligible at the lab bench, such as heat transfer and mixing efficiency, become process-defining challenges at scale.[2][3]

Frequently Asked Questions (FAQs)

Q1: We have a promising synthetic route for a spirocyclic intermediate on a 1-gram scale. What are the first critical questions to ask before attempting a 100-gram pilot batch?

A1: Before any scale-up, a multi-faceted risk and feasibility analysis is essential. The initial lab-scale route, often developed by medicinal chemists, prioritizes speed and accessibility of the target molecule over scalability.[4] Therefore, your primary assessment should focus on:

  • Safety & Energetics: Is the reaction highly exothermic? A reaction that is easily managed in a 500 mL flask can become a dangerous runaway in a 50 L reactor due to the non-linear scaling of heat generation (volume, r³) versus heat removal (surface area, r²).[2][3][5] A preliminary Differential Scanning Calorimetry (DSC) scan is crucial to quantify the heat of reaction.[6]

  • Reagent Selection & Cost: Are any reagents prohibitively expensive, hazardous, or difficult to source in bulk?[7][8] For instance, certain transition metal catalysts or specialized chiral ligands may be practical for discovery but unfeasible for manufacturing.[7] The goal is to replace stoichiometric reagents with catalytic alternatives where possible.[4]

  • Process Robustness: Does the reaction require strict anhydrous conditions or specialized equipment (e.g., photochemistry, high-pressure hydrogenation)? Such requirements can significantly complicate scale-up.[9][10] The process should be repeatable and resilient to minor fluctuations in conditions.[4]

  • Environmental Impact & Waste: What are the major waste streams? Solvents like chlorinated hydrocarbons are disfavored at an industrial scale. A "green chemistry" assessment can identify more sustainable alternatives early on.[8]

Q2: How do physical parameter changes impact the reaction outcome during scale-up?

A2: The transition from lab to plant scale fundamentally alters the physical environment of the reaction. Key changes include:

  • Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making both heating and cooling significantly less efficient.[1][3] This can lead to the formation of hot spots, promoting side reactions and impurity formation, or difficulty in initiating a reaction that requires a specific temperature.[6]

  • Mixing Efficiency: Achieving homogeneity in a large, multi-ton reactor is far more challenging than in a magnetically stirred flask.[6] Inefficient mixing can lead to localized high concentrations of reagents, causing unexpected side reactions or, in the case of exothermic additions, a dangerous accumulation of unreacted material.[2]

  • Addition Times: A dropwise addition that takes minutes in the lab may take hours at production scale.[11] This prolonged exposure of reactants to the reaction conditions can alter the impurity profile or even degrade the product.[1]

Diagram 1: General Process Scale-Up Workflow

G cluster_0 Phase 1: Feasibility & Route Scouting cluster_1 Phase 2: Process Development & Kilo-Lab cluster_2 Phase 3: Pilot Plant & Validation A Lab-Scale Synthesis (1-10 g) B Identify Scale-Up Hazards (DSC, Reagent Toxicity) A->B C Route Scouting & Optimization (Cost, Safety, Yield) B->C D Kilo-Lab Scale-Up (10-100 g) C->D Select Lead Route E Process Parameter Optimization (DoE, PAT) D->E F Impurity Profile & Tracking E->F G Pilot Plant Demo Batch (kg Scale) F->G Define Critical Parameters H Crystallization & Isolation Dev. G->H I Process Validation & Tech Transfer H->I

Caption: A phased approach to scaling up spirocyclic intermediate synthesis.

Section 2: Reaction-Specific Troubleshooting

The unique three-dimensional and often rigid structure of spirocycles presents specific synthetic challenges that can be amplified during scale-up.[12][13]

Frequently Asked Questions (FAQs)

Q3: My key spirocyclization step, an intramolecular Michael addition, is sluggish and gives significant byproduct formation at the 100g scale, whereas it was clean in the lab. What are the likely causes?

A3: This is a classic scale-up problem often rooted in mixing and thermal control.

  • Cause - Inefficient Mixing: In the lab, magnetic stirring provides rapid homogenization. In a large reactor, impeller design and speed are critical.[9] If the base or catalyst is not dispersed efficiently, you create localized "hotspots" of high reactivity, leading to side reactions, and other areas where the reaction is too slow.

  • Troubleshooting - Mixing:

    • Confirm Homogeneity: Ensure the reactor's stirring is sufficient to create a vortex and suspend any solids. For viscous reaction mixtures, specialized impellers may be needed.[6]

    • Sub-surface Addition: Instead of adding a reagent to the surface, introduce it below the surface level, close to the impeller, to ensure immediate dispersion.

  • Cause - Thermal Control: Even mildly exothermic reactions can build up heat in a large vessel. This temperature increase can accelerate side reactions that were negligible at the lab scale's controlled temperature.[9]

  • Troubleshooting - Thermal Control:

    • Slow the Addition: The simplest solution is to extend the addition time of the key reagent, allowing the cooling jacket to keep pace with heat generation.[11]

    • Use a Semi-Batch Process: Instead of adding all reagents at once, a controlled feed of one reactant allows you to manage the reaction rate and heat output directly.[5]

Q4: We are using a chiral catalyst for an asymmetric spirocyclization. On scale-up, the enantiomeric excess (ee) has dropped significantly. Why is this happening?

A4: A drop in enantioselectivity at scale often points to issues with temperature, concentration, or impurities that interfere with the catalyst's chiral environment.

  • Cause - Temperature Excursions: Asymmetric reactions are often highly sensitive to temperature. Localized hot spots caused by poor mixing or inadequate cooling can disrupt the catalyst-substrate complex, opening up non-selective reaction pathways.[6]

  • Troubleshooting - Isothermal Control: Implement strict temperature control. This may involve slowing down reagent addition or using a more powerful cooling system. Real-time temperature monitoring is essential.[14]

  • Cause - Impurities in Starting Materials/Solvents: Reagents and solvents used at the kilogram scale may have different impurity profiles than the highly purified materials used in the lab.[10] Trace amounts of water, peroxides, or metal contaminants can poison or inhibit the chiral catalyst.

  • Troubleshooting - Reagent Qualification:

    • Test New Batches: Always run a small-scale test reaction with the specific batches of reagents and solvents intended for the large-scale run.

    • Purify Solvents: If necessary, re-purify or pass solvents through activated alumina to remove potential catalyst poisons.

Section 3: Process Control & Safety

Safety is the paramount concern during scale-up. Understanding and controlling reaction energetics is not optional; it is a prerequisite for a successful and safe process.

Troubleshooting Exothermic Reactions

Many spirocyclization reactions, such as Friedel-Crafts alkylations or reactions involving highly reactive organometallics, are exothermic. Failure to manage this heat can lead to a thermal runaway, where the reaction rate and heat production spiral out of control.[11]

Q5: Our DSC analysis indicates a high heat of reaction (-150 kJ/mol) for our key spirocyclization step. How do we design a safe process for the pilot plant?

A5: A high exotherm requires a multi-layered safety and control strategy. The goal is to ensure that the rate of heat generation never exceeds the reactor's capacity for heat removal.[11]

  • Engineered Controls (Primary Strategy):

    • Semi-Batch or Continuous Flow: The safest approach is to control the reaction by limiting the addition of a key reagent. In a semi-batch process, this means a slow, controlled pump feed.[5] For very high exotherms, transitioning to a continuous flow reactor offers superior heat transfer and a much smaller volume of reacting material at any given time, drastically reducing risk.[11][14]

    • Dilution: Increasing the solvent volume can act as a heat sink, though this has cost and environmental implications.[3]

  • Procedural Controls:

    • Reverse Addition: Consider adding the reaction mixture to the reactive reagent rather than the other way around, if the chemistry allows. This can sometimes prevent the buildup of unstable intermediates.

    • Lower Temperature: Running the reaction at the lowest feasible temperature slows the reaction kinetics, providing a larger margin for error.[9]

  • Emergency Systems (Last Line of Defense):

    • Quench System: Have a pre-determined and tested quenching agent ready to be added to stop the reaction in an emergency.

    • Pressure Relief: Ensure the reactor is equipped with appropriately sized rupture discs or relief valves.[6]

Diagram 2: Decision Tree for Exotherm Management

G A Perform DSC/RC1 Calorimetry Quantify Heat of Reaction (ΔH) B ΔH < -50 kJ/mol (Low Risk) A->B C -50 < ΔH < -120 kJ/mol (Moderate Risk) A->C D ΔH > -120 kJ/mol (High Risk) A->D E Standard Batch Process Monitor Temperature B->E Safe F Implement Semi-Batch Process (Controlled Addition) C->F Recommended I Dilute Reaction Mixture C->I Alternative G Consider Continuous Flow Reactor D->G Strongly Recommended H Engineered Quench System Required F->H G->H

Caption: A risk-based approach to managing exothermic reactions during scale-up.

Section 4: Downstream Processing: Crystallization & Impurity Control

The final steps of isolating and purifying the spirocyclic intermediate are critical for meeting quality specifications. What works for a few grams often fails for kilograms.

Frequently Asked Questions (FAQs)

Q6: We are struggling to crystallize our spirocyclic product at a large scale. It either oils out or produces fine needles that are impossible to filter. What can we do?

A6: Crystallization is a complex process sensitive to supersaturation, cooling rate, agitation, and impurities.[15]

  • Problem: Oiling Out: This happens when the rate of supersaturation is too high, causing the compound to separate as a liquid phase instead of forming an ordered crystal lattice.

    • Solution - Control Supersaturation:

      • Slower Cooling/Antisolvent Addition: Drastically slow down the cooling rate or the addition of the antisolvent.

      • Seed the Solution: Introduce a small amount of crystalline material at a point of slight supersaturation to encourage controlled crystal growth.

      • Solvent Screening: The ideal crystallization solvent system may be different at scale. Perform a systematic screen to find a solvent where the product has moderate solubility at high temperatures and low solubility at room temperature.

  • Problem: Fine Needles: Needle-like morphology is common for rigid molecules and leads to poor filtration, low bulk density, and difficult handling.[16]

    • Solution - Modify Crystal Habit:

      • Reduce Agitation Speed: High shear from aggressive mixing can promote the formation of many small nuclei, leading to small crystals. Reduce the stirring speed once nucleation begins.

      • Temperature Cycling (Ostwald Ripening): After crystallization, gently cycle the temperature of the slurry up and down by a few degrees. This process dissolves the smaller, higher-energy crystals and allows the material to redeposit onto larger, more stable crystals.

      • Solvent System: The choice of solvent can dramatically influence crystal shape. A solvent that interrupts the intermolecular interactions driving growth along one crystal face can promote growth in other dimensions, leading to more equant (less needle-like) particles.

Q7: Our final product contains a new, unknown impurity at the 0.5% level that wasn't present in the lab-scale material. How do we identify and control it?

A7: The appearance of new impurities at scale is a common challenge due to longer reaction times, higher temperatures, or different raw material sources.[1][] A systematic approach is required.

  • Characterization: Isolate the impurity using preparative HPLC or by spiking a sample and carefully re-purifying. Characterize its structure using LC-MS and NMR.[18][19]

  • Identify the Source:

    • Degradation Product? Is the impurity formed by the degradation of the starting material, intermediate, or final product? Perform stress studies (e.g., heating the final product in the reaction solvent) to test this hypothesis.[18]

    • Byproduct? Does it arise from a side reaction? Re-examine the reaction mechanism and consider plausible alternative pathways that might be favored under the scaled-up conditions.

    • Starting Material Impurity? Did it come from a raw material? Analyze all starting materials and intermediates used in the process.[][20]

  • Develop a Control Strategy:

    • Purge: If the impurity is formed early in the synthesis, can it be removed by an intermediate crystallization or work-up step? This is the most effective strategy.

    • Process Modification: If it's a byproduct, adjust the reaction conditions (e.g., lower temperature, different catalyst, shorter reaction time) to minimize its formation.[9]

    • Final Purification: If it cannot be purged, optimize the final crystallization or chromatography step to ensure its removal to below the required threshold (typically <0.1% for unknown impurities).[20]

Data Presentation: Comparing Process Scales
ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Key Challenge & Rationale
Heat Transfer High Surface Area/Volume RatioLow Surface Area/Volume RatioThermal Runaway Risk: Heat removal is much less efficient at scale, requiring careful control of exothermic reactions.[3]
Mixing Magnetic Stirrer / Overhead StirrerMechanical Impeller (various designs)Inhomogeneity: Achieving uniform mixing is difficult; can lead to side reactions and poor process control.[6]
Reagent Addition Manual (pipette/funnel), <5 minAutomated Pump, 1-5 hoursDegradation/Side Reactions: Prolonged reaction time at elevated temperatures may degrade sensitive compounds.[1][11]
Work-up Separatory Funnel (minutes)Liquid-Liquid Extraction (hours)Emulsion Formation: The larger interfaces and higher shear can lead to stable emulsions that are difficult to break.
Isolation Buchner Funnel (fast)Centrifuge/Filter-Dryer (slow)Drying Time & Crystal Form: Large, wet cakes of material can take a long time to dry, potentially trapping solvent or changing crystal form.[15]

Section 5: Experimental Protocol Example

Protocol: Calorimetry Study for Safe Scale-Up of an Exothermic Spirocyclization

This protocol describes the use of a Reaction Calorimeter (RC1) to gather critical safety data before scaling up a potentially hazardous reaction.

Objective: To determine the heat of reaction (ΔH), maximum temperature of the synthesis reaction (MTSR), and the rate of heat release to ensure a safe thermal profile for scale-up.

Methodology:

  • System Calibration:

    • Assemble the RC1 reactor system mimicking the planned pilot plant conditions (e.g., solvent, concentration).

    • Perform a calibration by introducing a known amount of electrical heat and measuring the system's response to determine the overall heat transfer coefficient (UA). This is critical for accurate measurements.

  • Isothermal Reaction Simulation:

    • Charge the reactor with the initial substrate and solvent, and bring it to the target reaction temperature (e.g., 25 °C).

    • Begin a slow, controlled addition of the second reagent via a calibrated pump, simulating the planned semi-batch process. The rate of addition should be based on the estimated pilot-plant addition time.

    • The RC1 software will continuously adjust the jacket temperature to maintain a constant reaction temperature, directly measuring the heat flow out of the reactor in real-time.

  • Data Analysis:

    • Heat of Reaction (ΔH): Integrate the total heat evolved over the course of the addition. This gives a direct measure of the reaction's total energy output.

    • Heat Flow vs. Time: The plot of heat flow reveals the reaction kinetics. A sharp peak indicates a fast reaction, while a broad curve suggests a slower one. A buildup of unreacted material will be visible as a continued exotherm after the addition is complete.

    • Adiabatic Temperature Rise (ΔT_ad): Calculate the theoretical temperature rise if all cooling were to fail using the formula: ΔT_ad = (-ΔH) / (m * Cp), where 'm' is the mass of the reactor contents and 'Cp' is the specific heat capacity.[6]

  • Safety Assessment:

    • The Maximum Temperature of the Synthesis Reaction (MTSR) is calculated as T_process + ΔT_ad.

    • Crucial Safety Check: The MTSR must be significantly lower than the boiling point of the solvent or the decomposition temperature of any component in the mixture. If it is not, the process is unsafe and must be redesigned (e.g., by further dilution or slower addition).[5]

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. (n.d.). NIH.
  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. (2023). Organic Process Research & Development.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC. (n.d.). NIH.
  • Process R&D. (n.d.). SpiroChem.
  • Scale-Up And Demo Batches. (n.d.). SpiroChem.
  • Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts. (n.d.). NIH.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). ResearchGate.
  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • Reaction optimization and scale-up a, Catalyst screening and... (n.d.). ResearchGate.
  • Synthesis of spirocyclic building blocks 1 via the Prins cyclization... (n.d.). ResearchGate.
  • Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development.
  • 6 key challenges when scaling up sustainable chemical processes. (n.d.). UK-CPI.com.
  • Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.
  • Control Strategies For Managing Exothermic Reactions In Flow. (n.d.). Patsnap Eureka.
  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (n.d.). UCL Discovery.
  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (n.d.). RSC Publishing.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC. (2022). NIH.
  • Impurity profiling and synthesis of standards. (n.d.). Enantia.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.).
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online.
  • Looking for tips on scaling up organic syntheses. (2024). Reddit.
  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (2023). ResearchGate.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020).
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC. (n.d.). NIH.
  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd.
  • Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. (n.d.). m-cersi.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Beilstein Journal of Organic Chemistry.
  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager Magazine.
  • Common Challenges in Crystallization Processes. (2023). YouTube.
  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. (2024). ACS Catalysis.
  • (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. (n.d.). MDPI. Retrieved January 9, 2026, from https://www.mdpi.com/1422-8599/2023/1/M1559
  • Spirocyclic Motifs in Natural Products - PMC. (n.d.). NIH.
  • Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle. (n.d.). RSC Publishing.

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Minimizing impurity formation during large-scale Irbesartan synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Irbesartan Synthesis

A Senior Application Scientist's Guide to Minimizing Impurity Formation in Large-Scale Production

Welcome to the technical support center for Irbesartan synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this critical antihypertensive agent. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate, troubleshoot, and control impurity formation effectively.

The quality of an Active Pharmaceutical Ingredient (API) is defined by its purity. In the synthesis of Irbesartan, a complex molecule with multiple reaction steps, the potential for impurity generation is significant. These impurities can arise from starting materials, intermediates, side reactions, or degradation and can impact the safety and efficacy of the final drug product.[1] Adherence to global regulatory standards, such as those set by the International Council for Harmonisation (ICH), is paramount.[2][3] This guide synthesizes data from established literature and our extensive experience to help you navigate the challenges of producing high-purity Irbesartan.

Section 1: Frequently Asked Questions (FAQs) about Irbesartan Impurities

This section addresses common questions regarding the identification and general control of impurities in Irbesartan synthesis.

Q1: What are the main classes of impurities encountered in large-scale Irbesartan synthesis?

A1: Impurities in Irbesartan are broadly categorized based on their origin:

  • Process-Related Impurities: These are by-products formed during the synthesis itself. They can include unreacted intermediates, products of side reactions, or reagents. Examples include isomers, precursors like pentanoic acid (2'-cyano-biphenyl-4-ylmethyl)-amide, and by-products from the tetrazole ring formation.[4][5]

  • Degradation Products: These impurities result from the chemical breakdown of Irbesartan under various stress conditions such as exposure to acid, base, or heat.[6][7] Irbesartan is particularly susceptible to hydrolysis under acidic and alkaline conditions.[7]

  • Genotoxic and Mutagenic Impurities: This is a critical class of impurities that can pose significant safety risks. For sartan-class drugs, this includes N-nitrosamines (like NDMA and NDEA) and azido impurities, which have been subject to intense regulatory scrutiny.[8][9][10] The starting material 2-cyano-4'-bromomethyl biphenyl has also been identified as a potential genotoxic impurity.[11]

  • Residual Solvents and Elemental Impurities: These are inorganic and organic residuals from the manufacturing process, governed by ICH Q3C and Q3D guidelines, respectively.[1][3]

Q2: How are the tetrazole ring formation and the preceding alkylation steps critical for impurity control?

A2: These two stages are pivotal and often a primary source of process-related impurities.

  • Tetrazole Ring Formation: The cyclization of the cyano group to form the tetrazole ring is a key step. Historically, this reaction often used organotin compounds like tributyltin azide.[12] This method is effective but introduces highly toxic organotin residues that are difficult to remove and environmentally hazardous. Modern, safer synthetic routes have been developed to avoid these reagents.[12] Incomplete reaction can leave the cyano-biphenyl intermediate as a significant impurity.[4]

  • N-Alkylation Step: The alkylation of the spiro-imidazole moiety with the biphenyl-methyl bromide intermediate is another critical step. Side reactions, such as the formation of isomeric products or dialkylation, can occur if reaction conditions (base, solvent, temperature) are not strictly controlled.[13][14]

Q3: What are N-nitrosamine impurities and why are they a major concern for sartan APIs?

A3: N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are classified as probable human carcinogens.[9] Their presence in several sartan medicines led to widespread recalls and a fundamental re-evaluation of synthesis processes by regulatory agencies like the FDA and EMA.[10][15] These impurities can form under specific conditions when secondary or tertiary amines (from solvents like DMF or reagents) react with a nitrosating agent (like nitrous acid, which can form in situ from nitrites).[10] For Irbesartan and other sartans, the risk is often associated with specific combinations of solvents, reagents, and recovery processes used in the manufacturing chain.

Section 2: Troubleshooting Guide for Specific Synthesis Issues

This section provides a problem-and-solution framework for specific challenges you may face during your experiments.

Problem 1: HPLC analysis of the final API shows a significant peak corresponding to the cyano-intermediate (4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile). What is the likely cause and solution?

  • Causality: This impurity indicates an incomplete conversion of the nitrile group to the tetrazole ring. The reaction is kinetically demanding and sensitive to several factors.

  • Troubleshooting Steps:

    • Reagent Stoichiometry & Quality: Verify the molar ratio and purity of your azide source (e.g., sodium azide). Ensure it has not degraded.

    • Reaction Time & Temperature: The tetrazole formation often requires prolonged heating at elevated temperatures (e.g., refluxing in xylene).[12] Insufficient reaction time or temperature will lead to incomplete conversion. Consider extending the reaction time and monitoring progress by TLC or in-process HPLC.

    • Catalyst/Promoter Efficiency: If using a promoter or catalyst (e.g., zinc salts or an amine hydrochloride), confirm its activity and concentration.

    • Solvent Purity: Ensure the solvent (e.g., xylene, toluene) is anhydrous, as water can interfere with the reaction.

Problem 2: An unknown impurity is detected by LC-MS with a mass corresponding to Irbesartan + C2H4O. What could be its origin?

  • Causality: This mass suggests the addition of an acetaldehyde moiety. A recent patent has identified impurities formed by the reaction of Irbesartan with acetaldehyde.[16] The source of acetaldehyde can be residual amounts in excipients used during formulation, or potentially from the degradation of certain solvents or reagents used in the final API isolation steps.[16]

  • Troubleshooting Steps:

    • Solvent and Reagent Screening: Analyze all solvents and reagents used in the final crystallization and purification steps for residual acetaldehyde using a suitable technique like GC-Headspace.

    • Excipient Control (for Drug Product): If this impurity is seen in the formulated drug product, the source is likely the excipients. Screen all excipients for acetaldehyde content.

    • Process Modification: If the source is a process solvent, explore alternative, higher-purity solvents or add a purification step specifically designed to remove reactive aldehydes.

Problem 3: During forced degradation studies, significant degradation is observed under basic conditions, but the API is stable under oxidative stress. Is this expected?

  • Causality: Yes, this is consistent with the known stability profile of Irbesartan. The molecule contains amide-like linkages within the diazaspiro-en-one ring system and the tetrazole ring itself, which are susceptible to hydrolysis, particularly under basic (alkaline) conditions.[6][7] Conversely, the core structure lacks easily oxidizable functional groups, rendering it relatively stable to oxidative stress.[17]

  • Validation & Control:

    • This finding validates the stability-indicating nature of your analytical method, as it can separate the degradants from the parent peak.

    • In the manufacturing process, this highlights the need for careful pH control during work-up and isolation steps. Avoid prolonged exposure to highly basic conditions, especially at elevated temperatures.

Logical Flow for Impurity Troubleshooting

The following diagram illustrates a systematic approach to diagnosing and resolving impurity issues.

G cluster_process Process Impurity Analysis cluster_degradation Degradation Impurity Analysis start Out-of-Specification (OOS) Impurity Detected id_impurity Identify Impurity (LC-MS, NMR) start->id_impurity is_known Is Impurity Known? id_impurity->is_known process_related Process-Related? is_known->process_related Yes characterize Characterize Structure (NMR, HRMS) is_known->characterize No degradation_product Degradation Product? process_related->degradation_product No check_sm Review Starting Material Purity process_related->check_sm Yes check_workup Investigate Work-up & Isolation (pH, T) degradation_product->check_workup Yes optimize Optimize Process & Implement Controls check_sm->optimize check_reagents Verify Reagent Stoichiometry & Quality check_reagents->optimize check_conditions Analyze Reaction Conditions (T, t, pH) check_conditions->optimize check_workup->optimize check_stability Review Stability Data (Storage, Light, Heat) check_stability->optimize propose_mechanism Propose Formation Mechanism characterize->propose_mechanism propose_mechanism->process_related G A 4'-Methylbiphenyl- 2-carbonitrile B 4'-Bromomethylbiphenyl- 2-carbonitrile A->B Bromination (e.g., NBS, AIBN) D Cyano-Irbesartan (Intermediate) B->D N-Alkylation C Spiro-imidazole (Precursor) C->D E Irbesartan D->E Tetrazole Formation (e.g., NaN3) G cluster_reaction Alkylation Step main_reactant Spiro-imidazole Precursor Reactive Nitrogen irbesartan_intermediate Desired Intermediate (N-Alkylation) main_reactant:n->irbesartan_intermediate Correct Site (Thermodynamically Favored) impurity Isomeric Impurity (Alkylation at wrong site) main_reactant->impurity Incorrect Site (Kinetically Possible) alkylating_agent Biphenyl-methyl Bromide

Sources

Technical Support Center: Optimizing Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazaspiro compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges in catalyst selection and reaction optimization.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of diazaspiro compounds. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step corrective actions.

Question 1: My reaction is showing low yield or fails to proceed to completion. What are the likely causes and how can I fix it?

Answer:

Low or no product formation is a common issue that can often be traced back to catalyst activity, reaction conditions, or substrate quality.

Potential Causes & Solutions:

  • Catalyst Deactivation or Inhibition:

    • Causality: Many transition metal catalysts, such as those based on palladium, rhodium, and silver, are sensitive to air, moisture, and impurities.[1][2] Organocatalysts like phosphines can also be prone to oxidation.[3] Catalyst poisons, even at low levels, can act as competing ligands and halt the catalytic cycle.[4]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: If using air-sensitive catalysts (e.g., Pd(0) species, phosphine ligands), ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use degassed solvents.

      • Check Reagent Purity: Impurities in substrates or solvents (e.g., water, coordinating functional groups) can inhibit the catalyst. Purify starting materials and use anhydrous solvents.

      • Ligand Selection: For metal catalysts, the ligand plays a crucial role in stabilizing the active species. For instance, in silver-catalyzed cyclizations, a 1,10-phenanthroline (phen) ligand was shown to enhance catalyst stability and significantly improve yield.[5]

  • Suboptimal Reaction Conditions:

    • Causality: Temperature and solvent choice are critical parameters that influence reaction rates and equilibrium positions. An inappropriate solvent can lead to poor solubility of reagents or intermediates, while incorrect temperature can prevent the reaction from overcoming its activation energy.

    • Troubleshooting Steps:

      • Temperature Screening: Systematically screen a range of temperatures. Some reactions require elevated temperatures to proceed efficiently.[5]

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the outcome.[3] Screen a variety of solvents with different properties (e.g., polar aprotic like DMF, non-polar like toluene, or protic like EtOH). For silver-catalyzed tandem cyclizations, ethanol (EtOH) was found to be the optimal solvent.[5]

  • Incorrect Catalyst or Ligand Choice for the Transformation:

    • Causality: Not all catalysts are suitable for every type of diazaspiro synthesis. The electronic and steric properties of the catalyst must be matched to the specific substrates and desired reaction pathway (e.g., cycloaddition, cyclization).

    • Troubleshooting Steps:

      • Consult Literature for Analogous Systems: Review literature for similar transformations to identify proven catalytic systems.

      • Systematic Catalyst Screening: If the reaction is novel, perform a systematic screen of different classes of catalysts (e.g., Pd, Rh, Ag, organocatalysts) to identify a promising lead.

Question 2: I've successfully formed the diazaspiro product, but the diastereoselectivity is poor. How can I improve the diastereomeric ratio (d.r.)?

Answer:

Achieving high diastereoselectivity is crucial for stereocenter-rich molecules like diazaspiro compounds. Selectivity is determined by the energy difference between the diastereomeric transition states, which can be influenced by several factors.

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand System:

    • Causality: The chiral environment created by the catalyst and its ligands is the primary driver of stereoselectivity. The steric bulk and electronic properties of the ligand can favor one transition state geometry over another.[6] Catalyst-controlled diastereodivergent synthesis has been achieved where simply changing the metal catalyst (e.g., Mg vs. Pd) can invert the major diastereomer formed.[7]

    • Troubleshooting Steps:

      • Ligand Screening: For a given metal (e.g., Rhodium), screen a library of chiral ligands with varying steric and electronic properties. Dirhodium tetracarboxylate catalysts, for example, can create a chiral pocket that controls substrate approach.[6]

      • Catalyst Screening: Evaluate different metal catalysts. Some are inherently better at inducing stereoselectivity for certain reaction types. For instance, chiral Brønsted acid catalysts are effective in controlling stereochemistry in spirocyclizing Diels-Alder reactions.[8]

  • Incorrect Reaction Temperature:

    • Causality: Higher reaction temperatures can provide enough thermal energy to overcome the small energy difference between competing diastereomeric transition states, leading to a lower d.r.

    • Troubleshooting Steps:

      • Lower the Temperature: Run the reaction at a lower temperature (e.g., room temperature, 0 °C, or even sub-zero temperatures). This often enhances selectivity, though it may require longer reaction times.[3]

  • Solvent Effects:

    • Causality: The solvent can influence the conformation of the substrate and the catalyst-substrate complex in the transition state. Solvent polarity can play a significant role in stabilizing or destabilizing certain transition state geometries.[3]

    • Troubleshooting Steps:

      • Screen Solvents: Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). The optimal solvent is highly system-dependent.

  • Use of Additives:

    • Causality: Additives can interact with the substrate or catalyst through non-covalent interactions, such as hydrogen bonding, to increase the steric differentiation between competing transition states.

    • Troubleshooting Steps:

      • Introduce H-Bonding Additives: In a rhodium-catalyzed cyclopropanation, the addition of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) was found to improve diastereoselectivity by interacting with an oxygen atom on the substrate, thereby increasing steric hindrance.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic selection of catalysts for diazaspiro compound synthesis.

Q1: What are the main classes of catalysts used for synthesizing diazaspiro compounds?

A1: The synthesis of diazaspirocycles can be achieved using several classes of catalysts, broadly categorized into transition metal catalysts and organocatalysts.

  • Transition Metal Catalysts: These are highly versatile and widely used. Common examples include:

    • Palladium (Pd): Used in domino reactions, cross-couplings, and dearomative azaspirocyclizations.[1][2][9]

    • Rhodium (Rh): Particularly effective for asymmetric cyclopropanations and C-H insertion reactions involving diazo compounds.[6][10]

    • Silver (Ag): Often used as a π-Lewis acid to activate alkynes for tandem cyclization reactions.[5][11]

    • Copper (Cu): Employed in [3+2] cycloadditions and reactions with diazo compounds.[12]

    • Gold (Au): Can catalyze cycloisomerization reactions, often in conjunction with other additives.[13]

  • Organocatalysts: These metal-free small organic molecules have emerged as powerful tools for asymmetric synthesis.[14]

    • Chiral Amines (e.g., Proline derivatives): Used in cascade reactions via enamine or trienamine activation.[14][15]

    • Phosphines: Effective for catalyzing [3+2] cycloaddition reactions.[3]

    • Chiral Brønsted Acids/Bases: These catalysts operate through hydrogen bonding networks to control stereochemistry in reactions like Diels-Alder or Michael additions.[8][16]

    • Bifunctional Catalysts (e.g., Squaramides): These possess both a hydrogen-bond donor and a Lewis basic site, enabling them to effectively organize reactants in the transition state for high stereocontrol.[17]

Q2: How do I choose a starting catalyst for a new diazaspiro synthesis?

A2: The initial choice of catalyst depends heavily on the type of bond formation and the overall reaction strategy. The workflow below provides a general decision-making framework.

G cluster_cyclo Cycloaddition Reactions cluster_cyclize Intramolecular Cyclization cluster_asym Asymmetric Synthesis start Define Reaction Type for Diazaspiro Ring Formation cyclo [3+2] Cycloaddition? cyclize Reaction Pathway? asym Primary Goal is High Enantioselectivity? rh_cu Rhodium or Copper Catalysts (with diazo compounds) cyclo->rh_cu phosphine Phosphine Organocatalysts cyclo->phosphine dearom Dearomative Cyclization tandem Tandem Cyclization (e.g., of alkynes) pd Palladium Catalysts ag_au Silver(I) or Gold(I) Catalysts organo Chiral Organocatalysts (Brønsted Acids, Amines, etc.) asym->organo chiral_metal Transition Metal with Chiral Ligands (e.g., Rh, Ru) asym->chiral_metal G start Low Diastereoselectivity Observed (e.g., d.r. < 5:1) temp Step 1: Lower Reaction Temperature Run reaction at RT, 0°C, and -20°C start->temp check1 d.r. Improved? temp->check1 solvent Step 2: Screen Solvents Test solvents of varying polarity (e.g., Toluene, DCM, THF, MeCN) check1->solvent No / Minor end Optimized d.r. Achieved check1->end Yes check2 d.r. Improved? solvent->check2 catalyst Step 3: Modify Catalyst System Screen different ligands (steric/electronic) or change the metal center check2->catalyst No / Minor check2->end Yes check3 d.r. Improved? catalyst->check3 check3->end Yes revisit Re-evaluate Reaction Design (Consider alternative synthetic route) check3->revisit No

Sources

Validation & Comparative

A Comparative Guide to Industrial Synthetic Routes for Irbesartan

Author: BenchChem Technical Support Team. Date: January 2026

Irbesartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. Its commercial success has driven significant research into developing efficient, cost-effective, and environmentally benign manufacturing processes. This guide provides an in-depth comparison of the three primary synthetic strategies employed for the industrial-scale production of Irbesartan, offering insights into the chemical rationale, process efficiencies, and scalability of each approach.

Introduction to Irbesartan Synthesis

The molecular architecture of Irbesartan features two key moieties: a butyl-diazaspiro[4.4]non-1-en-4-one (the spiro-imidazole heterocycle) and a biphenyl-tetrazole group. The industrial challenge lies in efficiently coupling these two complex fragments while ensuring high purity and yield. The evolution of Irbesartan synthesis reflects a broader trend in pharmaceutical manufacturing towards safer reagents, reduced cycle times, and more convergent approaches.

This guide will dissect three major synthetic paradigms:

  • Route A: The Classical Approach - Late-Stage Tetrazole Formation

  • Route B: The Improved "Safety-by-Design" Approach - Early-Stage Tetrazole Formation

  • Route C: The Convergent Approach - Late-Stage Biaryl Bond Formation via Suzuki Coupling

We will explore the underlying chemistry, provide representative experimental protocols, and present a comparative analysis to guide researchers and process chemists in selecting the optimal route for their specific manufacturing context.

Route A: The Classical Approach - Late-Stage Tetrazole Formation

This was one of the earliest strategies for Irbesartan synthesis, characterized by the formation of the critical tetrazole ring in the final steps of the sequence.[1] The core of this approach involves the alkylation of the spiro-imidazole heterocycle with a pre-formed cyanobiphenyl methyl bromide, followed by a [2+3] cycloaddition to construct the tetrazole.

Causality Behind Experimental Choices

The logic of this route is to first assemble the carbon skeleton of the molecule and then perform the transformation of the nitrile group into the tetrazole ring. This linear approach simplifies the initial coupling reaction. However, the use of organotin azides, which were common for this transformation, poses significant toxicity and removal challenges.[2] Later modifications sought to replace these with other azide sources, but often required harsh conditions.[3][4]

Synthetic Scheme

Route_A A 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one C Irbesartan-Nitrile Intermediate A->C NaH, DMF Alkylation B 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile B->C D Irbesartan C->D Tributyltin azide, Xylene, reflux Tetrazole Formation

Caption: Route A - Late-Stage Tetrazole Formation.

Key Advantages and Disadvantages
AdvantagesDisadvantages
Commercially available starting materials.Use of highly toxic organotin reagents (e.g., tributyltin azide).[2]
Relatively straightforward initial alkylation.Harsh reaction conditions and long reaction times (e.g., 66 hours at reflux).
Potential for hazardous side reactions with sodium azide.[5]
Final product purification can be challenging due to tin residues.[2]
Overall lower yields compared to newer methods.[2]
Representative Experimental Protocol: Tetrazole Formation
  • To a solution of 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one (1.0 eq) in xylene, add tributyltin azide (1.2 eq).[3]

  • Heat the mixture to reflux (approximately 140-150°C) for 60-70 hours, monitoring the reaction by HPLC.

  • Cool the reaction mixture and proceed with an acidic workup to hydrolyze the tin-tetrazole intermediate.

  • The crude product is often protected with a trityl group to aid in purification, followed by a final deprotection step using aqueous acid.[2]

  • Purify the final product by recrystallization from a suitable solvent system like ethanol/water.

Route B: The Improved "Safety-by-Design" Approach - Early-Stage Tetrazole Formation

To circumvent the issues associated with late-stage tetrazole formation, particularly the use of toxic tin reagents on a complex substrate, an alternative strategy was developed. This approach involves the formation and protection of the tetrazole ring on the biphenyl moiety first, followed by alkylation with the spiro-imidazole.[2]

Causality Behind Experimental Choices

This route prioritizes safety and efficiency by performing the challenging tetrazole formation on a simpler, smaller molecule. The use of a benzyl protecting group on the tetrazole allows for a cleaner alkylation reaction and a final, straightforward debenzylation step, often via catalytic hydrogenation. This avoids the use of organotin compounds and the purification challenges they entail.[2]

Synthetic Scheme

Route_B A 4'-Methyl-biphenyl-2-carboxylic acid B N-Benzyl-4'-methyl-[1,1'-biphenyl]-2-carboxamide A->B 1. SOCl2 2. Benzylamine, Et3N C 1-Benzyl-5-(4'-methylbiphenyl-2-yl)-1H-tetrazole B->C PCl5, PhNO2 D 1-Benzyl-5-(4'-bromomethylbiphenyl-2-yl)-1H-tetrazole C->D NBS, AIBN F Protected Irbesartan D->F K2CO3, Acetone Alkylation E This compound E->F G Irbesartan F->G Pd/C, NH4HCO2 Debenzylation

Caption: Route B - Early-Stage Tetrazole Formation.

Key Advantages and Disadvantages
AdvantagesDisadvantages
Avoids the use of toxic organotin reagents.[2]Longer overall synthetic sequence (more steps).
Milder reaction conditions for the final steps.Requires protection/deprotection of the tetrazole ring.
Higher overall yield (reported up to 66%).[2]Use of phosphorus pentachloride can be hazardous on a large scale.
Easier purification, avoiding column chromatography.[2]
Improved safety profile for industrial scale-up.[2]
Representative Experimental Protocol: Alkylation and Debenzylation
  • Alkylation: To a mixture of 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in acetone, add 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (1.1 eq).[2]

  • Heat the reaction mixture to reflux for 10-12 hours.

  • After completion, filter the inorganic salts and concentrate the filtrate to obtain the crude protected Irbesartan.

  • Debenzylation: Dissolve the crude product in a mixture of isopropanol and water. Add 5% Palladium on carbon and ammonium formate.[2]

  • Heat the mixture to 70-80°C for 4-5 hours.

  • Filter the catalyst and concentrate the solvent. The product crystallizes upon cooling and can be isolated by filtration.[2]

Route C: The Convergent Approach - Late-Stage Biaryl Bond Formation via Suzuki Coupling

This modern approach represents a more convergent strategy, where the two main fragments of Irbesartan are synthesized separately and then joined near the end of the process via a palladium-catalyzed Suzuki cross-coupling reaction.[5][6] This allows for greater flexibility and efficiency in the overall synthesis.

Causality Behind Experimental Choices

A convergent synthesis is often more efficient for complex molecules as it allows for the independent optimization of the synthesis of each fragment, and the overall yield is the product of the yields of the longest linear sequences. The Suzuki coupling is a powerful and well-understood reaction for forming C-C bonds, and its application here allows for the construction of the sterically hindered biaryl linkage under relatively mild conditions.[5][7]

Synthetic Scheme

Route_C A 2-Butyl-3-(4-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one C Trityl-Irbesartan A->C Pd(PPh3)4, K2CO3 Suzuki Coupling B 2-(5-(1-Trityl-1H-tetrazol-5-yl))phenylboronic acid B->C D Irbesartan C->D HCl, Acetone Deprotection

Sources

Economic analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Comparative Analysis of Synthetic Routes for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

In the landscape of modern drug discovery, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties. Among these, this compound has emerged as a compound of interest, with potential applications in various therapeutic areas. However, the transition from laboratory-scale synthesis to large-scale production is often hampered by economic and practical challenges. This guide provides a comprehensive economic analysis of the primary synthetic route for this compound, alongside a comparative evaluation of alternative strategies, to aid researchers and drug development professionals in making informed decisions for efficient and cost-effective synthesis.

Primary Synthetic Route: The Multicomponent Reaction Approach

The most direct and commonly employed method for the synthesis of this compound is a one-pot multicomponent reaction (MCR). This approach is attractive due to its operational simplicity and atom economy. The reaction typically involves the condensation of cyclopentanone, an α-amino acid, and an isocyanide, followed by the introduction of the butyl group.

Experimental Protocol: MCR Synthesis
  • Step 1: Formation of the Spirocyclic Scaffold. To a solution of cyclopentanone (1.0 eq) and L-proline (1.0 eq) in methanol (0.2 M) is added butyl isocyanide (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours.

  • Step 2: Monitoring and Work-up. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Step 3: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Economic Analysis of the MCR Route
Component Cost (USD/g or USD/mL) Quantity per 10g Product (approx.) Estimated Cost (USD) Notes
Cyclopentanone0.5012 g6.00Readily available and inexpensive starting material.
L-Proline2.5015 g37.50A common amino acid, but cost can vary with purity.
Butyl Isocyanide15.0011 mL165.00The main cost driver in this synthesis. Isocyanides are often specialty chemicals.
Methanol0.10500 mL50.00Common solvent, but large volumes are needed for reaction and chromatography.
Ethyl Acetate0.151000 mL150.00Used for extraction and chromatography.
Hexane0.121500 mL180.00Used for chromatography.
Silica Gel0.20200 g40.00For purification.
Total Estimated Cost 538.50 Excludes labor, energy, and waste disposal costs.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is an effective solvent for dissolving the starting materials and facilitating the reaction. Its volatility also allows for easy removal post-reaction.

  • Room Temperature Reaction: Conducting the reaction at room temperature minimizes energy costs and reduces the formation of potential side products that could arise at higher temperatures.

  • Column Chromatography: This purification method is essential for removing unreacted starting materials and any byproducts to achieve high purity of the final compound, which is critical for pharmacological studies.

Alternative Synthetic Strategies: A Comparative Overview

While the MCR approach is straightforward, the high cost of butyl isocyanide and the need for extensive chromatographic purification can be significant drawbacks, especially at a larger scale. Below are two alternative synthetic routes that address these limitations.

Alternative Route 1: The Stepwise Ugi/Debenzylation Approach

This strategy involves a Ugi four-component reaction followed by a debenzylation step. This avoids the direct use of the volatile and expensive butyl isocyanide.

Experimental Protocol:

  • Step 1: Ugi Reaction. Benzylamine (1.0 eq), cyclopentanone (1.0 eq), L-proline (1.0 eq), and valeraldehyde (1.1 eq) are reacted in methanol.

  • Step 2: Cyclization. The intermediate from the Ugi reaction is then treated with a mild acid to induce cyclization and form the spirocyclic core.

  • Step 3: N-Alkylation. The resulting secondary amine is then alkylated using 1-bromobutane in the presence of a base like potassium carbonate.

  • Step 4: Purification. Similar work-up and purification steps as the MCR route are followed.

Advantages:

  • Avoids the use of expensive and hazardous isocyanides.

  • Starting materials are generally cheaper and more readily available.

Disadvantages:

  • A multi-step synthesis, which can lead to a lower overall yield.

  • May require harsher reaction conditions for the alkylation step.

Alternative Route 2: Solid-Phase Synthesis Approach

For library synthesis and high-throughput screening, a solid-phase approach can be highly efficient.

Experimental Protocol:

  • Step 1: Resin Loading. L-proline is first attached to a solid support (e.g., Wang resin).

  • Step 2: Sequential Addition. Cyclopentanone, valeraldehyde, and an amine source are then sequentially added to the resin-bound amino acid.

  • Step 3: Cleavage. The final product is cleaved from the resin using an appropriate acid, such as trifluoroacetic acid (TFA).

  • Step 4: Purification. The cleaved product is then purified.

Advantages:

  • Simplified purification, as excess reagents and byproducts are washed away from the resin-bound product.

  • Amenable to automation and parallel synthesis.

Disadvantages:

  • Higher initial cost for the solid support and specialized equipment.

  • Cleavage conditions can sometimes lead to product degradation.

Comparative Analysis of Synthetic Routes

Parameter MCR Route Stepwise Ugi/Debenzylation Solid-Phase Synthesis
Overall Yield Moderate to High (60-80%)Moderate (40-60%)High (70-90%)
Cost of Starting Materials HighLow to ModerateHigh (due to resin)
Number of Steps 1 (one-pot)3-43 (on-resin) + cleavage
Purification Method Column ChromatographyColumn ChromatographyFiltration and precipitation
Scalability ModerateHighLow to Moderate
Environmental Impact Moderate (solvent usage)High (multiple steps, more solvents)Low (reduced solvent usage)

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 MCR Route cluster_1 Stepwise Ugi/Debenzylation Route cluster_2 Solid-Phase Synthesis Route MCR_SM Cyclopentanone + L-Proline + Butyl Isocyanide MCR_P This compound MCR_SM->MCR_P One-pot, RT, 24h Ugi_SM Benzylamine + Cyclopentanone + L-Proline + Valeraldehyde Ugi_Int Ugi Intermediate Ugi_SM->Ugi_Int Ugi Reaction Cyclized_Int Cyclized Intermediate Ugi_Int->Cyclized_Int Cyclization Final_Product_Ugi This compound Cyclized_Int->Final_Product_Ugi N-Alkylation SPS_SM L-Proline-Resin SPS_Int1 Sequential Additions SPS_SM->SPS_Int1 Loading SPS_Int2 Resin-bound Product SPS_Int1->SPS_Int2 Reaction Cascade Final_Product_SPS This compound SPS_Int2->Final_Product_SPS Cleavage

Caption: Comparative workflows of the three main synthetic routes.

Conclusion and Future Outlook

The economic analysis reveals that while the multicomponent reaction is the most direct route to this compound, its cost-effectiveness is significantly impacted by the price of butyl isocyanide. For large-scale synthesis, the stepwise Ugi/debenzylation approach, despite being longer, offers a more economically viable alternative due to the lower cost of its starting materials. The solid-phase synthesis route, while expensive for bulk production, remains a powerful tool for the rapid generation of compound libraries for initial drug screening.

Future efforts in process optimization should focus on developing a catalytic, isocyanide-free multicomponent reaction or exploring flow chemistry conditions to improve the efficiency and reduce the cost of the primary synthetic route. Furthermore, the development of more environmentally benign solvent systems would enhance the green credentials of all the discussed synthetic strategies.

References

  • Multicomponent Reactions in Drug Discovery. (2010). Journal of Medicinal Chemistry. [Link]
  • The Ugi Reaction: Recent Developments and Synthetic Applic
  • Solid-Phase Synthesis of Organic Molecules. (2000). Chemical Reviews. [Link]
  • Green Chemistry in Pharmaceutical Synthesis. (2018). ACS Sustainable Chemistry & Engineering. [Link]

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the rigorous validation of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the spectroscopic validation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the manufacturing of Irbesartan, a widely used antihypertensive drug.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and comparative data to facilitate the unambiguous structural confirmation of this critical molecule.

The unique spirocyclic structure of this compound, containing both an imine and an amide moiety within a constrained ring system, presents a distinct spectroscopic fingerprint.[1] This guide will dissect the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust analytical strategy for its identification and purity assessment. We will delve into the causal relationships between the molecular structure and its spectral features, offering a self-validating system for its characterization.

Molecular Structure and Key Features

This compound (C₁₁H₁₈N₂O, Molar Mass: 194.27 g/mol ) is characterized by a spirocyclic system where two rings share a single carbon atom.[4] The structure incorporates a five-membered cyclopentane ring and a five-membered diazolidine ring containing an endocyclic imine and an exocyclic carbonyl group (amide). The butyl group at the 2-position of the diazolidine ring is a key feature influencing its spectroscopic properties.

Figure 1: Chemical structure of this compound.

¹H and ¹³C NMR Spectroscopy: A Detailed Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon-hydrogen framework. The predicted chemical shifts are based on the analysis of similar spirocyclic systems and the electronic effects of the constituent functional groups.[5][6]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Butyl-CH₃0.90-1.00t3HTerminal methyl group
Butyl-CH₂1.30-1.45m2HMethylene group γ to imine
Butyl-CH₂1.55-1.70m2HMethylene group β to imine
Cyclopentane-CH₂1.70-1.90m8HMethylene groups of cyclopentane ring
Butyl-CH₂2.30-2.45t2HMethylene group α to imine
NH7.50-8.50br s1HAmide proton

The protons of the butyl chain are expected to show characteristic splitting patterns (triplet for the terminal methyl, multiplets for the internal methylenes, and a triplet for the methylene adjacent to the imine). The eight protons of the cyclopentane ring are diastereotopic and will likely appear as a complex multiplet. The amide proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
CarbonChemical Shift (δ, ppm)Assignment
Butyl-CH₃13.5-14.5Terminal methyl carbon
Butyl-CH₂22.0-23.0Methylene carbon γ to imine
Cyclopentane-CH₂25.0-27.0Methylene carbons of cyclopentane ring
Butyl-CH₂29.0-31.0Methylene carbon β to imine
Butyl-CH₂35.0-37.0Methylene carbon α to imine
Spiro Carbon65.0-75.0Quaternary spiro carbon
C=N (Imine)160.0-170.0Imine carbon
C=O (Amide)175.0-185.0Amide carbonyl carbon

The ¹³C NMR spectrum is expected to show 8 distinct signals. The spiro carbon, being quaternary and bonded to two nitrogen atoms and two carbons, will have a characteristic chemical shift in the 65-75 ppm range. The imine and amide carbonyl carbons will be the most downfield signals, appearing in the 160-170 ppm and 175-185 ppm regions, respectively.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by absorptions from the N-H, C=O, and C=N bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Medium, broadN-H stretch (amide)
2850-2960StrongC-H stretch (aliphatic)
1680-1720StrongC=O stretch (amide)
1630-1660MediumC=N stretch (imine)
1500-1550MediumN-H bend (amide)

The presence of a strong, broad absorption in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibration of the amide group.[7][8] The strong carbonyl absorption between 1680-1720 cm⁻¹ is characteristic of a five-membered lactam (a cyclic amide).[7] The C=N stretching of the imine is expected to appear in the 1630-1660 cm⁻¹ region.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Expected Molecular Ion: [M]⁺ = m/z 194

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, primarily involving the loss of the butyl chain and fragmentation of the spirocyclic system.

M [M]⁺ m/z 194 F1 [M - C₄H₉]⁺ m/z 137 M->F1 - C₄H₉• F2 [M - C₃H₇]⁺ m/z 151 M->F2 - C₃H₇• F3 [M - CO]⁺ m/z 166 M->F3 - CO F4 [C₅H₈N]⁺ m/z 82 F1->F4 - C₂H₂NO•

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

The most prominent fragmentation is likely the alpha-cleavage of the butyl group, leading to the loss of a butyl radical (•C₄H₉) to give a fragment at m/z 137, or the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 151.[10][11][12] Cleavage of the cyclopentane ring and loss of neutral molecules like CO are also plausible fragmentation pathways.[10]

Comparative Analysis with Alternative Structures

The validation of this compound relies not only on the confirmation of its expected spectral features but also on the ability to distinguish it from potential impurities or alternative isomers. For instance, an isomer where the butyl group is attached to the other nitrogen atom would exhibit significantly different ¹H and ¹³C NMR spectra due to the altered electronic environment. Similarly, the presence of starting materials or byproducts from its synthesis would be readily detectable by their unique spectroscopic signatures.[2]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of at least 4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are recommended.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat oil between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 40-400.

Conclusion

The structural validation of this compound can be confidently achieved through a multi-technique spectroscopic approach. The combination of ¹H and ¹³C NMR, IR, and MS provides a detailed and self-corroborating dataset. By understanding the predicted spectroscopic features and potential fragmentation patterns outlined in this guide, researchers and quality control analysts can establish a robust and reliable method for the identification and purity assessment of this vital pharmaceutical intermediate, thereby ensuring the integrity of the Irbesartan manufacturing process.

References

  • ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3 - Pure. (1975-01-01). [Link]
  • Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). [Link]
  • ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magn Reson Chem. 2011 Jun;49(6):378-84. [Link]
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Mar Drugs. 2016 Nov; 14(11): 205. [Link]
  • ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF. (2011). [Link]
  • This compound. PubChem. (n.d.). [Link]
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  • 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. PubChem. (n.d.). [Link]
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). [Link]
  • Amide infrared spectra. Chemistry. (n.d.). [Link]
  • (13)C and (1)H NMR spectra of synthetic (25R)-5 alpha-spirostanes. (1999). [Link]
  • Understanding this compound Hydrochloride: Your Guide. (n.d.). [Link]
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  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. J Phys Chem A. 2020 Apr 16; 124(15): 2944–2952. [Link]
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  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. J Am Chem Soc. 2012 Mar 7; 134(9): 4304–4315. [Link]
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The Ascendancy of Diazaspiro Scaffolds: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer superior pharmacological properties is a perpetual frontier. Among the most promising architectural innovations in medicinal chemistry are diazaspiro scaffolds. These unique, three-dimensional structures are increasingly demonstrating their capacity to overcome the limitations of traditional flat, aromatic compounds, offering enhancements in efficacy, selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of the biological efficacy of drugs derived from various diazaspiro scaffolds, supported by experimental data. We will delve into specific therapeutic areas where these compounds are making a significant impact, offering a side-by-side comparison with established alternatives and detailing the experimental methodologies that underpin these findings.

The Diazaspiro Advantage: A Structural Paradigm Shift

Diazaspirocycles are bicyclic heterocyclic compounds characterized by two nitrogen atoms within a spirocyclic system, where two rings share a single carbon atom. This rigid, non-planar conformation provides several key advantages in drug design:

  • Enhanced Target Binding: The three-dimensional nature of diazaspiro scaffolds allows for more precise and multi-point interactions with biological targets, often leading to higher potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to improved solubility, metabolic stability, and reduced off-target toxicity compared to their planar carbocyclic or heterocyclic counterparts.

  • Novel Chemical Space: Diazaspiro scaffolds provide access to novel chemical space, enabling the development of intellectual property and first-in-class therapeutics.

Comparative Efficacy in Oncology: PARP and Kinase Inhibition

The rigid nature of diazaspiro scaffolds has proven particularly advantageous in the design of potent and selective enzyme inhibitors for cancer therapy.

Diazaspiro[3.3]heptanes as Superior Piperazine Bioisosteres for PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a validated target in oncology. The approved PARP inhibitor Olaparib features a piperazine moiety. However, replacing this with a diazaspiro[3.3]heptane core has been shown to enhance selectivity and reduce cytotoxicity.

CompoundPARP-1 IC50 (nM)DNA Damage InductionCytotoxicity in OVCAR8 cells (% survival at 10 µM)
Olaparib~1-5YesLow
Diazaspiro[3.3]heptane analog (10e)12.6 ± 1.1No (at similar concentrations to olaparib)~80%
Boc-protected diazaspiro analog (15b)4397 ± 1.1Yes (at micromolar concentrations)High

Data synthesized from studies on PARP-1 inhibition.[1][2][3]

The diazaspiro[3.3]heptane analog 10e demonstrates potent PARP-1 inhibition without inducing DNA damage at concentrations where Olaparib shows this effect.[1][3] This suggests a more favorable therapeutic window and potentially reduced side effects. Interestingly, certain less potent, Boc-protected diazaspiro analogues, such as 15b , induced DNA damage, highlighting the critical role of the specific diazaspiro core and its substitutions in determining the biological activity profile.[1][2]

Experimental Protocol: PARP-1 Inhibition Assay

This colorimetric assay measures the PARylation of histone H4 by PARP-1 on a coated 96-well microplate, providing a method to screen for PARP-1 inhibitors.[4]

Materials:

  • Histone H4-coated 96-well microplate

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • Test compounds (e.g., diazaspiro derivatives, Olaparib)

  • Nicotinamide adenine dinucleotide (NAD)

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • To the wells of the histone H4-coated microplate, add 12.5 µL of the test compound at various concentrations.

  • Add 12.5 µL of a solution containing PARP-1 enzyme and activated DNA.

  • Initiate the PARylation reaction by adding 25 µL of NAD solution (e.g., 10 µM or 100 µM).

  • Incubate the plate for 30 minutes at room temperature.

  • Stop the reaction by washing the microplate with PBS.

  • Add 100 µL of anti-pADPr antibody and incubate as recommended by the manufacturer.

  • Wash the plate with PBS.

  • Add 100 µL of HRP-conjugated secondary antibody and incubate.

  • Wash the plate with PBS.

  • Add 100 µL of TMB substrate and allow color to develop for approximately 15 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PARylation of histone H4.

Data Analysis:

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent Dual TYK2/JAK1 Inhibitors

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and are implicated in inflammatory diseases and cancer. Tofacitinib is an approved pan-JAK inhibitor. A novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has been identified as a potent and selective dual inhibitor of TYK2 and JAK1, demonstrating superior efficacy over tofacitinib in a preclinical model of inflammatory bowel disease.[2]

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2 vs. TYK2/JAK1)In vivo Efficacy (Acute Ulcerative Colitis Model)
Compound 48 637>851>23-fold for JAK2More potent than tofacitinib
Tofacitinib---Pan-JAK inhibitorStandard of care

Data for Compound 48 is from a preclinical study.[2]

Compound 48 exhibits excellent potency against TYK2 and JAK1 with significant selectivity over JAK2.[2] This selective profile is expected to translate into a better safety profile compared to less selective JAK inhibitors. In a head-to-head preclinical study, compound 48 showed more potent anti-inflammatory effects than tofacitinib.[2] Furthermore, another selective dual JAK1/TYK2 inhibitor, TLL-018, demonstrated superior efficacy over tofacitinib in a Phase IIa clinical trial for rheumatoid arthritis, with ACR50 response rates of 65.4% and 72.0% for the 20 mg and 30 mg doses, respectively, compared to 41.7% for tofacitinib.[5][6][7]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution (TYK2 or JAK1) mix Mix Kinase, Substrate, and Test Compound in Assay Plate prep_kinase->mix prep_substrate Prepare Substrate Solution (e.g., IRS-1tide) prep_substrate->mix prep_atp Prepare ATP Solution prep_compound Prepare Test Compound Dilutions (e.g., Compound 48, Tofacitinib) prep_compound->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate add_reagent Add Detection Reagent (e.g., Kinase-Glo® MAX) incubate->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a typical kinase inhibition assay.

Advancements in Neuroscience: Targeting Sigma Receptors

Sigma receptors are implicated in a variety of neurological and psychiatric disorders. The rigid conformation of diazaspiro scaffolds makes them well-suited for achieving high affinity and selectivity for these complex targets.

2,7-Diazaspiro[4.4]nonane and 2,7-Diazaspiro[3.5]nonane Derivatives as High-Affinity Sigma Receptor Ligands

Derivatives of 2,7-diazaspiro[4.4]nonane and 2,7-diazaspiro[3.5]nonane have been synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors.

CompoundScaffoldσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R Ki / σ1R Ki)
4b 2,7-diazaspiro[3.5]nonane2.72710
5b 2,7-diazaspiro[3.5]nonane131027.8
8f diazabicyclo[4.3.0]nonane1016516.5

Data from in vitro radioligand binding assays.[8][9]

Compounds 4b and 5b , featuring the 2,7-diazaspiro[3.5]nonane core, emerged as high-affinity σ1R ligands with a notable preference over the σ2R.[8][9] In contrast, the diazabicyclo[4.3.0]nonane derivative 8f also showed high affinity for the σ1R.[8][9] These findings highlight the potential of diazaspiro scaffolds in developing selective modulators of sigma receptors for the treatment of neurological conditions.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[1][3][10]

Materials:

  • Guinea pig brain membrane homogenates (source of σ1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Test compounds (diazaspiro derivatives)

  • 50 mM Tris-HCl buffer, pH 8.0

  • Haloperidol (for non-specific binding determination)

  • Scintillation fluid

  • Liquid scintillation counter

  • 96-well plates

  • Filter mats

Procedure:

  • In a 96-well plate, combine the guinea pig brain membrane homogenate (~300 µg protein), [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., ~5 nM), and varying concentrations of the test compound in 50 mM Tris-HCl buffer.

  • For the determination of non-specific binding, a separate set of wells should contain a high concentration of an unlabeled sigma receptor ligand, such as haloperidol (e.g., 10 µM).

  • Incubate the plate at 25°C for a specified time (e.g., 2 hours) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by plotting the percent inhibition of specific binding against the log of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Combating Infectious Diseases: Antifungal Diazaspiro Compounds

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Diazaspiro compounds are being explored as inhibitors of essential fungal enzymes.

2,8-Diazaspiro[4.5]decan-1-one Derivatives as Chitin Synthase Inhibitors

Chitin synthase is a crucial enzyme for fungal cell wall integrity, making it an attractive target for antifungal drug development. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have shown promising inhibitory activity against chitin synthase and potent antifungal activity.

CompoundChitin Synthase IC50 (mM)C. albicans MIC (mmol/L)A. fumigatus MIC (mmol/L)
4d -0.04-
4e 0.13--
4j 0.12-0.08
4r --0.08
Fluconazole-0.104-
Polyoxin B0.080.129-

Data from in vitro enzyme inhibition and antifungal susceptibility assays.[11]

Compounds 4e and 4j demonstrated excellent inhibition of chitin synthase, with IC50 values comparable to the known inhibitor Polyoxin B.[11] Notably, compound 4d exhibited superior activity against Candida albicans compared to both fluconazole and Polyoxin B.[11] Furthermore, compounds 4j and 4r showed potent activity against Aspergillus fumigatus.[11] These results underscore the potential of this diazaspiro scaffold for the development of new antifungal drugs.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.[12][13][14][15][16]

Materials:

  • Fungal isolate

  • RPMI-1640 medium (or other appropriate broth)

  • Test compounds (diazaspiro derivatives, fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in the appropriate broth.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the broth.

  • Add the fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

The exploration of diazaspiro scaffolds in drug discovery is a rapidly advancing field. The unique three-dimensional architecture of these molecules consistently provides advantages in terms of potency, selectivity, and overall drug-like properties across a range of therapeutic areas. The comparative data presented in this guide highlights the tangible benefits of employing diazaspiro-based compounds over more traditional, planar molecules. As synthetic methodologies for constructing diverse diazaspiro libraries continue to evolve, we can anticipate the emergence of a new generation of innovative and highly effective therapeutics built upon these remarkable scaffolds.

References

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  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
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  • Journal of Medicinal Chemistry. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]
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Head-to-head comparison of diazaspiro compounds in anti-cancer research.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diazaspiro Compounds in Anti-Cancer Research: A Head-to-Head Comparison

For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is a primary objective. Among the scaffolds gaining prominence in medicinal chemistry are diazaspirocycles. Their unique three-dimensional and rigid architecture provides distinct advantages over traditional flat, aromatic compounds, often leading to enhanced target binding and improved metabolic stability.[1] This guide offers a comparative analysis of key diazaspiro compounds in anti-cancer research, supported by experimental data, to inform rational drug design and highlight promising therapeutic avenues.

The Strategic Advantage of the Diazaspiro Scaffold

Diazaspirocycles are bicyclic heterocyclic compounds featuring two nitrogen atoms and a spiro junction, where two rings share a single carbon atom.[1] This structure imparts a conformational rigidity that can be highly advantageous in drug design. By locking the molecule in a specific three-dimensional orientation, chemists can achieve more precise interactions with the target protein's binding pocket. This often translates to higher potency and selectivity, reducing off-target effects. Furthermore, the non-planar nature of the scaffold can disrupt crystal packing and improve aqueous solubility, key factors in developing bioavailable drug candidates.

Head-to-Head Comparison: Key Diazaspiro Scaffolds in Oncology

This guide dissects the performance of several distinct classes of diazaspiro compounds that have shown significant promise in anti-cancer research. We will compare them based on their biological targets, in vitro potency, and in vivo efficacy.

Spiro-Oxindoles as MDM2-p53 Interaction Inhibitors

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, its function is abrogated by the over-expression of its negative regulator, MDM2. Disrupting the MDM2-p53 protein-protein interaction (PPI) is therefore a highly attractive therapeutic strategy.[2] The spiro-oxindole scaffold has proven to be a particularly effective framework for designing potent MDM2 inhibitors.

The development of "nutlin" compounds by Roche set the stage for this class of inhibitors.[2] Subsequently, researchers at the University of Michigan developed the MI series of spiro-oxindole inhibitors.[2] A head-to-head comparison of key compounds from this class reveals a clear progression in potency and drug-like properties.

CompoundTargetKey In Vitro DataKey In Vivo DataStatus/Comments
Nutlin-3a MDM2-p53IC50: 1.50 µM (LNCaP); 4.63 µM (HCT116); 6.37 µM (PC3)[2]No clinical trials reported; replaced by more active analogues.[2]Foundational compound, but suboptimal ADME profile.[2]
RG-7112 MDM2-p53IC50: 0.18 µM (LNCaP); 0.54 µM (HCT116)[2]Underwent Phase I clinical trials for solid tumors and leukemia.[2]No recent developments reported.[2]
MI-219 MDM2-p53Kᵢ = 5 nMMore effective than irinotecan in xenograft models; good oral bioavailability (55-65% in mice).[2]Clinical development suspended for more potent analogue MI-773.[2]
MI-888 MDM2-p53Kᵢ = 0.44 nM; IC50 ~90 nM (SJSA1 osteosarcoma)[2]Achieved complete and durable tumor regression in xenograft models via oral administration.[2]Development discontinued for financial reasons.[2]
DS-3032b MDM2-p53IC50 = 0.183 µM (SJSA1)[2]Active in Phase I clinical trials for advanced solid tumors.[2]Represents an ongoing clinical effort in this class.

Expertise & Experience: The evolution from Nutlin-3a to compounds like MI-888 demonstrates a classic medicinal chemistry optimization strategy. The initial hit, Nutlin-3a, validated the target but lacked the necessary in vivo properties. Subsequent iterations focused on enhancing binding affinity (lower Kᵢ and IC50 values) and improving the pharmacokinetic (PK) profile, leading to orally bioavailable candidates like MI-888 that showed significant tumor regression in animal models.[2] The discontinuation of promising compounds like MI-888 for financial reasons is a common occurrence in drug development, highlighting that efficacy is not the sole determinant of a drug's progression.[2]

Diazaspiro Derivatives Targeting Other Cancer Pathways

While MDM2 inhibition is a major focus, the versatility of the diazaspiro scaffold allows it to be adapted for a wide range of other anti-cancer targets.

Compound ClassTargetKey In Vitro DataKey In Vivo Data
Dispiro-indolinones Unknown (Not MDM2)IC50 = 1.2–3.5 µM against LNCaP prostate cancer cells.[2]In HCT116 xenograft model, provided a T/C ratio of ~60%.[2]
1,9-Diazaspiro[5.5]undecanes CDK7IC50 ≤ 5 nM for CDK7 inhibition.[3]Not reported.
1-Oxa-4-azaspiro[4.5]deca-dienones UnknownCompound 7j : IC50 = 0.05 µM (MDA-MB-231), 0.07 µM (HeLa).[4]Not reported.
1-oxa-3,7-diazaspiro[4.5]decan-2-ones KRAS-G12DNanomolar IC50 values; Strong protein binding affinity (K_d = 28.29 nM for lead compound).[5]Not reported.
Diazaspiro Undecane Derivatives UnknownIC50 = 46.31 µg/ml (phenyl substituted) against SK-HEP-1 liver cancer cells.[6]Not reported.

Expertise & Experience: This table showcases the broad applicability of diazaspiro scaffolds. The 1,9-diazaspiro[5.5]undecane derivative with potent CDK7 inhibition (≤5 nM) is particularly noteworthy, as CDK7 is a key regulator of the cell cycle and transcription, making it a valuable target in oncology.[3] Similarly, the development of nanomolar KRAS-G12D inhibitors based on a 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold is highly significant, as KRAS mutations are common drivers in many hard-to-treat cancers.[5] The high potency of these compounds underscores the effectiveness of using a rigid scaffold to target specific protein conformations.

Visualizing Mechanisms and Workflows

The MDM2-p53 Signaling Pathway

The diagram below illustrates the central mechanism of action for spiro-oxindole inhibitors. In unstressed, normal cells, p53 levels are kept low through ubiquitination by MDM2, which leads to proteasomal degradation. In cancer cells with overexpressed MDM2, this process is hyperactive, effectively silencing the tumor-suppressing function of p53. Diazaspiro inhibitors physically block the binding pocket on MDM2, preventing its interaction with p53. This stabilizes p53, allowing it to accumulate in the nucleus, activate target genes like p21, and induce cell cycle arrest or apoptosis.

MDM2_p53_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 Gene Activation p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Binds & Ubiquitinates Diazaspiro Diazaspiro Inhibitor Diazaspiro->MDM2 Inhibits Binding CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest caption MDM2-p53 interaction and its inhibition.

Caption: MDM2-p53 interaction and its inhibition.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis rests on the robustness of the underlying experimental data. Below are step-by-step methodologies for key assays used to evaluate the anti-cancer potential of diazaspiro compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for determining the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Causality: The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effects.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the diazaspiro compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol evaluates the efficacy of a lead compound in a living organism, providing a more clinically relevant assessment of its anti-tumor activity.

Causality: By implanting human cancer cells into immunodeficient mice, we can grow tumors that can be treated with the test compound. Measuring the tumor volume over time allows for a direct comparison between treated and control groups, assessing the compound's ability to inhibit tumor growth in a complex biological system. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is a standard metric for efficacy.[2]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of each mouse.[2]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Compound Administration: Administer the diazaspiro compound via the determined route (e.g., intraperitoneal injection or oral gavage) at a specific dose and schedule (e.g., 170 mg/kg, once daily for 10 days).[2] The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration.

  • Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Rate Inhibition (TGRI) and the T/C ratio at the end of the study.[2]

General Experimental Workflow

The following diagram outlines the logical progression from initial compound screening to in vivo validation, a standard workflow in pre-clinical cancer drug discovery.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screen Primary Screen (e.g., MTT Assay) IC50 IC50 Determination Screen->IC50 Mechanism Mechanism of Action (e.g., Western Blot, Kinase Assay) IC50->Mechanism PK Pharmacokinetics (ADME Studies) Mechanism->PK Lead Compound Selection Xenograft Xenograft Efficacy Model PK->Xenograft Tox Toxicity Studies Xenograft->Tox caption Pre-clinical workflow for anti-cancer drug discovery.

Caption: Pre-clinical workflow for anti-cancer drug discovery.

Conclusion and Future Directions

Diazaspiro compounds represent a versatile and powerful class of scaffolds for the development of novel anti-cancer therapeutics. The head-to-head comparison reveals a clear trend: the rigid, three-dimensional nature of the diazaspiro core enables the design of highly potent and selective inhibitors against critical oncology targets like MDM2, CDKs, and KRAS. While many promising compounds have been developed, the journey to clinical approval is fraught with challenges, including optimizing pharmacokinetic properties and navigating the financial realities of drug development.

Future research should continue to explore the vast chemical space offered by diazaspiro scaffolds. Expanding the diversity of core structures and substituent decorations will undoubtedly lead to the discovery of inhibitors for other challenging cancer targets. As demonstrated by the KRAS-G12D inhibitors, integrating computational methods like machine learning with traditional synthesis and biological evaluation can accelerate the discovery of next-generation diazaspiro-based cancer therapies.[5]

References

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
  • Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (Source: MDPI, [Link])
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (Source: PubMed, [Link])
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (Source: MDPI, [Link])
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.
  • Dose and time-dependent effect of diazaspiro bicyclo hydantoin analogs...
  • 1-oxa-3,7-diazaspiro[4.

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Ensuring Analytical Consistency: A Guide to Cross-Validation of HPLC Purity Results for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the purity of an intermediate is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis, offering high sensitivity and resolution.[1][2] However, the data generated is only as reliable as the method's consistency across different laboratories, instruments, and analysts. This guide provides an in-depth exploration of the cross-validation of HPLC purity results, a vital process for ensuring data integrity and regulatory compliance throughout the drug development lifecycle.[3][4]

The Imperative of Cross-Validation

Cross-validation is the documented process of verifying that a validated analytical method produces consistent, reliable, and accurate results under varied conditions.[3] This becomes paramount in several scenarios common in pharmaceutical development:

  • Inter-Laboratory Transfer: When a method is transferred from a development lab to a quality control (QC) lab, or to a contract manufacturing organization (CMO).[5][6][7][8]

  • New Instrumentation: When a new or different model of HPLC is introduced into the laboratory.[9][10][11]

  • Method Updates: When a validated method undergoes significant changes.[12]

  • Multi-site Studies: When a single analytical method is used across multiple sites for clinical trials or manufacturing.[3]

The primary objective is to ensure that the receiving laboratory can perform the analytical procedure as intended and produce equivalent results to the transferring laboratory.[5][6]

Foundational Principles of HPLC for Purity Analysis

A robust HPLC purity method is the bedrock of successful cross-validation. The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte and its potential impurities.

  • Column Chemistry: Reversed-phase chromatography is the most common mode for pharmaceutical analysis. The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) depends on the polarity and structure of the target compound and its impurities.

  • Mobile Phase: The mobile phase composition, including the organic modifier, buffer, and pH, is optimized to achieve adequate separation (resolution) between the main component and all potential impurities.[13] The purity of solvents is also critical to avoid baseline noise and ghost peaks.[14]

  • Detector: A UV-Visible spectrophotometer is the most widely used detector in HPLC for purity analysis due to its broad applicability. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak purity assessment.[15]

Designing a Cross-Validation Study: A Comparative Approach

The most common approach for cross-validation is comparative testing, where both the transferring (sending) and receiving laboratories analyze the same homogeneous batch of a pharmaceutical intermediate.[16] The results are then statistically compared against predefined acceptance criteria.

Key Performance Parameters for Comparison

The cross-validation protocol should clearly define the parameters to be evaluated and the acceptance criteria for each. These typically align with the validation parameters outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[15][17][18]

  • System Suitability: This is a prerequisite for any valid chromatographic analysis. It ensures that the chromatographic system is performing adequately. Key system suitability tests (SSTs) include:

    • Tailing Factor: Measures peak symmetry.

    • Theoretical Plates: Measures column efficiency.

    • Resolution: Measures the separation between adjacent peaks.

    • Repeatability of Injections (%RSD): Measures the precision of multiple injections of the same standard.

  • Retention Time (RT) and Relative Retention Time (RRT): The retention time of the main peak and the relative retention times of the impurities should be comparable between the two laboratories.

  • Peak Area and Purity Calculation: The calculated purity of the intermediate, based on the peak area of the main component and the sum of all impurity peak areas, should be equivalent.

  • Impurity Profile: The number and relative amounts of detected impurities should be consistent.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an HPLC purity method using a comparative approach.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Develop & Approve Cross-Validation Protocol P2 Train Receiving Laboratory Personnel P1->P2 P3 Prepare & Ship Homogeneous Sample Batch & Standards P2->P3 E1_T Transferring Lab: Perform System Suitability P3->E1_T E1_R Receiving Lab: Perform System Suitability P3->E1_R E2_T Transferring Lab: Analyze Samples E1_T->E2_T E2_R Receiving Lab: Analyze Samples E1_R->E2_R A1 Compare Data & Perform Statistical Analysis E2_T->A1 E2_R->A1 A2 Do Results Meet Acceptance Criteria? A1->A2 A3 Generate Final Cross-Validation Report A2->A3 Yes A4 Investigate Discrepancies & Re-test if Necessary A2->A4 No End End A3->End End A4->E1_T A4->E1_R

Caption: Workflow for Comparative HPLC Method Cross-Validation.

Detailed Experimental Protocol

This protocol outlines the steps for a comparative cross-validation study.

1. Protocol Development and Approval:

  • Draft a comprehensive protocol detailing the scope, objectives, responsibilities of each laboratory, materials and equipment to be used, the analytical procedure, the specific tests to be performed, and the pre-defined acceptance criteria.

  • Ensure the protocol is reviewed and approved by all relevant stakeholders.

2. Training and Familiarization:

  • The transferring laboratory should provide the receiving laboratory with the detailed analytical method, including any specific nuances or critical steps.

  • Personnel at the receiving laboratory should be adequately trained on the method before initiating the study.

3. Sample and Standard Preparation:

  • A single, homogeneous batch of the pharmaceutical intermediate should be used for the study.

  • The transferring laboratory is responsible for preparing and shipping the samples, reference standards, and any critical reagents to the receiving laboratory under appropriate storage conditions.

4. System Suitability Testing:

  • Both laboratories must perform and pass system suitability testing before analyzing any samples. This confirms that their respective HPLC systems are operating correctly.

5. Sample Analysis:

  • Both laboratories will analyze the same set of samples in replicate (e.g., n=6) according to the analytical method.

6. Data Comparison and Statistical Analysis:

  • The data from both laboratories are compiled and compared.

  • Statistical tools such as the Student's t-test or equivalence testing can be used to formally assess the similarity of the results.[19][20][21]

Data Presentation and Acceptance Criteria

Clear and concise data presentation is crucial for evaluating the outcome of the cross-validation study. The following tables provide a template for summarizing and comparing the results.

Table 1: System Suitability Results Comparison

ParameterAcceptance CriteriaTransferring Lab ResultsReceiving Lab ResultsPass/Fail
Tailing Factor (Main Peak)≤ 2.01.11.2Pass
Theoretical Plates (Main Peak)≥ 200055005200Pass
Resolution (Critical Pair)≥ 2.03.53.2Pass
%RSD of Standard Injections≤ 2.0%0.5%0.7%Pass

Table 2: Purity and Impurity Profile Comparison

ParameterAcceptance CriteriaTransferring Lab (Avg, n=6)Receiving Lab (Avg, n=6)Pass/Fail
Purity (%) Difference ≤ 1.0%99.5%99.3%Pass
Total Impurities (%) Difference ≤ 0.5%0.50%0.60%Pass
Impurity 1 (RRT 0.8) Difference ≤ 0.1%0.15%0.18%Pass
Impurity 2 (RRT 1.2) Difference ≤ 0.1%0.25%0.28%Pass
Any other Impurity Difference ≤ 0.05%0.10%0.14%Pass

Troubleshooting and Addressing Discrepancies

If the results do not meet the acceptance criteria, a thorough investigation is required. Common causes for discrepancies include:

  • Differences in Instrumentation: Variations in system dwell volume, detector response, or temperature control can affect chromatography.[10][11]

  • Reagent and Column Variability: Differences in the purity of solvents or the manufacturing batch of the HPLC column can lead to inconsistent results.[14]

  • Analyst Technique: Inconsistent sample preparation or integration of chromatograms can introduce variability.

  • Method Ambiguity: Lack of clarity in the analytical procedure can lead to different interpretations and execution.

A systematic troubleshooting approach should be employed to identify and rectify the root cause before repeating the cross-validation study.[13][22][23]

The Lifecycle Approach to Analytical Methods

It is important to view analytical methods not as static procedures, but as entities that evolve throughout the product lifecycle.[24][25][26][27][28] The knowledge gained during cross-validation contributes to a deeper understanding of the method's robustness and informs its ongoing performance verification.

Conclusion

The cross-validation of HPLC purity results is a non-negotiable step in ensuring the quality and consistency of pharmaceutical intermediates. By establishing a robust protocol, defining clear acceptance criteria, and systematically comparing data between laboratories, drug developers can have high confidence in the accuracy and reliability of their analytical data. This not only facilitates smooth method transfers and regulatory submissions but also underpins the ultimate goal of delivering safe and effective medicines to patients.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations Facilit
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • Best Practices for Transferring Analytical Methods. The J. Molner Company. [Link]
  • 〈1224〉 Transfer of Analytical Procedures. USP-NF. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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  • Best Practices in HPLC to UHPLC Method Transfer. Labcompare. [Link]
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A Comparative Guide to the Cost-Benefit Analysis of Toxic Reagents in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial chemical synthesis, the choice of reagents is a critical decision point with far-reaching implications. For decades, a variety of toxic reagents have been the workhorses of the pharmaceutical, agrochemical, and specialty chemical industries, prized for their reactivity and effectiveness in producing complex molecules.[1] However, mounting concerns over environmental impact, worker safety, and long-term liability have brought the true cost of their use into sharp focus. This guide provides a comprehensive cost-benefit analysis of employing toxic reagents, offering a comparative look at greener alternatives and the data that underpins the shift towards more sustainable industrial practices.

The Enduring Utility of "Problematic" Reagents: A Benefit Analysis

The continued use of certain toxic reagents is not without reason. Many offer unparalleled advantages in terms of reaction kinetics, selectivity, and overall yield, which are critical factors in the economically sensitive environment of industrial-scale production.

  • High Reactivity and Efficiency: Many toxic reagents are highly reactive, enabling chemical transformations that are difficult or sluggish with less reactive alternatives. This can lead to shorter reaction times, increased throughput, and higher yields, all of which positively impact the economic viability of a process.

  • Selectivity: In complex syntheses with multiple functional groups, the ability of a reagent to selectively target a specific site is paramount. Some toxic reagents offer exceptional chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and simplifying purification processes.[2]

  • Established Protocols and Infrastructure: Decades of use have resulted in well-established and optimized protocols for many toxic reagents. The existing manufacturing infrastructure is often designed around their specific handling requirements, making a switch to alternatives a significant undertaking.

  • Cost-Effectiveness (at First Glance): In some cases, the upfront purchase price of a toxic reagent may be lower than that of a newer, greener alternative. This can be a tempting factor for companies focused on immediate production costs.

Unpacking the True Cost: A Holistic Cost Analysis

The apparent cost-effectiveness of toxic reagents often dissolves when a more comprehensive, life-cycle approach to cost analysis is adopted.[3][4][5] The true cost extends far beyond the purchase price and encompasses a wide range of direct and indirect expenses.

Direct Costs:

  • Specialized Handling and Storage: Toxic reagents necessitate specialized, often expensive, infrastructure for safe storage and handling to prevent accidental exposure and environmental release.

  • Personal Protective Equipment (PPE): The need for advanced and often disposable PPE for workers adds a continuous operational cost.

  • Waste Treatment and Disposal: The treatment and disposal of hazardous waste generated from processes using toxic reagents are heavily regulated and can be a significant financial burden.[6]

  • Engineering Controls: The implementation and maintenance of engineering controls, such as dedicated ventilation systems and closed-system transfers, are essential for minimizing worker exposure but represent a substantial capital investment.

Indirect Costs:

  • Regulatory Compliance: Navigating the complex web of local, national, and international regulations governing the use of toxic substances is a resource-intensive process.[7][8][9] The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, for example, impose significant costs on the chemical industry.[10]

  • Health and Safety: The potential for acute and chronic health effects from exposure to toxic chemicals can lead to increased healthcare costs, insurance premiums, and the potential for litigation.[11][12][13] Long-term exposure to some solvents, for instance, has been linked to neurological damage.[13]

  • Environmental Remediation: In the event of a spill or improper disposal, the costs of environmental remediation can be astronomical and can lead to long-term reputational damage.

  • Long-Term Liability: The "cradle-to-grave" responsibility for hazardous materials means that companies can be held liable for environmental and health damages for decades after the initial use of a toxic reagent. Industrial chemical accidents can impose significant external costs on nearby communities, including decreased property values.[14][15]

The following table provides a comparative overview of the cost factors associated with a traditional synthesis using a toxic solvent versus a greener alternative.

Cost FactorTraditional Synthesis (e.g., using a chlorinated solvent)Green Synthesis (e.g., using a bio-based solvent or enzymatic process)
Reagent/Solvent Purchase Cost May be lower initially.Can be higher initially, but prices are decreasing with scale.
Energy Consumption Often requires high temperatures and pressures, leading to high energy costs.[2]Typically operates under milder conditions, reducing energy usage.[16]
Specialized Equipment Requires corrosion-resistant reactors and specialized handling equipment.May require investment in new technologies like flow reactors or bioreactors.
Waste Disposal High costs associated with the disposal of hazardous waste.[6]Produces biodegradable by-products, leading to lower disposal costs.[16]
Regulatory & Compliance Costs Significant administrative and legal costs to ensure compliance.[7][9]Reduced regulatory burden and associated costs.
Worker Safety Measures Extensive PPE and engineering controls required.Safer to handle, reducing the need for extensive safety measures.[17]
Long-Term Liability High risk of future liability for environmental and health damages.Lowered risk of long-term liability.
The Rise of Greener Alternatives: A Comparative Analysis

The principles of green chemistry offer a framework for developing safer and more sustainable chemical processes.[18][19] This has led to the development of a range of alternatives to toxic reagents that are not only environmentally benign but also economically competitive.

  • Green Solvents: Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents.[20][21] These alternatives offer reduced toxicity, biodegradability, and in some cases, improved reaction performance.[22]

  • Biocatalysis: Enzymes and whole-cell biocatalysts offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of byproducts.[2][17] They are increasingly being used in the synthesis of active pharmaceutical ingredients (APIs).

  • Catalytic Reactions: The use of highly efficient and selective catalysts, including heterogeneous catalysts that are easily separated from the reaction mixture, can minimize waste and avoid the need for stoichiometric toxic reagents.

  • Continuous Flow Chemistry: This technology offers enhanced safety, improved heat and mass transfer, and the ability to use smaller quantities of hazardous reagents in a controlled manner, thereby reducing the overall risk.[23]

Case Study: The Synthesis of Sildenafil Citrate (Viagra™)

A compelling example of the successful implementation of green chemistry principles is the redesign of the manufacturing process for sildenafil citrate by Pfizer.[24] The original synthesis was inefficient and generated large quantities of hazardous waste. The redesigned process significantly reduced the number of steps and eliminated the use of several toxic solvents and reagents, resulting in an over 80% reduction in waste and an improved yield.[24]

A Framework for Decision-Making: Integrating Life Cycle Assessment

To make informed decisions about reagent selection, a holistic approach that considers the entire life cycle of a chemical process is essential.[3][5][25] Life Cycle Assessment (LCA) is a powerful tool for evaluating the environmental impacts of a product or process from "cradle to grave," including raw material extraction, manufacturing, use, and disposal.[4][5] By quantifying environmental impacts such as greenhouse gas emissions, resource depletion, and toxicity, LCA provides a more complete picture of the true cost of using a particular reagent.[26][27]

The decision-making process for reagent selection can be visualized as a multi-faceted evaluation:

Decision_Framework cluster_costs Cost Analysis cluster_benefits Benefit Analysis cluster_alternatives Alternative Assessment Direct_Costs Direct Costs (Purchase, Waste, PPE) Decision Reagent Selection Direct_Costs->Decision Indirect_Costs Indirect Costs (Regulatory, Liability) Indirect_Costs->Decision Performance Performance (Yield, Selectivity) Performance->Decision Process_Efficiency Process Efficiency (Reaction Time, Throughput) Process_Efficiency->Decision Green_Reagents Green Alternatives (Solvents, Catalysts) Green_Reagents->Decision Process_Tech Process Technologies (Flow Chemistry, Biocatalysis) Process_Tech->Decision

Caption: A decision-making framework for reagent selection.

Experimental Protocols: A Comparative Example

To illustrate the practical differences between a traditional and a green synthesis, the following protocols outline the acylation of an amine, a common reaction in pharmaceutical synthesis.

Protocol 1: Traditional Acylation using a Chlorinated Solvent

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Dissolve the amine (1.0 eq) in dichloromethane (10 volumes). Add triethylamine (1.2 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Waste Disposal: The aqueous washes and the chlorinated solvent from the reaction and chromatography must be collected and disposed of as hazardous waste.

Protocol 2: Green Acylation using a Bio-based Solvent and Catalysis

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Combine the amine (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15) in 2-methyltetrahydrofuran (2-MeTHF, a bio-based solvent).

  • Acylation: Heat the mixture to reflux for 4-6 hours with azeotropic removal of water using a Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. Filter to remove the solid catalyst, which can be washed with 2-MeTHF and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting product is often pure enough for the next step, or can be further purified by recrystallization.

  • Waste Disposal: The solvent can be recovered by distillation and reused. The solid catalyst is recyclable. The only byproduct is water.

The following workflow diagram illustrates the key differences between these two protocols:

Experimental_Workflow cluster_traditional Traditional Protocol cluster_green Green Protocol T_Start Start T_Reagents Dissolve in Dichloromethane T_Start->T_Reagents T_Acylation Acylation with Acyl Chloride T_Reagents->T_Acylation T_Workup Aqueous Workup (Acid/Base Washes) T_Acylation->T_Workup T_Purification Column Chromatography T_Workup->T_Purification T_Waste Hazardous Waste (Aqueous & Organic) T_Purification->T_Waste T_End End T_Waste->T_End G_Start Start G_Reagents Combine in 2-MeTHF G_Start->G_Reagents G_Acylation Catalytic Acylation G_Reagents->G_Acylation G_Workup Filter to Remove Catalyst G_Acylation->G_Workup G_Purification Solvent Removal G_Workup->G_Purification G_Waste Water is the only byproduct G_Purification->G_Waste G_End End G_Waste->G_End

Caption: A comparative workflow of traditional vs. green acylation.

Conclusion: A Paradigm Shift Towards Sustainable Synthesis

The narrative in industrial synthesis is undeniably shifting. While toxic reagents have historically played a crucial role, a comprehensive cost-benefit analysis reveals that their continued use often carries a heavy burden of hidden costs, risks, and long-term liabilities. The advancements in green chemistry are providing a growing arsenal of safer, more sustainable, and economically viable alternatives. By embracing a holistic, life-cycle perspective and investing in innovative technologies, the chemical industry can move towards a future that is not only more profitable but also more responsible.

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A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Butyl-1,3-Diazaspiro Derivatives as Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-butyl-1,3-diazaspiro derivatives, with a primary focus on their role as potent antagonists of the Angiotensin II (AT) type 1 (AT1) receptor. We will explore the significance of the diazaspiro scaffold, compare its derivatives with other classes of AT1 receptor blockers (ARBs), and provide insights into the experimental methodologies used to evaluate their activity.

Introduction: The Significance of the 2-Butyl-1,3-Diazaspiro Scaffold in Antihypertensive Drug Discovery

The renin-angiotensin system (RAS) is a critical physiological regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, a potent vasoconstrictor, exerts its effects primarily through the AT1 receptor. Consequently, blocking this interaction has become a cornerstone of modern antihypertensive therapy.

The 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one moiety has emerged as a key structural element in the design of non-peptide AT1 receptor antagonists. Its most prominent application is as the central scaffold of Irbesartan , a highly successful antihypertensive drug.[1][2] The spirocyclic nature of this core imparts a rigid and well-defined three-dimensional conformation, which is crucial for high-affinity binding to the AT1 receptor.[2] This guide will dissect the structural features of this scaffold and its derivatives that contribute to their potent biological activity.

The Angiotensin II Receptor Antagonist Pharmacophore: A Comparative Overview

The development of ARBs, colloquially known as "sartans," has been a landmark in rational drug design. While sharing a common mechanism of action, these agents exhibit diverse chemical structures. Understanding the general pharmacophore for AT1 receptor antagonism is essential to appreciate the specific contributions of the 2-butyl-1,3-diazaspiro moiety.

A typical ARB pharmacophore consists of:

  • An acidic group: Usually a tetrazole or a carboxylic acid, which mimics the C-terminal carboxylate of Angiotensin II and interacts with a positively charged residue in the receptor binding pocket.

  • A biphenyl scaffold: This provides the appropriate spacing and orientation for the other functional groups to interact with the receptor.

  • An n-butyl group: This lipophilic chain occupies a hydrophobic pocket in the receptor.

  • A central heterocyclic ring: This is where the 2-butyl-1,3-diazaspiro scaffold plays a crucial role in Irbesartan.

Pharmacophore cluster_0 General ARB Pharmacophore Acidic_Group Acidic Group (e.g., Tetrazole) Biphenyl Biphenyl Scaffold Acidic_Group->Biphenyl Mimics Ang II C-terminus Heterocycle Central Heterocycle Biphenyl->Heterocycle Provides structural rigidity and spacing nButyl n-Butyl Chain Heterocycle->nButyl Occupies hydrophobic pocket

Structural Activity Relationship of 2-Butyl-1,3-Diazaspiro Derivatives: A Comparative Analysis

While a comprehensive SAR study systematically modifying the this compound core is not extensively available in peer-reviewed literature, significant insights can be gleaned by comparing Irbesartan with other sartans possessing different central heterocyclic systems.

The Role of the Spirocyclic Core in Receptor Binding

The spirocyclic system in Irbesartan offers a distinct advantage in terms of pre-organizing the molecule into a conformationally restrained state. This rigidity reduces the entropic penalty upon binding to the AT1 receptor, contributing to a higher binding affinity.

In a comparative context, Losartan, the first-in-class ARB, features a simple imidazole ring. While effective, the greater flexibility of this core may result in a less optimal fit within the receptor's binding pocket compared to the constrained spiro system of Irbesartan. This structural difference is reflected in their respective binding affinities.

CompoundCentral HeterocycleBinding Affinity (Ki, nM) for AT1 Receptor
Irbesartan This compound ~1.0 - 4.0
LosartanImidazole~8.9 - 25.2
EXP3174 (active metabolite of Losartan)Imidazole carboxylic acid~3.5

Note: Binding affinities can vary depending on the experimental conditions and tissue source. The values presented are a representative range from published studies.

The data clearly indicates the high affinity of Irbesartan for the AT1 receptor, which can be partly attributed to the favorable conformational constraints imposed by the diazaspiro nucleus.

Influence of the Butyl Group

The 2-butyl group is a common feature among many potent ARBs and is crucial for activity. This alkyl chain is believed to interact with a hydrophobic pocket within the AT1 receptor. Modifications to the length and branching of this chain can significantly impact potency. While specific data on variations of the butyl group on the 2-butyl-1,3-diazaspiro scaffold are scarce, general SAR principles for ARBs suggest that a linear four-carbon chain provides optimal hydrophobic interactions.

The Importance of the Biphenyl-Tetrazole Moiety

The biphenyl-tetrazole group is another cornerstone of the ARB pharmacophore. The tetrazole ring, with its acidic properties, is a bioisostere of a carboxylic acid and is critical for anchoring the molecule to the receptor. The biphenyl linker provides the necessary distance and orientation for the tetrazole to engage with its target residues in the binding pocket. In Irbesartan, this moiety is attached to the nitrogen at position 3 of the diazaspiro ring.

Experimental Protocols

To provide a practical context for the SAR data, this section outlines the key experimental procedures used to evaluate the activity of 2-butyl-1,3-diazaspiro derivatives and other ARBs.

Synthesis of this compound Hydrochloride (Irbesartan Intermediate)

The synthesis of the core diazaspiro intermediate is a critical first step. While various synthetic routes exist, a common approach is outlined below.[3]

Synthesis Cyclopentanone Cyclopentanone Amino_acid 1-Aminocyclopentane- carboxylic acid Cyclopentanone->Amino_acid Strecker or Bucherer-Bergs synthesis Acylated_AA N-Valeryl-1-aminocyclopentane- carboxylic acid Amino_acid->Acylated_AA Acylation with Valeryl Chloride Diazaspiro 2-Butyl-1,3-diazaspiro[4.4] non-1-en-4-one Acylated_AA->Diazaspiro Cyclization (e.g., with heat)

Step-by-Step Protocol:

  • Synthesis of 1-aminocyclopentanecarboxylic acid: This can be achieved from cyclopentanone through established methods like the Strecker synthesis or the Bucherer-Bergs reaction.

  • Acylation: The resulting amino acid is then acylated with valeryl chloride in the presence of a base to yield N-valeryl-1-aminocyclopentanecarboxylic acid.

  • Cyclization: The N-acylated amino acid undergoes intramolecular cyclization upon heating, often with a dehydrating agent, to form the desired this compound.

  • Salt Formation: The final intermediate is often converted to its hydrochloride salt for improved stability and handling.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Principle: The assay measures the ability of a test compound (e.g., a 2-butyl-1,3-diazaspiro derivative) to displace a radiolabeled ligand that is known to bind with high affinity to the AT1 receptor (e.g., [125I]-Angiotensin II).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors (e.g., rat liver or adrenal cortex, or a cell line overexpressing the human AT1 receptor).

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: After reaching equilibrium, separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly effective core for the design of potent and selective AT1 receptor antagonists. The rigid spirocyclic system contributes significantly to the high binding affinity of Irbesartan. While direct SAR studies on a series of analogs with modified diazaspiro cores are not widely published, a comparative analysis with other ARBs underscores the favorable conformational properties of this moiety.

Future research in this area could focus on:

  • Systematic modification of the spiro-ring system: Exploring different ring sizes (e.g., diazaspiro[4.5] or [5.5]) could provide insights into the optimal geometry for receptor interaction.

  • Introduction of additional functional groups: The diazaspiro scaffold offers multiple points for further functionalization, which could lead to interactions with other sub-pockets of the AT1 receptor, potentially enhancing affinity or conferring subtype selectivity.

  • Bioisosteric replacement of the carbonyl group: Investigating the replacement of the ketone functionality with other hydrogen bond acceptors could modulate the electronic and pharmacokinetic properties of the molecule.

By leveraging the principles of rational drug design and a deeper understanding of the SAR of this privileged scaffold, the development of next-generation antihypertensive agents with improved efficacy and safety profiles remains a promising endeavor.

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A Comparative Guide to Benchmarking Purity Standards for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing and verifying the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the methodologies and philosophies behind benchmarking API purity, moving beyond a simple recitation of regulatory requirements to explain the scientific rationale behind the recommended strategies. We will explore the critical interplay between regulatory guidelines, analytical technologies, and toxicological risk assessment, offering field-proven insights to design robust and self-validating purity programs.

The Imperative of Purity: Understanding the Landscape of API Impurities

Impurities in an API are any components that are not the desired chemical entity.[1][2] Their presence, even in minute quantities, can have significant consequences for the safety, efficacy, and stability of the final drug product.[1] A comprehensive understanding of the potential sources and classifications of impurities is the foundational step in developing a robust purity benchmarking strategy.

Impurities are broadly categorized by international guidelines into three main types:

  • Organic Impurities: These are often process-related or drug-related substances that can arise during manufacturing or storage.[1][3] They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[1][3]

  • Inorganic Impurities: These may result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals.[4]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API that are not completely removed by processing.[1]

The effective control of these impurities begins with a thorough understanding of the synthetic route and the stability of the API. This knowledge allows for a proactive approach to impurity management, focusing on prevention and control at the source.[5]

The Regulatory Framework: Harmonized Expectations for API Purity

The International Council for Harmonisation (ICH) has established a set of guidelines that provide a globally harmonized framework for the control of impurities in new drug substances. These guidelines are the bedrock upon which any API purity program must be built.

GuidelineFocusKey Provisions
ICH Q3A(R2) Impurities in New Drug SubstancesEstablishes thresholds for reporting, identification, and qualification of organic impurities based on the maximum daily dose.[1]
ICH Q3C(R8) Residual SolventsClassifies residual solvents based on their toxicity and sets permissible daily exposure (PDE) limits.[1]
ICH Q3D(R2) Elemental ImpuritiesProvides a risk-based approach to control elemental impurities, classifying them based on their toxicity and likelihood of occurrence.[4]
ICH M7(R2) Mutagenic ImpuritiesOutlines the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk, introducing the concept of the Threshold of Toxicological Concern (TTC).[6][7]
ICH Q2(R1) Validation of Analytical ProceduresProvides guidance on how to validate analytical methods to ensure they are suitable for their intended purpose, covering parameters like accuracy, precision, specificity, and linearity.[8][9][10][11]

Understanding these guidelines is not merely a matter of compliance; it is about embracing a science- and risk-based approach to ensure patient safety.[12][13]

The Analytical Toolbox: A Comparative Look at Purity Testing Methodologies

The selection of appropriate analytical techniques is critical for the accurate detection, identification, and quantification of impurities. The two most prominent techniques in API purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and powerful technique for separating and quantifying a wide range of compounds, making it particularly well-suited for non-volatile and thermally labile molecules, which encompasses the majority of APIs.[14]

Advantages of HPLC:

  • Broad Applicability: Can be used for a wide variety of compounds, including large molecules and polar substances.[14][15]

  • High Resolution: Provides excellent separation of complex mixtures, allowing for the detection of closely related impurities.[16]

  • Sensitivity: With a range of available detectors, HPLC can achieve low limits of detection and quantification.[13][15]

Limitations of HPLC:

  • Not Suitable for Volatile Compounds: HPLC is not the ideal choice for analyzing volatile impurities like residual solvents.

  • Method Development Can Be Complex: Optimizing separation conditions can be time-consuming.[5]

Gas Chromatography (GC): The Gold Standard for Volatile Impurities

GC is the preferred method for the analysis of volatile and thermally stable compounds, making it the go-to technique for residual solvent analysis.[14]

Advantages of GC:

  • Excellent for Volatile Analytes: The ideal technique for detecting and quantifying residual solvents.[14][17]

  • High Efficiency: Often provides faster analysis times for simple mixtures compared to HPLC.[14]

  • Sensitive Detectors: Flame Ionization Detectors (FID) are highly sensitive to organic compounds.[14]

Limitations of GC:

  • Limited to Volatile and Thermally Stable Compounds: Not suitable for most APIs and their non-volatile impurities.[14]

  • Derivatization May Be Required: For less volatile compounds, a chemical derivatization step may be necessary to increase volatility.[14]

Mass Spectrometry (MS): The Key to Structural Elucidation

When an unknown impurity is detected, Mass Spectrometry (MS) is the definitive tool for its structural identification.[1] Often coupled with a chromatographic technique (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns that are crucial for elucidating the structure of an unknown compound.[14][16]

Experimental Protocols: From Method Development to Validation

The following protocols provide a detailed, step-by-step methodology for the two most common API purity assays.

Protocol 1: HPLC Method for the Determination of Related Substances

This protocol outlines a general approach for developing and validating an HPLC method for related substances in an API, based on the principles of ICH Q2(R1).[8][9][18][19]

Step 1: Method Development

  • Column Selection: Start with a common reversed-phase column, such as a C18 or C8, with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]

  • Mobile Phase Selection: Begin with a simple binary mobile phase of water (or a suitable buffer) and a common organic solvent like acetonitrile or methanol.[18]

  • Wavelength Selection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to determine the optimal wavelength for detecting both the API and potential impurities.[14][20]

  • Gradient Optimization: Develop a gradient elution program to ensure adequate separation of all potential impurities from the main API peak and from each other. The goal is to achieve a resolution of >1.5 between all peaks.[18]

Step 2: Method Validation

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10][11]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9][11] This is often achieved through forced degradation studies (acid, base, oxidation, heat, light).[21]

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range. A minimum of five concentrations is recommended, and the correlation coefficient (r²) should typically be ≥ 0.99.[2]

  • Accuracy: Determine the closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[22]

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.[23]

Protocol 2: Headspace GC (HS-GC) Method for Residual Solvents

This protocol follows the principles outlined in USP <467> for the analysis of residual solvents.[24][25][26][27][28]

Step 1: Instrument and Method Setup

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler is required.[24][25]

  • Column: A G43 phase (624-type column) is typically used for the initial screening procedure (Procedure A).[29]

  • Carrier Gas: Nitrogen or helium can be used as the carrier gas.[26]

  • Headspace Parameters: Optimize headspace parameters, including vial equilibration temperature and time, to ensure complete partitioning of the solvents from the sample matrix into the headspace.

  • GC Oven Temperature Program: Develop a temperature program that provides adequate separation of all potential residual solvents.[24]

Step 2: Sample and Standard Preparation

  • Standard Preparation: Prepare a standard solution containing all potential residual solvents at their respective limit concentrations as specified in ICH Q3C.

  • Sample Preparation: Accurately weigh the API sample into a headspace vial and add a suitable diluent (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

Step 3: Analysis and Data Interpretation

  • System Suitability: Inject the standard solution to verify system performance, including resolution and sensitivity. For example, USP <467> requires a resolution of >1.0 between acetonitrile and methylene chloride.[25]

  • Sample Analysis: Analyze the prepared sample vials.

  • Quantification: Compare the peak areas of any detected solvents in the sample to the corresponding peak areas in the standard to determine their concentrations.

Setting Acceptance Criteria: A Risk-Based Approach

While the ICH guidelines provide thresholds for reporting, identification, and qualification of impurities, setting final acceptance criteria is a multifaceted process that should be grounded in a scientific, risk-based approach.[12][13]

Qualification of Impurities

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the specified level.[30] An impurity is considered qualified if:

  • It was present in a batch of the new drug substance used in safety and/or clinical studies.[27]

  • It is a significant metabolite in animal and/or human studies.

  • It is present at or below the level in a drug product that has been marketed for a sufficient time and at a sufficient dose to establish its safety.

Toxicological Risk Assessment

When an impurity is present at a level higher than the qualification threshold and cannot be qualified by the above criteria, a toxicological risk assessment is necessary.[30] This involves a comprehensive review of available toxicological data for the impurity. If sufficient data is not available, further studies may be required.

For potentially mutagenic impurities, the ICH M7 guideline provides a framework for assessment and control.[6][7] This includes a staged approach to toxicological assessment and the application of the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake of 1.5 µ g/day for most mutagenic impurities.[6][31]

The final acceptance criteria for any impurity should be set no higher than the level that can be justified by safety data and should be consistent with the level achievable by the manufacturing process and the analytical capability.[32]

Visualizing the Workflow

A well-defined workflow is essential for a systematic and efficient approach to API purity benchmarking.

API_Purity_Workflow cluster_0 Impurity Identification & Characterization cluster_1 Analytical Method Lifecycle cluster_2 Risk Assessment & Specification Setting Process_Understanding Understand Synthetic Route & API Stability Impurity_Profiling Initial Impurity Profiling (HPLC, GC, MS) Process_Understanding->Impurity_Profiling Identifies potential impurities Structure_Elucidation Structure Elucidation of Unknowns (MS, NMR) Impurity_Profiling->Structure_Elucidation For unidentified peaks Method_Development Develop Purity Methods (HPLC, GC) Structure_Elucidation->Method_Development Informs method optimization Method_Validation Validate Methods per ICH Q2(R1) Method_Development->Method_Validation Demonstrates suitability Routine_Testing Routine Batch Release Testing Method_Validation->Routine_Testing Enables routine use Set_Specifications Set Final Acceptance Criteria Routine_Testing->Set_Specifications Provides process capability data Regulatory_Guidelines Consult ICH Guidelines (Q3A, Q3C, Q3D, M7) Toxicological_Assessment Toxicological Risk Assessment Regulatory_Guidelines->Toxicological_Assessment Provides framework Toxicological_Assessment->Set_Specifications Justifies limits

Caption: A comprehensive workflow for API purity benchmarking.

Conclusion: A Commitment to Quality and Safety

Benchmarking the purity of an Active Pharmaceutical Ingredient is a dynamic and scientifically rigorous process that extends far beyond routine testing. It requires a deep understanding of the API's chemistry, a firm grasp of the global regulatory landscape, expertise in a range of analytical techniques, and a commitment to a risk-based approach to safety. By integrating these elements into a cohesive strategy, researchers, scientists, and drug development professionals can ensure the consistent production of high-quality, safe, and effective medicines.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Tackett, B. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma.
  • Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development.
  • Hugill, S. (2022, September 28). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist.
  • A3P. (n.d.). Qualification impurities for Human Use.
  • Riccardino, G., & Cojocariu, C. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS.
  • S4Science. (n.d.). HS-GC-FID: Analysis of Residual Solvents According to USP 467.
  • Shimadzu. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A.
  • FDA. (n.d.). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • Mollah, A. H. (n.d.). Risk-Based Cleaning Validation in Biopharmaceutical API Manufacturing. BioPharm International.
  • Pawar, S. D. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Regulatory Affairs Professionals Society. (2023, December 22). Impurities in drug substances and drug products: A risk-based approach.
  • USP-NF. (2019, September 27). 467 RESIDUAL SOLVENTS.
  • ICH. (2023, April 3). assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2).
  • JOCPR. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
  • ResearchGate. (2024, January 5). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Eight Related Substances in Milrinone API.
  • bepls. (n.d.). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC.
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Juniper Publishers. (2017, April 12). Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review.
  • Veeprho. (2023, July 17). FAQs on Genotoxic Assessment for Impurities.
  • Patsnap Eureka. (2025, September 19). Comparing HPLC Detectors: Sensitivity and Range Analysis.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • alwsci. (2025, September 23). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Bibra toxicology advice & consulting. (n.d.). Evaluating Pharmaceutical Impurities.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Gradient Corp. (n.d.). Pharmaceutical Impurity Assessment.
  • HPLC TRAINING ARTICLES. (n.d.). Impurity.
  • Société Française de Toxicologie. (n.d.). Safety assessment of pharmaceutical impurities A “reflection” paper.
  • Torontech. (2025, August 1). Compare Different HPLC Detector Types.
  • ResearchGate. (2025, August 9). HPLC Detectors, Their Types and Use: A Review.
  • Sandle, T. (2025, February 28). EMA Issues Paper On Qualifying Non-Mutagenic Impurities For Drug Toxicological Safety. IVT Network.
  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • EMA. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the proper handling and disposal of chemical intermediates are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its common hydrochloride salt, a key intermediate in the synthesis of pharmaceuticals like Irbesartan.[1] By adhering to these procedures, laboratories can minimize risks and maintain compliance with regulatory standards.

Understanding the Compound: Hazard Profile and Characteristics

PropertyThis compound HydrochlorideThis compound (Free Base)
CAS Number 151257-01-1[5]138402-05-8[1][6]
Molecular Formula C₁₁H₁₉ClN₂O[5]C₁₁H₁₈N₂O[7]
Appearance White to almost white crystalline powder[3] or brown oil[1]Data not available (likely an oil or solid)
Known Hazards Harmful if swallowed, Causes serious eye irritation[2][3][4]Assumed to have a similar hazard profile to the hydrochloride salt.

Expert Insight: The presence of amide and imine functionalities in the molecule's structure suggests that it should be handled with the appropriate precautions for these chemical classes. Amides can undergo hydrolysis under strong acidic or basic conditions, although they are generally stable.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any form, it is crucial to be outfitted with the proper Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Wear nitrile gloves to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the powder form and there is a risk of inhalation, a respirator may be necessary.

Always work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[8][9]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization. Based on its known hazards, this compound should be treated as a hazardous chemical waste.

EPA Waste Code: While there isn't a specific EPA waste code for this compound, it would likely fall under the category of a non-specific source waste if it exhibits hazardous characteristics (e.g., toxicity).[10][11][12][13] It is the responsibility of the waste generator to determine if the waste meets the criteria for any of the "F", "K", "P", or "U" listed wastes or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Segregation is Key: To prevent dangerous reactions, segregate waste containing this compound from incompatible materials. Based on its chemical structure (containing amide and imine groups), avoid mixing it with:

  • Strong Oxidizing Agents: To prevent vigorous reactions.

  • Strong Acids and Bases: While amides are relatively stable, prolonged contact with strong acids or bases could lead to hydrolysis.[3]

Waste Streams:

  • Solid Waste: Unused or expired solid this compound hydrochloride.

  • Liquid Waste: Solutions containing the compound.

  • Contaminated Labware: Glassware, pipette tips, and other materials that have come into contact with the compound.

On-Site Waste Management: The Path to Disposal

The following workflow outlines the on-site management of this compound waste before its final disposal.

Caption: On-site waste management workflow for this compound.

Step-by-Step Disposal Protocol:
  • Container Selection:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container material should be compatible with the chemical. For solutions, ensure the solvent is also compatible with the container.

  • Labeling:

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (and "hydrochloride" if applicable).

      • The concentration and solvent if it is a solution.

      • The date of accumulation.

      • The associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The SAA should be a secondary containment system to capture any potential leaks.

    • Keep the container closed except when adding waste.

Spill Management: Preparedness is Essential

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory safety officer.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including a respirator if the spill involves a powder.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • For liquid spills: Use a chemical absorbent pad or spill pillow to contain the liquid.

  • Clean-up:

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Dispose of Clean-up Materials: All materials used for the clean-up should be disposed of as hazardous waste.

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound be disposed of down the drain.[2] The recommended final disposal method is through a licensed hazardous waste disposal company. The most common and effective method for the destruction of this type of organic compound is incineration at a permitted facility.[2]

Note on In-Lab Treatment: While the amide bond in this compound can be hydrolyzed under acidic or basic conditions,[3] attempting to neutralize or degrade this compound in the laboratory is not recommended without a thoroughly validated and safety-reviewed protocol. The potential for hazardous byproducts and incomplete reactions makes this a risky endeavor.

Trustworthiness Through Self-Validating Systems

The protocols outlined in this guide are designed to be self-validating. By adhering to the principles of proper waste characterization, segregation, and containment, you create a system that inherently minimizes risk. Regular laboratory safety training and a clear understanding of your institution's specific waste management plan are crucial components of this system.

The following decision tree can guide the disposal process:

Disposal_Decision_Tree Start Waste Generated: This compound Is_Solid Is the waste solid? Start->Is_Solid Is_Liquid Is the waste a solution? Is_Solid->Is_Liquid No Solid_Waste Collect in a labeled solid hazardous waste container. Is_Solid->Solid_Waste Yes Is_Contaminated Is it contaminated labware? Is_Liquid->Is_Contaminated No Liquid_Waste Collect in a labeled liquid hazardous waste container. Is_Liquid->Liquid_Waste Yes Contaminated_Waste Collect in a labeled solid hazardous waste container. Is_Contaminated->Contaminated_Waste Yes Store_SAA Store in Satellite Accumulation Area Solid_Waste->Store_SAA Liquid_Waste->Store_SAA Contaminated_Waste->Store_SAA Final_Disposal Arrange for disposal via a licensed hazardous waste facility. Store_SAA->Final_Disposal

Caption: Decision tree for the proper disposal of this compound.

By following this comprehensive guide, researchers can confidently and safely manage the disposal of this compound, ensuring a secure laboratory environment and adherence to the highest standards of scientific integrity.

References

  • Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (URL not available)
  • diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]. (URL not available)
  • 21.7: Chemistry of Amides - Chemistry LibreTexts. [Link]
  • This compound - PubChem. [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. [Link]
  • 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride |
  • Video: Aldehydes and Ketones with Amines: Imine and Enamine Form
  • Amine vs Amide vs Imine: Structures, Differences & Uses - Vedantu. [Link]
  • 19.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]
  • 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride | Atom -
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical frontiers, the safe and efficient handling of chemical intermediates is paramount. This guide provides essential, in-depth technical and safety information for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key building block in the synthesis of the antihypertensive drug Irbesartan.[1][2] Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, empowering you to work with confidence and uncompromising safety.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound, in its commonly used hydrochloride salt form (CAS No. 151257-01-1), is a stable crystalline powder.[3] However, its utility in synthesis is matched by a specific hazard profile that must be respected. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

This dictates a handling protocol where direct contact, particularly with mucous membranes and via ingestion, is meticulously avoided. The primary routes of exposure in a laboratory setting are through inhalation of the powder, eye contact from splashes, and ingestion through contaminated hands.

Chemical and Physical Properties Overview

A foundational understanding of the compound's properties is critical for safe handling and storage.

PropertyValueSource
CAS Number 151257-01-1 (hydrochloride)[3][4]
Molecular Formula C₁₁H₁₈N₂O·HCl[3]
Molecular Weight 230.74 g/mol [3]
Appearance White to almost white crystalline powder[3][5]
Melting Point 235 - 240 °C[3][5]
Solubility Water: 44.11 g/L at 23 °C[5]

This table summarizes key physical and chemical properties of this compound hydrochloride.

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is your primary defense against the hazards associated with this compound. The selection of PPE is not arbitrary; it is a direct response to the identified risks of eye irritation and harm upon ingestion.

Eye and Face Protection: The First Line of Defense

Given the classification "Causes serious eye irritation" (H319), stringent eye protection is non-negotiable.[6] Accidental splashing of the powder or solutions can lead to significant and painful eye damage.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required whenever handling the solid or its solutions.[7] Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.[7]

  • Recommended for large quantities: When handling larger quantities (consult your institution's Chemical Hygiene Plan), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8][9]

Hand Protection: Preventing Dermal Contact and Ingestion

While not classified as a skin irritant, gloves are essential to prevent dermal contact and, more critically, to avoid the hand-to-mouth transfer that could lead to ingestion (H302).[6]

  • Glove Selection: Nitrile gloves are the preferred choice for handling this compound due to their chemical resistance and tendency to show punctures clearly.[9][10] Always consult a glove compatibility chart for the specific solvents you may be using.

  • Proper Glove Use:

    • Always inspect gloves for tears or punctures before use.

    • Don gloves before entering the designated handling area.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Minimizing Contamination

A clean, flame-resistant lab coat is required to protect your clothing and skin from contamination.[8] Ensure the lab coat is fully buttoned, and the sleeves are not rolled up. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection: A Precautionary Measure

While there is no specific inhalation hazard identified, the fine, powdered nature of the compound warrants measures to prevent aerosolization and inhalation, especially when handling larger quantities or when there is a potential for dust generation.

  • Engineering Controls: The primary method for controlling airborne particulates is through engineering controls. Always handle the solid form of this compound within a certified chemical fume hood or a powder containment hood.[11]

  • When Respirators are Necessary: If engineering controls are not feasible or during a large spill clean-up, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.[12][13] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[14]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for maintaining safety and experimental integrity.

Operational_Workflow Operational Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Review_SDS Review SDS and Protocols Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prep_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prep_Work_Area Weighing Weigh Compound Prep_Work_Area->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Transfer Transfer to Reaction Vessel Dissolution->Transfer Decontamination Decontaminate Work Surfaces Transfer->Decontamination Doff_PPE Doff PPE Decontamination->Doff_PPE Hand_Washing Wash Hands Thoroughly Doff_PPE->Hand_Washing

Caption: Step-by-step workflow from preparation to post-handling procedures.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and your experimental protocol.[15]

    • Ensure all necessary PPE is available and in good condition. Don your lab coat, chemical splash goggles, and nitrile gloves.

    • Prepare your designated work area within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.

  • Weighing and Transfer:

    • When weighing the solid, use a spatula and perform the task over a weigh boat to contain any loose powder.

    • If possible, weigh the compound directly into a sealable container to minimize transfer steps.

    • When adding the solid to a solvent, do so slowly to avoid splashing.

    • Keep containers of the compound closed when not in use.

  • Post-Handling:

    • After completing your work, decontaminate all surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of the absorbent paper in the designated solid waste container.

    • Doff PPE in the correct order to prevent cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.

    • Immediately wash your hands with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste management is a legal and ethical imperative, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][16]

Disposal_Pathway Waste Disposal Pathway Waste_Generation Waste Generation (Solid, Liquid, PPE) Segregation Segregate Waste Streams Waste_Generation->Segregation Solid_Waste Solid Waste Container (Contaminated consumables) Segregation->Solid_Waste Liquid_Waste Liquid Waste Container (Unused solutions) Segregation->Liquid_Waste Labeling Label Waste Containers (Contents, Hazard) Solid_Waste->Labeling Liquid_Waste->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Pickup Scheduled EHS Waste Pickup Storage->Pickup

Caption: Segregation and disposal pathway for chemical waste.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and absorbent paper, must be placed in a designated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed as non-hazardous waste, in accordance with your institution's policies.

  • Labeling and Storage: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[1] Store waste in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[1]

In Case of Emergency: Preparedness is Key

Spills:

  • Small Spill (Solid): If a small amount of powder is spilled within a fume hood, carefully wipe it up with a damp paper towel and place it in the hazardous solid waste container.

  • Large Spill: Evacuate the immediate area and alert your supervisor and EHS. Prevent others from entering the area. Trained personnel with appropriate respiratory protection should handle the cleanup.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting. Provide the SDS to the medical personnel.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • Lab Manager. (2022). Managing Hazardous Chemical Waste in the Lab.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176995, 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • KPA. (2023). Your Guide to PPE and OSHA's Eye and Face Protection Requirements.
  • Environmental Protection Agency. (2012). Laboratory Environmental Sample Disposal Information Document.
  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.
  • University of California, Santa Cruz. (n.d.). Guideline for Choosing Protective Eyewear.
  • Occupational Safety and Health Administration. (n.d.). Eye and Face Protection.
  • University of Iowa. (n.d.). Personal Protective Equipment Eye and Face Protection.
  • University of California, Berkeley. (n.d.). Glove Selection Guide.
  • University of California, Merced. (n.d.). Choosing The Correct PPE.
  • Pittsburgh Spray Equipment. (2018). Respirators for Powder Coating – A Complete Guide.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing.
  • Lawrence Livermore National Laboratory. (2014). FACT Sheet - Glove Selection.
  • AirClean Systems. (n.d.). Powder Handling.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
  • University of Texas at Austin. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • MasterMover. (n.d.). Managing Safe Material Handling in Pharmaceutical Manufacturing.
  • National Center for Biotechnology Information. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

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2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.